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  • Product: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one
  • CAS: 15033-65-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one

Abstract This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. It is important to note that this specific chemical entity...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. It is important to note that this specific chemical entity is not extensively documented in current scientific literature. Therefore, this guide leverages data from its structural isomer, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one, to infer and predict its characteristics. Furthermore, this document outlines the requisite experimental protocols for the definitive determination of its physicochemical parameters, offering a roadmap for researchers and drug development professionals.

Introduction and Structural Elucidation

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one belongs to the benzodioxan class of compounds, which are recognized as valuable intermediates in pharmaceutical research.[1] The benzodioxan moiety is a key structural feature in a number of biologically active molecules.[2][3] The title compound is a structural isomer of the more commonly referenced 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one.[4][5][6][7] The key distinction lies in the position of the carbonyl group within the propane chain. In the subject molecule, the ketone is at the second position (propan-2-one), while in its isomer, it is at the first position (propan-1-one). This seemingly minor structural variance is expected to have a discernible impact on the molecule's physicochemical properties.

Figure 1: Chemical Structures

cluster_0 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one cluster_1 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one molecule_1 molecule_1 molecule_2 molecule_2

Caption: Comparison of the chemical structures.

Predicted Physicochemical Properties

The following table summarizes the known properties of the structural isomer 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one and provides predicted values for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. These predictions are based on established structure-property relationships.

Property1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one (Known Isomer)1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one (Predicted)Justification for Prediction
Molecular Formula C₁₁H₁₂O₃[4]C₁₁H₁₂O₃Same atoms, different arrangement.
Molecular Weight 192.21 g/mol [4][8]192.21 g/mol Identical molecular formula.
Melting Point Data not availableLikely a low-melting solid or liquidThe presence of a methyl ketone may disrupt crystal lattice packing compared to the ethyl ketone, potentially leading to a lower melting point.
Boiling Point Data not availableSlightly lower than the propan-1-one isomerThe propan-2-one structure is slightly more compact, which may lead to a marginally lower boiling point.
Solubility Data not availableSoluble in organic solvents like ethanol, DMSO, and dichloromethane. Sparingly soluble in water.The benzodioxan and ketone moieties suggest good solubility in common organic solvents. The polarity of the ketone will allow for limited aqueous solubility.
LogP (Octanol-Water Partition Coefficient) Data not availableEstimated to be between 2.0 and 2.5The change in the ketone position is not expected to drastically alter the lipophilicity.
pKa Data not availableNot applicable (no acidic or basic centers)The molecule lacks readily ionizable protons.

Proposed Experimental Protocols for Definitive Characterization

To ascertain the precise physicochemical properties of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one, a series of empirical studies are required. The following section details the recommended experimental workflows.

Synthesis and Purification

The synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one would likely proceed through a multi-step reaction sequence, potentially starting from a commercially available benzodioxan derivative.[9]

Figure 2: General Synthetic Workflow

start Starting Material (e.g., 6-bromo-2,3-dihydrobenzo[b][1,4]dioxine) reaction1 Reaction 1 (e.g., Grignard reaction or Heck coupling) start->reaction1 intermediate Intermediate Product reaction1->intermediate reaction2 Reaction 2 (e.g., Oxidation) intermediate->reaction2 crude Crude Product reaction2->crude purification Purification (e.g., Column Chromatography) crude->purification final Pure 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one purification->final

Caption: A generalized workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: The starting benzodioxan derivative is dissolved in a suitable anhydrous solvent under an inert atmosphere.

  • Reagent Addition: The appropriate reagents for the chosen synthetic route are added in a controlled manner, often at reduced temperatures to manage exothermic reactions.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, the mixture is quenched and the crude product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified using column chromatography on silica gel to yield the pure 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one.

Structural Verification

The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.

Figure 3: Spectroscopic Analysis Workflow

sample Purified Sample nmr ¹H and ¹³C NMR Spectroscopy sample->nmr ms Mass Spectrometry (MS) sample->ms ir Infrared (IR) Spectroscopy sample->ir data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: Workflow for the structural elucidation of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.[10] The characteristic chemical shifts and splitting patterns will confirm the propan-2-one moiety and the substitution pattern on the benzodioxan ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, notably a strong carbonyl (C=O) stretch for the ketone group.

Determination of Physicochemical Properties

Table 2: Experimental Methods for Physicochemical Property Determination

PropertyExperimental MethodPrinciple
Melting Point Differential Scanning Calorimetry (DSC)Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The melting point is observed as an endothermic peak.
Boiling Point EbulliometryMeasures the boiling point of a liquid by determining the temperature at which the vapor pressure of the liquid equals the applied pressure.
Solubility Shake-flask method followed by HPLC quantificationA saturated solution of the compound in the solvent of interest is prepared and equilibrated. The concentration of the dissolved compound is then determined by High-Performance Liquid Chromatography (HPLC).
LogP Shake-flask method with UV-Vis or HPLC quantificationThe compound is partitioned between n-octanol and water. The concentrations in each phase are measured to calculate the partition coefficient.

Conclusion

While direct experimental data for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one is currently unavailable, this guide provides a robust framework for its characterization. By leveraging data from its close structural isomer and outlining established analytical methodologies, researchers and drug development professionals are equipped with the necessary information to synthesize, purify, and definitively characterize this novel compound. The successful execution of the proposed experimental plan will contribute valuable data to the scientific community and facilitate the exploration of this molecule's potential applications.

References

  • PubChem. (n.d.). 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Benzodioxan-6-yl methyl ketone. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]

  • Save My Exams. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-((1S,2R)-1-(2,3-Dihydrobenzo[b][1][11]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)heptanamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-((2R)-1-(2,3-Dihydrobenzo[b][1][11]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)nonanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). 1-(2,3-Dihydrobenzo[b][1][11]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzodioxan. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Synthesis of 2,3-dihydrobenzo[b][1][11]dioxin-2-yl)(piperazin-1-yl)methanone. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2-AMINO-1-(2,3-DIHYDROBENZO(B)(1,4)DIOXIN-6-YL)-3-(PYRROLIDIN-1-YL)PROPAN-1-OL, (1R,2R)-. Retrieved from [Link]

  • PubChem. (n.d.). (1-ngcontent-ng-c3124257658="" class="ng-star-inserted">2H_1)Propan-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dibenzo-P-dioxin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chlorodibenzo-P-dioxin. Retrieved from [Link]

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  • PubChem. (n.d.). 2,7-Dichlorodibenzo-P-dioxin. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Characterization of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-1-one (CAS No. 20632-12-6)

An In-depth Technical Guide to the Characterization of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-1-one (CAS No. 20632-12-6) For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Applic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-1-one (CAS No. 20632-12-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the characterization of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-1-one, a molecule of interest in medicinal chemistry and materials science.[1][3] Drawing upon established analytical principles for aromatic ketones and benzodioxane derivatives, this document outlines the core physicochemical properties, detailed spectroscopic data interpretation, and robust analytical workflows essential for its identification, purity assessment, and quality control. The methodologies described herein are designed to ensure data integrity and reproducibility, critical for research and development applications.

Core Molecular Attributes and Physicochemical Profile

1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-1-one is a solid organic compound featuring a benzodioxane ring system linked to a propanone group. This structure imparts specific chemical and physical properties that are foundational to its handling, formulation, and analytical behavior.

Structural and Physicochemical Data Summary
PropertyValueSource
CAS Number 20632-12-6PubChem[4]
Molecular Formula C₁₁H₁₂O₃AA Blocks[3], PubChem[4]
Molecular Weight 192.21 g/mol AA Blocks[3], PubChem[4]
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-onePubChem[4]
SMILES CCC(=O)C1=CC2=C(C=C1)OCCO2PubChem[4]
Physical Form SolidSigma-Aldrich
Hydrogen Bond Acceptor Count 3AA Blocks[3]
Hydrogen Bond Donor Count 0AA Blocks[3]
Rotatable Bond Count 2AA Blocks[3]

Spectroscopic Characterization: A Multi-technique Approach

A definitive structural confirmation and purity assessment relies on a combination of spectroscopic techniques. While publicly available spectra for this specific molecule are scarce, this section details the expected spectroscopic signatures based on its known structure and data from analogous benzodioxane derivatives.[1][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the precise arrangement of atoms within the molecule.

  • ¹H-NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

    • Aromatic Protons: Signals corresponding to the three protons on the benzene ring are expected in the aromatic region (typically δ 6.8-7.5 ppm). Their splitting patterns will be indicative of their substitution pattern.

    • Dioxane Protons: The four protons of the dihydrodioxine ring are expected to appear as a singlet or a complex multiplet around δ 4.2-4.3 ppm.

    • Propanone Protons: The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons (adjacent to the methyl group) and a triplet for the terminal methyl (-CH₃) protons, likely in the δ 2.8-3.1 ppm and δ 1.0-1.2 ppm regions, respectively.

  • ¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum will reveal the number of unique carbon environments.

    • Carbonyl Carbon: A prominent signal for the ketone carbonyl carbon is expected in the downfield region of the spectrum, typically around δ 195-200 ppm.

    • Aromatic & Dioxane Carbons: Multiple signals for the aromatic and dioxane carbons will be observed in the δ 110-150 ppm range.

    • Aliphatic Carbons: Signals for the methylene and methyl carbons of the propanone side chain will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-1-one, the IR spectrum is expected to be characterized by several key absorption bands. Studies on similar benzodioxane derivatives show characteristic peaks for the amide C=O stretching vibration between 1626 and 1676 cm⁻¹.[1][6]

  • C=O Stretch (Ketone): A strong, sharp absorption band is anticipated in the range of 1670-1690 cm⁻¹, which is characteristic of an aryl ketone.

  • C-O-C Stretch (Ether): Strong bands corresponding to the asymmetric and symmetric stretching of the ether linkages in the dioxane ring are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z ratio corresponding to the molecular weight of the compound (192.21).

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the propanoyl group. Expect to see a significant peak corresponding to the benzodioxane acylium ion and loss of the ethyl group. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy.[5]

Chromatographic Purity Assessment: A Validated Workflow

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For aromatic ketones like the title compound, a reversed-phase HPLC method is typically employed.

Workflow for HPLC Purity Analysis

Caption: A typical workflow for purity analysis by reversed-phase HPLC.

Detailed HPLC Protocol
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent such as acetonitrile to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., HPLC-grade water) and Mobile Phase B (e.g., HPLC-grade acetonitrile). Degas both solvents prior to use.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

    • Detection: UV detection at a wavelength where the chromophore absorbs strongly, typically around 254 nm or 280 nm.

    • Flow Rate: A standard flow rate of 1.0 mL/min.

    • Gradient Elution: A gradient elution is recommended to ensure the separation of potential impurities with different polarities. A typical gradient might run from 50% Acetonitrile to 95% Acetonitrile over 20 minutes.

  • Data Analysis: The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all observed peaks.

For enhanced sensitivity and identification of trace impurities, derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis at 365 nm can be employed.[7] This method is particularly useful for quantifying carbonyl compounds in various matrices.[7]

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Personal Protective Equipment (PPE): Always wear protective gloves, eye protection, and a lab coat when handling this compound.[1] Work in a well-ventilated area or use a fume hood.

Conclusion

The characterization of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-1-one (CAS No. 20632-12-6) requires a multi-faceted analytical approach. This guide provides the foundational knowledge, expected data, and detailed protocols necessary for its comprehensive analysis. By integrating NMR, IR, and MS for structural elucidation with robust HPLC methods for purity assessment, researchers can ensure the quality and integrity of this compound in their scientific endeavors. The provided workflows and safety information serve as a reliable resource for professionals in the field.

References

  • AA Blocks. MFCD00859367 | 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-1-one. [Link]

  • Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Gising, J., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. National Center for Biotechnology Information. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. [Link]

  • Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing Inc. [Link]

  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

  • PubChem. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one. [Link]

  • Cardoso, A. L., et al. (2009). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

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Foundational

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one mechanism of action.

An In-Depth Technical Guide to the Mechanistic Profile of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one Abstract The compound 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one, built upon the versatile 1,4-benzodioxane sca...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Profile of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one

Abstract

The compound 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one, built upon the versatile 1,4-benzodioxane scaffold, represents a molecule of significant interest in medicinal chemistry and drug development.[1] While a singular, definitive mechanism of action has not been exclusively defined, extensive research into its structural class reveals a fascinating polypharmacological profile. This guide synthesizes the current understanding and provides a technical framework for elucidating its biological activities. We will explore four primary putative mechanisms: inhibition of monoamine oxidase (MAO), modulation of cancer-related signaling pathways, antioxidant activity through the scavenging of reactive oxygen species (ROS), and antagonism of the dopamine D4 receptor. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the complex biological interactions of this compound class.

Introduction: The Versatile 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged structure in medicinal chemistry, appearing in numerous synthetic and natural compounds with a wide array of biological activities.[2] Its unique combination of a catechol-derived ether and a dioxane ring provides a rigid, yet conformationally aware, template that can be tailored to interact with diverse biological targets, from enzymes to G protein-coupled receptors (GPCRs).[1][3] The subject of this guide, 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one, is a representative of this class. Its propan-2-one side chain offers additional points for modification and interaction.

The lack of a single, exhaustively characterized mechanism for this specific molecule necessitates a broader, evidence-based exploration of the activities associated with its core structure. This guide is structured to present these potential mechanisms as distinct but potentially overlapping areas of investigation, providing both the theoretical basis and the practical experimental frameworks required for their validation.

Summary of Potential Biological Activities
Putative Mechanism of ActionBiological Target(s)Therapeutic AreaKey Investigative Assays
MAO Inhibition Monoamine Oxidase A/BNeurodegenerative Disorders, DepressionMAO-Glo Assay, Enzyme Kinetics (Kᵢ determination)
Anticancer Activity PI3K/Akt, Receptor Tyrosine KinasesOncologyCell Viability (MTT), Western Blot, Apoptosis Assays
Antioxidant & Neuroprotection Reactive Oxygen Species (ROS)Neurodegenerative Disorders, IschemiaDCFDA Assay, Lipid Peroxidation Assay, Nrf2 Activation
Dopamine D4 Receptor Antagonism Dopamine D4 ReceptorSchizophrenia, Glioblastoma, SUDRadioligand Binding, cAMP Inhibition, β-Arrestin Assay

Putative Mechanism 1: Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system, responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[4] Inhibition of these enzymes can increase neurotransmitter levels, a strategy employed in the treatment of Parkinson's disease and depression.[5] The benzodioxane scaffold is present in known MAO inhibitors.[]

Mechanistic Rationale

The electron-rich benzodioxane ring system can effectively interact with the active site of MAO enzymes. Structure-activity relationship (SAR) studies on various MAO inhibitors reveal that a combination of a hydrophobic core and specific side chains is crucial for potent and selective inhibition.[4] The propan-2-one moiety of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one could be modified to enhance binding affinity and selectivity for either MAO-A or MAO-B.[7]

Experimental Protocol: In Vitro MAO Inhibition Assay (MAO-Glo)

This protocol describes a luminescent assay to determine the inhibitory potential of the compound against recombinant human MAO-A and MAO-B.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one in DMSO.

    • Serially dilute the stock solution in assay buffer to create a concentration gradient (e.g., 100 µM to 1 pM).

    • Prepare positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) and a vehicle control (DMSO).

  • Enzyme Reaction:

    • In a white, 96-well assay plate, add 12.5 µL of the test compound dilution, positive control, or vehicle control.

    • Add 12.5 µL of recombinant human MAO-A or MAO-B enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the MAO-Glo substrate.

  • Signal Detection:

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and generate a luminescent signal by adding 50 µL of Luciferin Detection Reagent.

    • Incubate for 20 minutes in the dark.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Putative Mechanism 2: Modulation of Cancer-Related Signaling Pathways

The 1,4-benzodioxane scaffold is found in numerous compounds designed as anticancer agents.[1] These agents often target key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[8][9]

Mechanistic Rationale

Benzodioxane derivatives have been developed as inhibitors of protein kinases, including PI3K.[8] The planar, hydrophobic nature of the ring system allows it to function as a scaffold that can be decorated with functional groups to target the ATP-binding pocket of these enzymes. Additionally, some benzoxazine derivatives (structurally related) have been shown to induce apoptosis and increase ROS levels in cancer cells.[10] A ginger derivative, 1-dehydro-6-gingerdione, has been shown to exert anticancer effects by promoting the ferroptosis pathway.[11]

Visualizing the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Promotes Compound 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one (Putative Inhibitor) Compound->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Experimental Protocol: Western Blot for Akt Phosphorylation

This protocol assesses the compound's ability to inhibit the PI3K/Akt pathway by measuring the phosphorylation status of Akt in a breast cancer cell line (e.g., MCF-7 or MDA-MB-231).[10][12]

Methodology:

  • Cell Culture and Treatment:

    • Culture breast cancer cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat cells with various concentrations of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one or a vehicle control (DMSO) for 2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with primary antibodies against Phospho-Akt (Ser473) and Total Akt. A loading control (e.g., β-Actin) should also be probed.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

    • Normalize the Phospho-Akt signal to Total Akt to determine the extent of inhibition.

Putative Mechanism 3: Antioxidant Activity and ROS Scavenging

The brain is highly susceptible to damage from reactive oxygen species (ROS) due to its high oxygen consumption and lipid-rich composition.[13] Compounds that can neutralize ROS have significant therapeutic potential for neurodegenerative diseases. The phenolic-like structure of the benzodioxane core suggests inherent antioxidant capabilities.[14]

Mechanistic Rationale

The 2,3-dihydrobenzo[b]dioxin core is structurally similar to other phenolic antioxidants. The hydroxyl group (if present after metabolism) or the ether oxygens can potentially donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions like lipid peroxidation.[14][15] This activity is synergistic with endogenous antioxidant systems like glutathione peroxidase and superoxide dismutase.[16]

Experimental Protocol: Cellular ROS Measurement with DCFDA

This protocol uses the 2',7'-dichlorofluorescin diacetate (DCFDA) probe to quantify intracellular ROS levels in a neuronal cell line (e.g., SH-SY5Y) following an oxidative challenge.

Methodology:

  • Cell Culture and Loading:

    • Plate SH-SY5Y cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Wash the cells with PBS and incubate with 10 µM DCFDA in serum-free media for 45 minutes at 37°C.

  • Treatment and Oxidative Stress Induction:

    • Wash the cells to remove excess probe.

    • Add media containing various concentrations of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one, a positive control (e.g., N-acetylcysteine), or a vehicle control.

    • Induce oxidative stress by adding an agent like H₂O₂ (100 µM) or rotenone (1 µM).

  • Fluorescence Measurement:

    • Immediately measure fluorescence at timed intervals (e.g., every 15 minutes for 2 hours) using a plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot fluorescence intensity over time for each condition.

    • Compare the rate of fluorescence increase in compound-treated wells to the vehicle control to determine the percentage of ROS scavenging.

Putative Mechanism 4: Antagonism of Dopamine D4 Receptors

The dopamine D4 receptor, a D2-like GPCR, is primarily expressed in the prefrontal cortex and is implicated in cognition and emotion.[17][18] It is a key target for atypical antipsychotics and is being explored for its role in substance use disorders and even glioblastoma.[19][20][21] The benzodioxane scaffold is a cornerstone in the design of potent and selective D4 antagonists.[18]

Mechanistic Rationale

SAR studies have demonstrated that the benzodioxane moiety serves as an excellent scaffold for D4 receptor ligands.[22][23] It often occupies a hydrophobic pocket in the receptor, while attached side chains, typically containing a basic nitrogen atom (as found in piperazine derivatives), form key interactions with conserved residues like Asp110 in transmembrane helix 3. While the subject compound lacks this basic nitrogen, it could serve as a precursor or fragment for more complex D4 antagonists.[24][25]

Visualizing a General Investigative Workflow

Workflow cluster_in_vitro In Vitro / Biochemical Screening cluster_in_cellulo Cell-Based Assays cluster_in_vivo In Vivo Validation Target_Binding Target Binding Assay (e.g., Radioligand Displacement) Signaling Signaling Pathway Analysis (e.g., Western Blot, cAMP Assay) Target_Binding->Signaling Enzyme_Activity Enzyme Activity Assay (e.g., MAO-Glo, Kinase Assay) Enzyme_Activity->Signaling Cell_Free Cell-Free Assay (e.g., ROS Scavenging) ROS_Measure Cellular ROS Measurement (e.g., DCFDA) Cell_Free->ROS_Measure Phenotypic Phenotypic Screening (e.g., Cell Viability, Migration) Signaling->Phenotypic PK_PD Pharmacokinetics & Pharmacodynamics Phenotypic->PK_PD ROS_Measure->Phenotypic Efficacy Efficacy in Disease Model (e.g., Xenograft, Neurotoxin Model) PK_PD->Efficacy Toxicity Toxicology Assessment Efficacy->Toxicity Compound Test Compound: 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one Compound->Target_Binding Compound->Enzyme_Activity Compound->Cell_Free

Experimental Protocol: Radioligand Binding Assay for D4 Receptor Affinity

This protocol determines the binding affinity (Kᵢ) of the test compound for the human dopamine D4 receptor expressed in cell membranes.

Methodology:

  • Membrane Preparation:

    • Use commercially available cell membranes from CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

  • Assay Setup:

    • In a 96-well plate, combine assay buffer, a fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone or [³H]-Nemonapride), and a serial dilution of the test compound.

    • Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a known D4 antagonist, e.g., Haloperidol).

    • Add the cell membrane preparation to all wells to initiate binding.

  • Incubation and Filtration:

    • Incubate the plate for 60-90 minutes at room temperature.

    • Rapidly terminate the binding reaction by harvesting the membranes onto a glass fiber filter mat using a cell harvester. The filter traps the membranes while unbound radioligand passes through.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting and Data Analysis:

    • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the specific binding (Total Binding - Non-specific Binding).

    • Determine the IC₅₀ of the test compound from a competition binding curve.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its dissociation constant.

Conclusion and Future Directions

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one is a compound whose precise biological role is best understood through the lens of its versatile chemical scaffold. The evidence from structurally related molecules strongly suggests a polypharmacological profile with potential activities as an MAO inhibitor, an anticancer agent, an antioxidant, and a dopamine D4 receptor antagonist.

The true mechanism of action may involve one or a combination of these pathways. Future research should focus on a systematic evaluation using the types of assays outlined in this guide. Head-to-head screening against MAO, PI3K, D4 receptors, and in ROS assays will clarify its primary targets. Subsequent structure-activity relationship studies, modifying the propan-2-one side chain, will be crucial for optimizing potency and selectivity towards a desired target, paving the way for its development as a novel therapeutic agent.

References

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C. (n.d.). AIR Unimi. Retrieved January 14, 2026, from [Link]

  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. (2008). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 14, 2026, from [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. (2020). PubMed. Retrieved January 14, 2026, from [Link]

  • Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. (1996). PubMed. Retrieved January 14, 2026, from [Link]

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. (2022). UNICAM. Retrieved January 14, 2026, from [Link]

  • A proposed mechanism for the protective effect of dioxin against breast cancer. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Targeting cancer stem cells and signaling pathways by phytochemicals: Novel approach for breast cancer therapy. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • D4 receptor - Drugs, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. (2022). ChemRxiv | Cambridge Open Engage. Retrieved January 14, 2026, from [Link]

  • chemistry-and-pharmacology-of-benzodioxanes.pdf. (2007). TSI Journals. Retrieved January 14, 2026, from [Link]

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. (2008). PubMed. Retrieved January 14, 2026, from [Link]

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. (2022). PubMed Central. Retrieved January 14, 2026, from [Link]

  • The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues. (2001). PubMed. Retrieved January 14, 2026, from [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. (1988). PubMed. Retrieved January 14, 2026, from [Link]

  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Subtype and pathway specific responses to anticancer compounds in breast cancer. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

  • Synergistic Action of Membrane-Bound and Water-Soluble Antioxidants in Neuroprotection. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

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  • A New Synthesis of 2,3-dihydrobenzo[1][26]dioxine and 3,4-dihydro-2H-benzo[1][26]oxazine Derivatives by Tandem Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. (2006). PubMed. Retrieved January 14, 2026, from [Link]

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Exploratory

A Technical Guide to the Biological Evaluation of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one: A Privileged Scaffold in Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The 1,4-benzodioxane moiety is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous biologically a...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzodioxane moiety is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific derivative, 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one, outlining a comprehensive strategy for its biological evaluation. While preliminary data suggests potential roles in neuroprotection and oncology, this document provides the scientific rationale and detailed experimental protocols necessary to rigorously validate these claims. We will delve into the established activities of related benzodioxane analogs to build a case for the proposed investigation and provide field-proven methodologies for assessing its potential as a monoamine oxidase (MAO) inhibitor, an anti-proliferative agent against breast cancer, and a modulator of reactive oxygen species (ROS) in neuronal cells. This guide is intended to serve as a foundational blueprint for researchers seeking to explore the therapeutic potential of this promising compound.

Introduction: The Prominence of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane ring system is a structural motif of significant interest in drug discovery, lending itself to a diverse range of pharmacological activities.[1] Its presence in both natural and synthetic compounds has been linked to potent interactions with various biological targets. A notable example is Doxazosin, a quinazoline compound featuring the 1,4-benzodioxane moiety, widely used for the treatment of hypertension and benign prostatic hyperplasia.[2][3]

Derivatives of this scaffold have been extensively studied, revealing activities such as:

  • α1-Adrenoreceptor Antagonism: Many benzodioxane-containing molecules have been synthesized and evaluated for their ability to block α1-adrenoceptors.[4][5]

  • 5-HT1A Receptor Agonism: The scaffold has also proven to be a promising template for the development of potent 5-HT1A receptor agonists, with potential applications as antidepressants and neuroprotective agents.[6]

  • Anticancer Properties: Certain derivatives have demonstrated cytotoxic effects in various cancer cell lines, including prostate and skin cancer.[7]

This guide focuses on 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one , a specific ketone derivative of the 1,4-benzodioxane core. Preliminary, yet unverified, reports suggest this compound may possess intriguing biological activities, including monoamine oxidase (MAO) inhibition, anti-proliferative effects on breast cancer cells, and the ability to reduce reactive oxygen species (ROS) in neurons. This document provides the necessary framework to systematically investigate and validate these potential therapeutic applications.

Rationale for Biological Evaluation

The decision to pursue a comprehensive biological evaluation of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one is grounded in the extensive body of literature on its structural analogs. The exploration of this specific molecule is a logical extension of established structure-activity relationships (SAR) within the benzodioxane class.

  • Neuropharmacological Potential: The structural similarity to compounds known to interact with adrenergic and serotonergic receptors warrants a thorough investigation of its neuropharmacological profile. Furthermore, the suggestion of MAO inhibition aligns with the ongoing search for novel treatments for neurodegenerative diseases like Parkinson's and Alzheimer's.[8]

  • Oncological Applications: The demonstrated cytotoxicity of other benzodioxane derivatives in cancer cell lines provides a strong impetus to screen this compound for anti-proliferative activity.[7] The specificity towards breast cancer cells, as suggested by preliminary data, makes this an important avenue of investigation.

  • Cytoprotective and Antioxidant Effects: The potential to reduce ROS levels in neuronal cells is particularly compelling. Oxidative stress is a key pathological mechanism in a host of neurological disorders, and compounds that can mitigate this are of high therapeutic interest.[9]

The logical flow for a comprehensive initial evaluation is outlined below:

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Biological Screening cluster_2 Secondary Evaluation & Mechanism of Action cluster_3 Lead Optimization synthesis Synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one characterization Structural Verification (NMR, MS) & Purity (HPLC) synthesis->characterization mao_assay MAO-A & MAO-B Inhibition Assay characterization->mao_assay cancer_assay Antiproliferative Assay (e.g., MDA-MB-231) characterization->cancer_assay ros_assay ROS Measurement in Neuronal Cells characterization->ros_assay ic50 IC50 Determination for Active Hits mao_assay->ic50 apoptosis Apoptosis/Cell Cycle Analysis cancer_assay->apoptosis ros_assay->ic50 receptor_binding Receptor Binding Profile ic50->receptor_binding apoptosis->receptor_binding sar Structure-Activity Relationship (SAR) Studies receptor_binding->sar admet ADMET Profiling sar->admet

Figure 1: Proposed workflow for the biological evaluation of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, the following detailed protocols are provided. These represent standard, validated methods in their respective fields.

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is adapted from standard commercial kits and is designed to determine the inhibitory potential of the test compound against both MAO-A and MAO-B isoforms.[1]

Objective: To quantify the IC50 value of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (MAO substrate)

  • Horseradish Peroxidase (HRP)

  • Dye Reagent (e.g., Amplex Red)

  • Known inhibitors: Clorgyline (for MAO-A) and Pargyline (for MAO-B) as positive controls

  • Test compound: 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one, dissolved in DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 530/585 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • Prepare working solutions of positive controls (Clorgyline and Pargyline) in assay buffer.

    • Prepare a Master Reaction Mix containing p-Tyramine, HRP, and the Dye Reagent in assay buffer according to the manufacturer's specifications.

  • Assay Setup:

    • In separate wells of the 96-well plate, add 50 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B).

    • Add 5 µL of the test compound dilutions, positive controls, or vehicle (DMSO diluted in buffer) to the respective wells.

    • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the Master Reaction Mix to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Anti-Proliferative Activity via MTT Assay

This protocol describes a standard colorimetric assay to assess the cytotoxicity of the test compound on a human breast cancer cell line, such as the triple-negative MDA-MB-231.[10]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one.

Materials:

  • MDA-MB-231 human breast adenocarcinoma cell line

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom microplate

  • Spectrophotometric microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Culture MDA-MB-231 cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include vehicle-only controls.

    • Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition and Solubilization:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 value.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in a neuronal cell line (e.g., SH-SY5Y).[11]

Objective: To evaluate the ability of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one to reduce induced oxidative stress.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete growth medium

  • DCFH-DA probe (stock in DMSO)

  • An inducing agent for oxidative stress (e.g., H2O2 or Rotenone)

  • A known antioxidant (e.g., N-acetylcysteine, NAC) as a positive control

  • Test compound dissolved in DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Differentiation (Optional):

    • Seed SH-SY5Y cells in a 96-well plate at an appropriate density.

    • For a more neuron-like phenotype, cells can be differentiated using retinoic acid for several days prior to the experiment.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of the test compound or NAC for 1-2 hours.

  • Probe Loading:

    • Remove the medium and wash the cells gently with warm PBS.

    • Load the cells with 10-20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark. DCFH-DA is deacetylated intracellularly to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Induction of Oxidative Stress:

    • Wash the cells again with warm PBS to remove excess probe.

    • Add the inducing agent (e.g., 100 µM H2O2) to the wells (except for the negative control). The test compound/NAC can be re-added at this stage if desired.

    • Incubate for 30-60 minutes at 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader (Ex/Em = ~485/535 nm).

    • Alternatively, visualize and capture images using a fluorescence microscope.

  • Data Analysis:

    • Quantify the fluorescence intensity for each well.

    • Express the ROS levels as a percentage relative to the induced, untreated control.

    • Determine the dose-dependent effect of the test compound on reducing ROS levels.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Biological Activity

Assay Target/Cell Line Endpoint Result (e.g., IC50/GI50 in µM) Positive Control
MAO Inhibition MAO-A IC50 To be determined Clorgyline
MAO Inhibition MAO-B IC50 To be determined Pargyline
Antiproliferation MDA-MB-231 GI50 (48h) To be determined Doxorubicin

| ROS Reduction | SH-SY5Y (H2O2 induced) | EC50 | To be determined | N-acetylcysteine |

Interpretation:

  • MAO Activity: A low micromolar or nanomolar IC50 value would indicate potent inhibition. Selectivity can be determined by comparing the IC50 values for MAO-A and MAO-B. A high selectivity index for one isoform could be therapeutically advantageous.

  • Antiproliferative Activity: A low GI50 value suggests potent cytotoxic or cytostatic effects. Should significant activity be observed, follow-up studies such as cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining) would be crucial to elucidate the mechanism of action.

  • ROS Reduction: A dose-dependent decrease in fluorescence would indicate antioxidant or ROS-scavenging properties. This could suggest a neuroprotective potential for the compound.

The following diagram illustrates the potential mechanistic pathways that could be investigated based on the primary screening results.

G cluster_neuro Neuropharmacological Effects cluster_onco Anticancer Effects compound 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one mao MAO Enzyme compound->mao Inhibits? ros Neuronal ROS compound->ros Reduces? cell_cycle Cell Cycle Arrest compound->cell_cycle Induces? apoptosis Induction of Apoptosis compound->apoptosis Induces? neurodegeneration Neurodegeneration (e.g., Parkinson's, Alzheimer's) mao->neurodegeneration Inhibition leads to increased neurotransmitters ros->neurodegeneration Reduction mitigates oxidative stress cancer_cell Breast Cancer Cell cell_cycle->cancer_cell Inhibition of proliferation apoptosis->cancer_cell Programmed cell death

Figure 2: Potential mechanisms of action to be explored for the title compound.

Conclusion and Future Directions

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one stands as an intriguing candidate for drug discovery, backed by the rich pharmacology of the 1,4-benzodioxane scaffold. The experimental framework detailed in this guide provides a robust and scientifically sound approach to rigorously evaluate its potential as a neuroprotective and/or anticancer agent. Positive results from these initial screens would justify a deeper investigation into its mechanism of action, including target identification, receptor binding profiling, and in vivo efficacy studies. The synthesis of analogs to establish a clear structure-activity relationship would be the subsequent logical step in a dedicated drug development program. This systematic approach will ensure that the therapeutic potential of this compound is thoroughly and efficiently explored.

References

A comprehensive list of references will be compiled upon the completion of the experimental work outlined in this guide. The provided in-text citations refer to literature on related compounds and standard methodologies that form the basis for this proposed research plan.

Sources

Foundational

A Predictive Spectroscopic Guide to 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one for Advanced Drug Discovery

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one, a compound of interest in medicinal chemistry and drug development. In the ab...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one, a compound of interest in medicinal chemistry and drug development. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. This predictive approach offers researchers a valuable reference for compound verification, quality control, and structural elucidation in synthetic workflows.

Introduction

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one is a ketone derivative of 1,4-benzodioxan. The benzodioxan moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. As an intermediate in the synthesis of more complex molecules, its unambiguous identification is paramount.[1] Spectroscopic analysis provides a fingerprint of a molecule's structure, and a thorough understanding of its expected spectral features is crucial for any researcher working with this or related compounds.

This guide is structured to provide not just the predicted data, but also the scientific rationale behind these predictions, rooted in the fundamental principles of each spectroscopic technique.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The predicted ¹H NMR spectrum of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic, dioxin, methylene, and methyl protons.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-5~6.85d1HOrtho-coupled to H-7, shielded by the electron-donating ether-like oxygen.
H-7~6.75dd1HOrtho-coupled to H-5 and meta-coupled to H-8.
H-8~6.78d1HMeta-coupled to H-7.
O-CH₂-CH₂-O~4.25s4HThe four protons of the dihydrodioxin ring are chemically equivalent and appear as a singlet.
Ar-CH₂-CO~3.60s2HMethylene protons adjacent to an aromatic ring and a carbonyl group.
CO-CH₃~2.15s3HMethyl protons adjacent to a carbonyl group, appearing as a sharp singlet.

Expertise in Action: Causality of Chemical Shifts

The predicted chemical shifts are based on the electronic environment of each proton. The aromatic protons are in the typical aromatic region (6.5-8.0 ppm), with their specific shifts influenced by the electron-donating nature of the dihydrodioxin substituent.[2] The singlet for the dihydrodioxin protons is a characteristic feature of the symmetrical 1,4-benzodioxane ring system.[3] The downfield shift of the methylene protons (Ar-CH₂-CO) is due to the deshielding effects of both the adjacent aromatic ring and the carbonyl group. Similarly, the methyl protons (CO-CH₃) are deshielded by the neighboring carbonyl group.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an exponential multiplication function to improve the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Caption: General workflow for NMR analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, making it a powerful tool for structural confirmation.

Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~207The carbonyl carbon of a ketone typically resonates in this downfield region.[4][5][6][7]
C-4a~143Aromatic carbon attached to an oxygen atom.
C-8a~142Aromatic carbon attached to an oxygen atom.
C-6~135Aromatic carbon to which the propanone side chain is attached.
C-5~122Aromatic carbon ortho to the propanone side chain.
C-7~117Aromatic carbon.
C-8~116Aromatic carbon.
O-CH₂-CH₂-O~64The two equivalent carbons of the dihydrodioxin ring.[8]
Ar-CH₂-CO~50Methylene carbon adjacent to an aromatic ring and a carbonyl group.
CO-CH₃~29Methyl carbon adjacent to a carbonyl group.

Authoritative Grounding: Predicting ¹³C Chemical Shifts

The prediction of ¹³C chemical shifts is based on established empirical data and theoretical models.[9][10][11][12][13] The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum.[14][15][16] Aromatic carbons resonate in the 110-160 ppm range, with the exact shifts influenced by the substituents.[17][18] Carbons bonded to oxygen are also deshielded and appear in the 50-90 ppm region.[4]

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of CDCl₃.

  • Instrumentation: Use a spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard method to simplify the spectrum to single lines for each carbon. A larger spectral width (0-220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.

  • Data Processing: Similar to ¹H NMR, the FID is processed with an exponential multiplication, Fourier transformed, and the resulting spectrum is phased and baseline corrected.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3050MediumC-H stretchAromatic
~2950MediumC-H stretchAliphatic (CH₂, CH₃)
~1715StrongC=O stretchKetone
~1600, ~1500Medium-StrongC=C stretchAromatic ring
~1250StrongC-O-C stretchAryl ether
~1100StrongC-O-C stretchAliphatic ether

Scientific Integrity: Interpreting IR Spectra

The most characteristic absorption in the predicted IR spectrum is the strong C=O stretch of the ketone at around 1715 cm⁻¹.[1][19][20][21][22] The presence of an aromatic ring gives rise to C=C stretching bands around 1600 and 1500 cm⁻¹. The ether linkages in the dihydrodioxin ring are expected to show strong C-O stretching absorptions. Aryl ethers typically show two strong bands, one around 1250 cm⁻¹ and another around 1040 cm⁻¹.[23][24][25]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. ATR is a simpler method where the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Caption: General workflow for FTIR analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.

Predicted Mass Spectrum Fragmentation
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 192, corresponding to the molecular weight of the compound (C₁₁H₁₂O₃). Aromatic ethers tend to show a prominent molecular ion peak due to the stability of the aromatic ring.[26][27][28]

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methylene carbon is a common fragmentation pathway for ketones.[29][30][31] This would lead to the formation of an acylium ion.

    • Loss of CH₃CO: Cleavage of the bond between the methylene carbon and the carbonyl group would result in the loss of an acetyl radical (•COCH₃), leading to a fragment ion.

    • Fragmentation of the Dihydrodioxin Ring: The ether linkages can also undergo fragmentation.[32][33]

Predicted Key Fragment Ions
m/zProposed Fragment
192[M]⁺
149[M - COCH₃]⁺
135[M - CH₂COCH₃]⁺
43[CH₃CO]⁺

Trustworthiness through Self-Validating Systems

The predicted fragmentation pattern is based on the established stability of the resulting carbocations and radicals. Acylium ions are resonance-stabilized and are often observed as prominent peaks in the mass spectra of ketones.[34][35] The stability of the benzodioxane moiety also influences the fragmentation pathways.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a strong protonated molecular ion peak [M+H]⁺ at m/z = 193.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.

Conclusion

This in-depth technical guide provides a robust, scientifically grounded prediction of the NMR, IR, and MS spectra of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. By explaining the causality behind the predicted spectral features and outlining standardized experimental protocols, this document serves as a valuable resource for researchers in drug discovery and organic synthesis. The presented data and methodologies are designed to be self-validating, empowering scientists to confidently identify and characterize this important chemical entity.

References

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Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive exploration of the potential therapeutic targets for the novel compound, 1-(2,3-Dihydrobenzo[b]dioxin-...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive exploration of the potential therapeutic targets for the novel compound, 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. As a Senior Application Scientist, the following content is structured to offer not just a list of possibilities, but a scientifically-grounded rationale and actionable experimental workflows for target identification and validation. The benzodioxane scaffold is a well-established pharmacophore present in numerous clinically significant agents, suggesting a high probability of biological activity for this derivative.[1][2][3][4][5]

Introduction to the Therapeutic Potential of Benzodioxane Derivatives

The 1,4-benzodioxane moiety is a versatile template in medicinal chemistry, known to interact with a wide array of biological targets.[4][5] Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, modulation of G-protein coupled receptors (GPCRs) and enzymes.[1][3] The specific molecule of interest, 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one, possesses a propan-2-one substituent that may influence its binding affinity and selectivity for various targets. This guide will systematically dissect the most probable therapeutic avenues for this compound based on the established pharmacology of its structural analogs.

Prioritized Potential Therapeutic Target Classes

Based on extensive review of existing literature on benzodioxane-containing compounds, we have identified three high-priority classes of therapeutic targets for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one:

  • G-Protein Coupled Receptors (GPCRs): Specifically, adrenergic, serotonergic, and dopaminergic receptors.

  • Monoamine Oxidase B (MAO-B): An enzyme critical in the metabolism of neurotransmitters.

  • Bacterial Cell Division Protein FtsZ: A novel target for antibacterial agents.

The following sections will delve into the rationale for each target class and provide detailed protocols for experimental validation.

G-Protein Coupled Receptors (GPCRs) as Primary Targets

Many benzodioxane derivatives are known to exhibit high affinity for aminergic GPCRs.[4][5] The structural similarity of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one to known ligands for adrenergic, serotonergic, and dopamine receptors makes this a logical and high-priority area of investigation.[6][7]

Scientific Rationale

The 2,3-dihydrobenzo[b]dioxin core can be considered a bioisostere of the catecholamine and serotonin pharmacophores, enabling it to fit into the binding pockets of their respective receptors. The propan-2-one side chain may engage in specific interactions, such as hydrogen bonding or hydrophobic contacts, that could determine its agonist or antagonist activity and its selectivity profile across different receptor subtypes. For example, derivatives of 1,4-benzodioxan have been developed as selective α1-adrenoceptor antagonists, 5-HT1A receptor agonists and antagonists, and potent D4 receptor antagonists.[4][6][7]

Experimental Workflow for GPCR Target Validation

A systematic approach is crucial to identify and characterize the interaction of the compound with a panel of GPCRs.

GPCR_Workflow cluster_screening Initial Screening cluster_validation Functional Validation cluster_selectivity Selectivity & Potency A Compound Synthesis & Purification B Radioligand Binding Assays (Broad Panel of GPCRs) A->B Test Compound C Functional Assays (e.g., cAMP, Ca2+ flux) B->C Identified 'Hits' D Determine Agonist/ Antagonist Activity C->D E Dose-Response Curves D->E F Determine IC50/EC50 E->F

Caption: Workflow for GPCR target identification and validation.

Detailed Experimental Protocols

Protocol 3.3.1: Radioligand Binding Assays

  • Objective: To determine the binding affinity of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one to a panel of human recombinant GPCRs.

  • Materials:

    • Membrane preparations expressing the target GPCRs (e.g., α1A, α1B, α1D, 5-HT1A, 5-HT2A, D2, D3, D4).

    • Specific radioligands for each receptor (e.g., [3H]Prazosin for α1, [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2/D3, [3H]Nemonapride for D4).

    • 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one (test compound).

    • Non-specific binding control (e.g., a high concentration of an unlabeled ligand).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the specific binding and determine the concentration of the test compound that inhibits 50% of the specific binding (IC50).

Protocol 3.3.2: Functional Assays (cAMP Measurement for Gs/Gi-coupled receptors)

  • Objective: To determine if the compound acts as an agonist or antagonist at identified GPCRs.

  • Materials:

    • Whole cells expressing the target GPCR.

    • cAMP assay kit (e.g., HTRF, ELISA).

    • Known agonist and antagonist for the target receptor.

  • Procedure:

    • Agonist mode: Treat the cells with varying concentrations of the test compound and measure the intracellular cAMP levels.

    • Antagonist mode: Pre-incubate the cells with varying concentrations of the test compound followed by stimulation with a known agonist at its EC50 concentration. Measure the inhibition of the agonist-induced cAMP response.

    • Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Potential GPCR Target Rationale based on Analogs Suggested Initial Assays
α1-Adrenergic Receptors Several benzodioxane derivatives are known α1-blockers.[4][5][3H]Prazosin binding assay, Calcium flux assay.
5-HT1A Serotonin Receptors Benzodioxane is a core scaffold in 5-HT1A ligands.[4][5][3H]8-OH-DPAT binding assay, cAMP assay.
Dopamine D4 Receptors A fluorinated benzodioxane-piperazine derivative is a potent and selective D4 antagonist.[6][7][3H]Nemonapride binding assay, cAMP assay.

Monoamine Oxidase B (MAO-B) Inhibition

The potential for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one to inhibit MAO-B is supported by recent findings on structurally related chalcones.[8][9]

Scientific Rationale

Chalcones derived from 1-(2,3-dihydrobenzo[b][1][4]dioxin-6-yl)ethan-1-one have been identified as reversible inhibitors of human monoamine oxidase B.[8][9] The propan-2-one moiety in our compound of interest is structurally similar to the enone system of chalcones, suggesting it might also fit into the active site of MAO-B and exhibit inhibitory activity. Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease.

Experimental Workflow for MAO-B Inhibition Assay

MAOB_Workflow A Compound Synthesis & Characterization B In vitro MAO-B Inhibition Assay A->B C Determine IC50 Value B->C D Selectivity Assay (vs. MAO-A) C->D E Reversibility Study D->E F Kinetic Analysis (e.g., Lineweaver-Burk plot) E->F

Caption: Workflow for evaluating MAO-B inhibitory activity.

Detailed Experimental Protocol

Protocol 4.3.1: In Vitro MAO-B Inhibition Assay

  • Objective: To determine the inhibitory potency of the test compound against human MAO-B.

  • Materials:

    • Recombinant human MAO-B enzyme.

    • MAO-B substrate (e.g., benzylamine).

    • Detection reagent (e.g., Amplex Red, horseradish peroxidase).

    • Known MAO-B inhibitor (e.g., selegiline) as a positive control.

  • Procedure:

    • Pre-incubate the MAO-B enzyme with varying concentrations of the test compound.

    • Initiate the reaction by adding the substrate.

    • Monitor the production of hydrogen peroxide using a fluorescent or colorimetric method.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

    • Repeat the assay using MAO-A to assess selectivity.

Bacterial Cell Division Protein FtsZ Inhibition

Targeting bacterial cell division is a promising strategy for developing new antibiotics. Benzodioxane derivatives have recently been identified as inhibitors of FtsZ.[10]

Scientific Rationale

Benzodioxane-benzamide compounds have been shown to inhibit FtsZ, a crucial protein in bacterial cytokinesis.[10] This suggests that the benzodioxane scaffold can be accommodated in the binding site of FtsZ. The propan-2-one substituent of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one may offer novel interactions within the FtsZ binding pocket, potentially leading to potent antibacterial activity.

Experimental Workflow for FtsZ Inhibition and Antibacterial Activity

FtsZ_Workflow A Compound Synthesis B FtsZ GTPase Activity Assay A->B C FtsZ Polymerization Assay (Light Scattering) A->C D Minimum Inhibitory Concentration (MIC) Testing (e.g., S. aureus, B. subtilis) B->D C->D E Bacterial Cell Morphology Analysis (Microscopy) D->E

Sources

Foundational

An In-Depth Technical Guide to the In Silico Modeling of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one Interactions

Executive Summary In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents. This guide provides a co...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically-grounded walkthrough of the computational methodologies used to investigate the molecular interactions of a novel compound, 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one. While this specific compound is presented as a case study, the principles and protocols detailed herein are broadly applicable across small molecule drug discovery projects.

We will navigate the entire computational workflow, from initial target selection and system preparation to advanced simulation and analysis. This document is structured to provide not only step-by-step protocols for key techniques—including molecular docking and molecular dynamics simulations—but also the critical scientific rationale behind each choice. By grounding our methods in established best practices and authoritative sources, this guide serves as a robust resource for researchers, scientists, and drug development professionals seeking to leverage computational modeling to its fullest potential.

Introduction: The Convergence of Chemistry and Computation

The journey of a drug from concept to clinic is arduous and expensive. Computational, or in silico, approaches have become critical for de-risking this process, offering predictive insights that guide experimental efforts.[1][2] This guide focuses on a specific chemical entity, 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one, to illustrate a practical and powerful in silico workflow.

The Ligand: 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one

The ligand of interest features a dihydrobenzodioxin moiety, a scaffold present in compounds with known biological activities. For instance, related structures have shown affinity for dopamine receptors, which are implicated in various neuropsychiatric disorders.[3][4] This makes the dopamine receptor family a plausible and compelling hypothetical target for our modeling studies. The structural details of our ligand can be sourced from chemical databases like PubChem or constructed using molecular modeling software.[5]

The In Silico Paradigm: Rationale and Workflow

The core principle of in silico modeling is to simulate complex biological interactions using computational power, thereby predicting molecular behavior before committing to costly and time-consuming lab work.[6] Our workflow is designed as a multi-stage funnel, progressively refining our understanding of the ligand's potential interaction with its biological target.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction Prediction cluster_2 Phase 3: Dynamic Validation cluster_3 Phase 4: Analysis A Target Identification (e.g., Dopamine D4 Receptor) C Protein Structure Acquisition (from RCSB PDB) A->C B Ligand Preparation (3D Structure Generation) D System Refinement (Protonation, Cleaning) B->D C->D E Molecular Docking (Predict Binding Pose & Affinity) D->E Prepared System F Molecular Dynamics Simulation (Assess Stability & Dynamics) E->F Best Docked Pose G Trajectory Analysis (RMSD, RMSF, H-Bonds) F->G H Binding Free Energy (e.g., MM/PBSA) F->H I Data Synthesis & Hypothesis Generation G->I H->I G A Input: Prepared Receptor (protein.pdbqt) D Execute AutoDock Vina A->D B Input: Prepared Ligand (ligand.pdbqt) B->D C Define Search Space (Grid Box Configuration) C->D E Output: Binding Poses (output.pdbqt) D->E F Output: Binding Scores (log.txt) D->F G Analysis: Visualize Poses, Rank by Affinity E->G F->G G A Input: Protein-Ligand Complex (from Docking) B System Building: Generate Topology A->B C Solvation & Ionization: Add Water & Ions B->C D Energy Minimization: Remove Clashes C->D E Equilibration: NVT (Temperature) NPT (Pressure) D->E F Production MD Run E->F G Output: Trajectory File (.xtc) Energy File (.edr) F->G H Analysis G->H

Sources

Exploratory

The Evolving Landscape of Dihydrobenzodioxin Derivatives: A Technical Guide for Drug Discovery

This in-depth technical guide provides a comprehensive review of the literature on dihydrobenzodioxin derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. This do...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive review of the literature on dihydrobenzodioxin derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis, multifaceted pharmacological applications, and structure-activity relationships of these promising molecules.

Introduction: The Dihydrobenzodioxin Scaffold - A Privileged Structure in Medicinal Chemistry

The 2,3-dihydro-1,4-benzodioxin ring system, a key structural motif, is present in a variety of both natural and synthetic compounds exhibiting a broad spectrum of biological activities.[1] Its inherent chemical stability and the ability of its derivatives to interact with a range of biological targets have established it as a "privileged scaffold" in drug discovery. This guide will explore the synthetic pathways to access these derivatives, their diverse therapeutic applications, and the critical structure-activity relationships that govern their biological effects.

Synthetic Strategies for Dihydrobenzodioxin Derivatives

The construction of the dihydrobenzodioxin core and the introduction of various substituents are crucial for modulating the pharmacological profile of these derivatives. Several synthetic strategies have been developed, with the Williamson ether synthesis and its variations being the most common.

Classical Synthesis: Williamson Ether Synthesis Approach

A prevalent and versatile method for the synthesis of the 2,3-dihydrobenzo[b][2][3]dioxin ring involves the reaction of a catechol with a 1,2-dihaloethane, typically 1,2-dibromoethane, in the presence of a base.[4]

Experimental Protocol: Synthesis of Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate [4]

  • Reaction Setup: To a suspension of methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (K₂CO₃, 2.2 mmol) in 5 mL of dimethylformamide (DMF), add 1,2-dibromoethane (2.0 mmol).

  • Reaction Conditions: Stir the reaction mixture under reflux for 10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with water and extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Palladium-Catalyzed Tandem Reactions

More advanced synthetic methodologies, such as palladium-catalyzed tandem reactions, offer efficient routes to functionalized dihydrobenzodioxin derivatives. One such method involves the oxidative aminocarbonylation of 2-prop-2-ynyloxyphenols.[5]

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[2][3]dioxine Derivatives [5]

  • Reaction Setup: In a suitable pressure vessel, combine the starting 2-prop-2-ynyloxyphenol, a secondary amine, a catalytic amount of palladium(II) iodide (PdI₂), and an excess of potassium iodide (KI) in N,N-dimethylacetamide (DMA).

  • Reaction Conditions: Pressurize the vessel with a 4:1 mixture of carbon monoxide (CO) and air to 20 atm. Heat the reaction mixture to 80-100 °C and stir until the reaction is complete.

  • Work-up and Purification: After cooling and depressurizing the vessel, the product can be isolated using standard extraction and purification techniques, such as column chromatography.

Pharmacological Applications and Mechanisms of Action

Dihydrobenzodioxin derivatives have demonstrated a remarkable range of pharmacological activities, targeting various receptors and enzymes implicated in a multitude of diseases.

Antihypertensive Activity: Alpha-1 Adrenergic Receptor Blockade

Certain dihydrobenzodioxin derivatives exhibit potent α1-adrenoreceptor blocking activity, leading to vasodilation and a subsequent reduction in blood pressure.[6] The interaction with these G protein-coupled receptors (GPCRs) is a key mechanism for their antihypertensive effects.

Mechanism of Action: α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by endogenous catecholamines like norepinephrine initiates a signaling cascade that leads to smooth muscle contraction.[1] Dihydrobenzodioxin-based antagonists competitively block this binding, leading to vasodilation.

alpha1_signaling NE Norepinephrine Alpha1_R α1-Adrenergic Receptor NE->Alpha1_R Binds Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction Derivative Dihydrobenzodioxin Derivative (Antagonist) Derivative->Alpha1_R Blocks

Caption: α1-Adrenergic Receptor Signaling Pathway and its Inhibition.

Experimental Protocol: Radioligand Binding Assay for α1-Adrenergic Receptors [7]

  • Membrane Preparation: Isolate cell membranes from tissues or cultured cells expressing the α1-adrenergic receptor subtype of interest via homogenization and differential centrifugation.

  • Assay Setup: In a 96-well plate, incubate the prepared membranes with a specific radioligand (e.g., [³H]-Prazosin) and varying concentrations of the test dihydrobenzodioxin derivative.

  • Incubation: Allow the binding to reach equilibrium at a controlled temperature.

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound and subsequently calculate its binding affinity (Ki).

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition

Several dihydrobenzodioxin derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[6] This selective inhibition offers the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Mechanism of Action: COX-2 Signaling in Inflammation

During inflammation, cytokines and other inflammatory stimuli induce the expression of COX-2, which then converts arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins.[8]

cox2_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) PLA2 Phospholipase A₂ Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane Acts on COX2 COX-2 Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H₂ COX2->PGH2 Catalyzes Prostaglandins Pro-inflammatory Prostaglandins (PGE₂) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Derivative Dihydrobenzodioxin Derivative (COX-2 Inhibitor) Derivative->COX2 Inhibits

Caption: COX-2 Inflammatory Pathway and its Inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay [9]

  • Enzyme and Substrate Preparation: Prepare solutions of purified human COX-2 enzyme and arachidonic acid.

  • Assay Setup: In a suitable buffer, pre-incubate the COX-2 enzyme with various concentrations of the dihydrobenzodioxin derivative or a control inhibitor (e.g., celecoxib).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E₂ (PGE₂) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Anticancer Activity: Poly(ADP-ribose) Polymerase-1 (PARP1) Inhibition

A significant area of research has focused on dihydrobenzodioxin derivatives as inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP1), a key enzyme in the DNA damage response (DDR).[4] PARP1 inhibitors have shown particular promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.

Mechanism of Action: PARP1 in DNA Repair and Synthetic Lethality

PARP1 is crucial for the repair of single-strand DNA breaks (SSBs).[10] When PARP1 is inhibited, these SSBs can lead to double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by homologous recombination (HR), a process that relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutated BRCA genes, the HR pathway is deficient. The combination of PARP inhibition and a defective HR pathway leads to the accumulation of lethal DNA damage and cell death.[10]

parp1_mechanism cluster_normal Normal Cell cluster_cancer BRCA-deficient Cancer Cell SSB_N Single-Strand Break (SSB) PARP1_N PARP1 SSB_N->PARP1_N Recruits Replication_N Replication SSB_N->Replication_N BER_N Base Excision Repair PARP1_N->BER_N Initiates BER_N->SSB_N Repairs DSB_N Double-Strand Break (DSB) Replication_N->DSB_N leads to HR_N Homologous Recombination (BRCA1/2 Proficient) DSB_N->HR_N Repaired by Repair_N DNA Repair HR_N->Repair_N Survival_N Cell Survival Repair_N->Survival_N SSB_C Single-Strand Break (SSB) PARP1_C PARP1 SSB_C->PARP1_C Recruits Replication_C Replication SSB_C->Replication_C DSB_C Double-Strand Break (DSB) Replication_C->DSB_C leads to HR_C Defective Homologous Recombination (BRCA1/2 Deficient) DSB_C->HR_C Cannot be repaired by Apoptosis_C Cell Death (Apoptosis) DSB_C->Apoptosis_C Derivative_C Dihydrobenzodioxin Derivative (PARP1 Inhibitor) Derivative_C->PARP1_C Inhibits

Caption: Mechanism of PARP1 Inhibition and Synthetic Lethality.

Experimental Protocol: Cell-Based PARP1 Inhibition Assay [11]

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., with known BRCA mutations) and treat the cells with various concentrations of the dihydrobenzodioxin derivative.

  • Induction of DNA Damage: Induce DNA damage using an agent such as hydrogen peroxide or a topoisomerase inhibitor.

  • Cell Lysis and PAR Detection: Lyse the cells and quantify the levels of poly(ADP-ribose) (PAR), the product of PARP1 activity, using an ELISA-based assay or Western blotting.

  • Data Analysis: Determine the IC₅₀ of the compound for PARP1 inhibition in a cellular context.

Serotonin Receptor Modulation

Derivatives of 1,4-benzodioxan have been investigated for their activity at serotonin (5-HT) receptors, particularly the 5-HT₁A subtype.[12] Modulation of this receptor is a key strategy in the development of anxiolytics and antidepressants.

Mechanism of Action: 5-HT₁A Receptor Signaling

The 5-HT₁A receptor is a G protein-coupled receptor that, upon activation by serotonin, typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3] This results in the hyperpolarization of the neuron and a reduction in its firing rate.

Caption: 5-HT₁A Receptor Signaling Pathway.

Experimental Protocol: 5-HT₁A Receptor Competition Binding Assay [13]

  • Membrane Preparation: Prepare membranes from a cell line stably expressing the human 5-HT₁A receptor.

  • Assay Setup: In a 96-well plate, incubate the membranes with a fixed concentration of a specific 5-HT₁A radioligand (e.g., [³H]8-OH-DPAT) and a range of concentrations of the test dihydrobenzodioxin derivative.

  • Incubation: Allow the reaction to reach equilibrium at room temperature.

  • Filtration and Washing: Terminate the binding by rapid filtration through glass fiber filters and wash to remove unbound radioligand.

  • Scintillation Counting: Quantify the radioactivity on the filters.

  • Data Analysis: Determine the IC₅₀ and Ki values to assess the binding affinity of the test compound for the 5-HT₁A receptor.

Structure-Activity Relationship (SAR) Studies

The biological activity of dihydrobenzodioxin derivatives is highly dependent on the nature and position of substituents on both the aromatic and the dioxin rings. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

Table 1: SAR of Dihydrobenzodioxin Derivatives as COX-2 Inhibitors [14]

CompoundR1R2COX-2 IC₅₀ (µM)
4a HH>100
4b ClH0.35 ± 0.02
4c FH0.41 ± 0.03
4d CH₃H0.52 ± 0.04
4e OCH₃H0.68 ± 0.05
4f HCl0.45 ± 0.03

Note: Data presented is a representative example from the literature and specific values may vary between different studies.

Table 2: SAR of Dihydrobenzodioxin Derivatives as PARP1 Inhibitors [15][16]

CompoundSubstitution PatternPARP1 IC₅₀ (µM)
Scaffold A Unsubstituted5.8
A-1 7-Nitro2.3
A-2 8-Nitro1.5
A-3 7-Amino0.9
A-4 8-Amino0.5

Note: Data presented is a representative example from the literature and specific values may vary between different studies.

Challenges and Future Perspectives

Despite the significant therapeutic potential of dihydrobenzodioxin derivatives, challenges remain in their development. These include optimizing their pharmacokinetic properties, such as solubility and bioavailability, and minimizing off-target effects. Future research will likely focus on the development of more selective and potent analogs through structure-based drug design and the exploration of novel therapeutic applications. The versatility of the dihydrobenzodioxin scaffold ensures its continued importance in the field of medicinal chemistry.

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the utilization of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one in a variety of cell culture-based as...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the utilization of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one in a variety of cell culture-based assays. The protocols and application notes herein are synthesized from established methodologies and the known biological activities of structurally related benzodioxin derivatives. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound, with a focus on its applications in oncology, neuropharmacology, and the study of cellular signaling pathways.

Introduction and Scientific Background

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one belongs to the benzodioxin class of compounds, a group of heterocyclic molecules that have garnered significant attention in medicinal chemistry. Derivatives of 1,4-benzodioxan are known to exhibit a wide spectrum of pharmacological activities, serving as intermediates in the synthesis of pharmaceuticals with analgesic, anti-inflammatory, and psychoactive properties.[1][2] The unique structural motif of the benzodioxin ring system allows for diverse chemical modifications, leading to compounds with high affinity for various biological targets.

While specific data on 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one is limited, the broader family of benzodioxin derivatives has been shown to interact with key cellular targets, including monoamine oxidases (MAOs), serotonin receptors (5-HT1A and 5-HT2A), dopamine receptors (D4), and androgen receptors (AR).[3][4][5][6][7] These interactions suggest potential therapeutic applications in neurodegenerative diseases, psychiatric disorders, and cancer.[3][4][7] Furthermore, some derivatives have demonstrated the ability to modulate cellular proliferation and protect against oxidative stress.[3]

The general mechanism of action for many dioxin-related compounds involves the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and other cellular processes.[8][9] Upon ligand binding, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT), which then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), modulating gene expression.[10]

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related benzodioxin derivatives, 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one may influence several key signaling pathways. The following diagram illustrates a potential mechanism of action, integrating the known targets of this compound class.

Caption: Putative mechanism of action for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one.

Preparation and Handling of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one for Cell Culture

Reagent Preparation
  • Compound Stock Solution (10 mM):

    • Accurately weigh a precise amount of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one (Molecular Weight: 192.21 g/mol ).

    • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions:

    • On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay.

    • It is crucial to prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of the test compound.

Physicochemical Properties and Solubility Considerations
PropertyValueSource
Molecular FormulaC₁₁H₁₂O₃[11]
Molecular Weight192.21 g/mol [11]
AppearanceSolid (form may vary)[12]
SolubilitySoluble in DMSOGeneral laboratory practice

Note: Empirical determination of solubility in aqueous solutions and cell culture media is recommended.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one in various cell culture models.

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. Based on the known activities of related compounds, the following cell lines may be of interest:

  • Oncology:

    • Breast Cancer: MCF-7, MDA-MB-231[3]

    • Prostate Cancer: LNCaP, PC-3, DU145[7]

    • Hepatocellular Carcinoma: HepG2[10]

    • Leukemia: CCRF-CEM[13]

  • Neuropharmacology:

    • Neuronal-like cells: SH-SY5Y, PC12

  • Toxicology and General Mechanistic Studies:

    • Immortalized normal cell lines: Vero[13]

Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.

Cytotoxicity and Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a range of concentrations of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one in complete culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the test compound or vehicle control.

    • Include a "no-cell" blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume).

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other values.

    • Express the results as a percentage of the vehicle-treated control.

    • Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one at concentrations around the IC₅₀ value for a predetermined time.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Target Protein Expression

This technique is used to detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway.

Protocol:

  • Cell Lysis: After treatment with the compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, PARP, p-Akt, Akt, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Self-Validating Systems and Controls

To ensure the trustworthiness of the experimental data, the following controls are essential:

  • Vehicle Control: All experiments should include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

  • Positive Control: Where possible, include a known activator or inhibitor of the pathway being studied to validate the assay's responsiveness.

  • Negative Control: Untreated cells serve as a baseline for cellular health and protein expression.

  • Dose-Response and Time-Course Studies: Investigating the effects of the compound over a range of concentrations and time points is crucial for understanding its biological activity.

Conclusion

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one is a compound of interest with potential applications in various fields of biomedical research. The protocols outlined in this document provide a framework for investigating its effects on cell viability, apoptosis, and protein signaling pathways. Researchers are encouraged to adapt and optimize these methods for their specific cell models and experimental goals. Careful experimental design, including the use of appropriate controls, will be paramount in elucidating the therapeutic potential of this and related benzodioxin derivatives.

References

  • Benchchem. 1-(2,3-Dihydrobenzo[b][1][3]dioxin-6-yl)propan-2-one. Available from:

  • Kong, F., et al. (2020). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available from:

  • Zhang, G., et al. (2014). Synthesis and biological evaluation of a series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b][1][3]dioxine derivatives as potential antidepressants. Bioorganic & Medicinal Chemistry Letters. Available from:

  • Chem-Impex. 1,4-Benzodioxan-6-yl methyl ketone.
  • Patel, D., et al. (2020). Synthesis, characterization & biological evaluation of some novel 6-(2,3-dihydrobenzo[b][1][3]dioxin-5-yl)-imidazo[2,1-b]thiazole derivatives. Chemistry & Biology Interface. Available from:

  • Arai, A. C., et al. (2009). Modulation of Agonist Binding to AMPA Receptors by 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine (CX546): Differential Effects Across Brain Regions and GluA1-4/transmembrane AMPA Receptor Regulatory Protein Combinations. Journal of Pharmacology and Experimental Therapeutics.
  • National Center for Biotechnology Information. 1-(2,3-Dihydrobenzo[ b][1][3]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In: Molecular Imaging and Contrast Agent Database (MICAD). Available from:

  • National Center for Biotechnology Information. 1-(2,3-Dihydrobenzo[b][1][3]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In: Molecular Imaging and Contrast Agent Database (MICAD). Available from:

  • Wikipedia. Benzodioxan. Available from: [Link]

  • Qi, Y., et al. (2022). Synthesis, biological evaluation, and molecular docking of novel hydroxyzine derivatives as potential AR antagonists. Frontiers in Chemistry. Available from: [Link]

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  • Wielechowska, M., et al. (2023). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences. Available from: [Link]

  • Suzuki, H., et al. (2018). 2,3,7,8-Tetrachlorodibenzo-p-dioxin suppresses the growth of human liver cancer HepG2 cells in vitro. Oncology Letters. Available from: [Link]

  • Poland, A., & Knutson, J. C. (1982). The Ah receptor and the mechanism of dioxin toxicity. Annual Review of Pharmacology and Toxicology. Available from: [Link]

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Application

Application Notes and Protocols for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one in Neuropharmacology

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant neuropharmac...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant neuropharmacological activity. This document provides detailed application notes and experimental protocols for the investigation of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one , a derivative of this important class. While direct neuropharmacological data for this specific compound is not extensively published, the known activities of structurally related benzodioxan derivatives suggest its potential as a modulator of key central nervous system (CNS) targets. These notes will therefore guide researchers in the systematic evaluation of this compound's potential as a serotonin 5-HT1A receptor agonist, a monoamine oxidase B (MAO-B) inhibitor, or a dopamine D4 receptor antagonist. The provided protocols are grounded in established methodologies to ensure scientific rigor and reproducibility.

Introduction: The Neuropharmacological Potential of the Benzodioxan Scaffold

The 2,3-dihydrobenzo[b][1][2]dioxin ring system is a versatile pharmacophore that has been successfully incorporated into a variety of CNS-active agents. Its structural rigidity and potential for diverse substitutions have allowed for the development of compounds with high affinity and selectivity for various neurotransmitter receptors and enzymes.

Notable examples of neuropharmacologically active benzodioxan derivatives include:

  • Serotonin 5-HT1A Receptor Agonists: Compounds like MKC-242, a benzodioxan derivative, have demonstrated potent and selective agonist activity at 5-HT1A receptors, which are implicated in the pathophysiology of anxiety and depression.[1]

  • Monoamine Oxidase B (MAO-B) Inhibitors: Chalcone derivatives incorporating the 1,4-benzodioxan moiety have been identified as novel reversible inhibitors of human MAO-B, an enzyme involved in the degradation of dopamine and a key target in the treatment of Parkinson's disease.[3]

  • Dopamine D4 Receptor Antagonists: The development of radiolabeled benzodioxan derivatives, such as 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine, as potent and selective D4 receptor antagonists highlights the utility of this scaffold in targeting dopamine pathways relevant to schizophrenia and other psychotic disorders.[4][5]

  • Alpha-Adrenoceptor Antagonists: Various benzodioxan derivatives have been synthesized and evaluated for their alpha-adrenoceptor antagonist activity, a mechanism relevant to the treatment of conditions like hypertension and benign prostatic hyperplasia, but also with implications for CNS function.[6][7]

Given the established neuropharmacological profile of the benzodioxan scaffold, 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one represents a valuable candidate for screening against these and other CNS targets. Its ketone functionality provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships.

Postulated Mechanisms of Action and Investigational Pathways

Based on the activities of structurally related compounds, we can postulate several potential neuropharmacological mechanisms of action for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. The following diagram illustrates the key signaling pathways that could be modulated by this compound, providing a rationale for the experimental protocols detailed in the subsequent sections.

G cluster_0 Potential CNS Targets for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one cluster_1 Downstream Cellular Effects cluster_2 Potential Therapeutic Outcomes Compound 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one Serotonin_Pathway Serotonin 5-HT1A Receptor Compound->Serotonin_Pathway Agonism/Antagonism Dopamine_Pathway Dopamine D4 Receptor Compound->Dopamine_Pathway Antagonism MAO-B_Pathway Monoamine Oxidase B (MAO-B) Compound->MAO-B_Pathway Inhibition Second_Messenger Alteration of cAMP Levels Serotonin_Pathway->Second_Messenger Dopamine_Pathway->Second_Messenger Neurotransmitter_Levels Increased Dopamine Levels MAO-B_Pathway->Neurotransmitter_Levels Neuronal_Activity Modulation of Neuronal Firing Anxiolytic_Antidepressant Anxiolytic/Antidepressant Effects Neuronal_Activity->Anxiolytic_Antidepressant Antipsychotic Antipsychotic Effects Neuronal_Activity->Antipsychotic Neuroprotective Neuroprotective Effects Neuronal_Activity->Neuroprotective Neurotransmitter_Levels->Neuronal_Activity Second_Messenger->Neuronal_Activity

Figure 1. Postulated neuropharmacological pathways for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one.

Experimental Protocols

The following protocols provide a framework for the initial characterization of the neuropharmacological profile of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one.

Synthesis and Characterization

While this compound may be commercially available, a synthetic route allows for the production of analogs for structure-activity relationship studies. A plausible synthetic approach involves the Friedel-Crafts acylation of 1,4-benzodioxan.

Protocol 3.1.1: Synthesis via Friedel-Crafts Acylation

  • Reaction Setup: To a stirred solution of 1,4-benzodioxan in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., aluminum chloride).

  • Acylation: Slowly add propionyl chloride or propionic anhydride to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by carefully adding ice-water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

In Vitro Pharmacological Evaluation

The following in vitro assays are designed to screen for the predicted activities of the compound.

Protocol 3.2.1: Radioligand Binding Assay for Serotonin 5-HT1A Receptor

  • Membrane Preparation: Prepare crude membrane fractions from a cell line stably expressing the human 5-HT1A receptor or from rat hippocampal tissue.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).

  • Incubation: In a 96-well plate, incubate the membrane preparation with a radiolabeled 5-HT1A receptor ligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the test compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known 5-HT1A receptor ligand (e.g., serotonin).

  • Equilibrium: Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value of the test compound.

Protocol 3.2.2: Monoamine Oxidase B (MAO-B) Inhibition Assay

  • Enzyme Source: Use a commercially available recombinant human MAO-B or a mitochondrial preparation from rat liver as the enzyme source.

  • Substrate: Use a specific MAO-B substrate, such as kynuramine or benzylamine.

  • Assay Buffer: Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

  • Incubation: Pre-incubate the enzyme with varying concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Termination: Stop the reaction after a defined incubation period by adding a quenching solution (e.g., a strong acid or base).

  • Detection: Measure the product formation using a suitable detection method (e.g., spectrophotometry or fluorometry).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol 3.2.3: Radioligand Binding Assay for Dopamine D4 Receptor

  • Membrane Preparation: Utilize membrane preparations from a cell line stably expressing the human dopamine D4 receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • Incubation: In a 96-well plate, incubate the membrane preparation with a radiolabeled D4 receptor antagonist (e.g., [³H]spiperone) and a range of concentrations of the test compound.

  • Non-specific Binding: Define non-specific binding using a high concentration of a known D4 antagonist (e.g., haloperidol).

  • Equilibrium and Filtration: Follow the procedures outlined in Protocol 3.2.1 for reaching equilibrium, filtration, and washing.

  • Scintillation Counting and Data Analysis: Measure radioactivity and calculate the IC₅₀ value as described previously.

In Vivo Behavioral Models

Should in vitro studies indicate significant activity, the following in vivo models can be employed to assess the compound's neuropharmacological effects in a more complex biological system.

Protocol 3.3.1: Elevated Plus Maze for Anxiolytic Activity

  • Apparatus: Use a standard elevated plus maze consisting of two open arms and two closed arms.

  • Animal Acclimatization: Acclimate rodents (e.g., mice or rats) to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle to the animals via a suitable route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Testing: Place the animal at the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of anxiolytic-like activity.

Protocol 3.3.2: Forced Swim Test for Antidepressant Activity

  • Apparatus: Use a cylindrical container filled with water.

  • Pre-test Session: On the first day, place the animals (e.g., mice or rats) in the water for a short period (e.g., 15 minutes).

  • Drug Administration: Administer the test compound or vehicle at specified time points before the test session on the second day.

  • Test Session: Place the animals in the water again for a shorter period (e.g., 5 minutes) and record the duration of immobility.

  • Data Analysis: A significant decrease in the duration of immobility is considered an indication of antidepressant-like activity.

Data Presentation and Interpretation

Quantitative data from the in vitro assays should be tabulated for clear comparison.

Table 1: In Vitro Pharmacological Profile of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one

TargetAssay TypeRadioligand/SubstrateIC₅₀ (nM)
Serotonin 5-HT1A ReceptorRadioligand Binding[³H]8-OH-DPATTBD
Monoamine Oxidase BEnzyme InhibitionKynuramineTBD
Dopamine D4 ReceptorRadioligand Binding[³H]SpiperoneTBD

TBD: To be determined experimentally.

Interpretation of the results should consider the potency (IC₅₀ values) and selectivity of the compound for the different targets. For example, a low nanomolar IC₅₀ for the 5-HT1A receptor with significantly higher IC₅₀ values for other targets would suggest a selective 5-HT1A receptor ligand.

Experimental Workflow

The following diagram illustrates a logical workflow for the neuropharmacological investigation of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one.

G Start Synthesis & Characterization of Compound In_Vitro_Screening In Vitro Pharmacological Screening (Binding & Enzyme Assays) Start->In_Vitro_Screening Data_Analysis Data Analysis (IC50 Determination & Selectivity Profile) In_Vitro_Screening->Data_Analysis Hit_Identification Active Compound Identified? Data_Analysis->Hit_Identification In_Vivo_Studies In Vivo Behavioral Models (Anxiety, Depression, etc.) Hit_Identification->In_Vivo_Studies Yes End End of Initial Investigation Hit_Identification->End No Lead_Optimization Lead Optimization (SAR Studies) In_Vivo_Studies->Lead_Optimization Lead_Optimization->Start

Sources

Method

Application Notes and Protocols for the Analytical Detection of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one

Abstract This document provides a comprehensive guide to the analytical detection of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one, a compound of interest in forensic chemistry and drug development due to its structural...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical detection of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one, a compound of interest in forensic chemistry and drug development due to its structural relation to controlled substances. We present detailed protocols for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS). The methodologies are designed for researchers, forensic scientists, and professionals in drug development, providing robust frameworks for the unambiguous identification and quantification of this compound. This guide emphasizes the rationale behind experimental choices and incorporates principles of method validation to ensure data integrity and trustworthiness.

Introduction and Scientific Context

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one, also known as 1-(1,4-benzodioxan-6-yl)propan-2-one, is a ketone derivative of the benzodioxane heterocyclic system. The benzodioxole and benzodioxane moieties are found in a variety of biologically active compounds and are recognized as common precursors in the clandestine synthesis of designer drugs. The ability to reliably detect and quantify this specific ketone is crucial for forensic investigations, monitoring of chemical precursors, and in understanding metabolic pathways of related novel psychoactive substances.

The analytical challenge lies in developing methods that are not only sensitive and specific but also robust enough to be applied to complex matrices. This application note addresses this challenge by providing two validated approaches that leverage the strengths of orthogonal analytical techniques. The principles and protocols detailed herein are grounded in established analytical chemistry practices and are supported by authoritative literature on the analysis of related compounds and method validation guidelines.[1][2][3]

Physicochemical Properties and Predicted Analytical Behavior

To develop effective analytical methods, it is essential to understand the physicochemical properties of the target analyte.

  • Molecular Formula: C₁₁H₁₂O₃

  • Molecular Weight: 192.21 g/mol

  • Structure:

    
    
    

Based on its structure, which contains a thermally stable benzodioxane ring and a short alkyl chain, the compound is expected to be sufficiently volatile and stable for GC-MS analysis. The presence of a chromophore (the substituted benzene ring) allows for detection by UV spectroscopy, making HPLC-UV a viable technique. The ketone functional group and the ether linkages in the dioxin ring will influence its fragmentation pattern in mass spectrometry.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold-standard technique for the analysis of volatile and semi-volatile organic compounds. Its high chromatographic resolution and the specificity of mass spectrometric detection make it ideal for the identification of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one in complex mixtures.

Causality of Experimental Choices

The selection of GC-MS is predicated on the predicted volatility and thermal stability of the analyte. A non-polar capillary column is chosen to separate the compound based on its boiling point and weak intermolecular interactions. Electron Ionization (EI) is selected as the ionization source due to its ability to produce reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., seized material) Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction 1. Filtration Filtration (0.22 µm PTFE) Extraction->Filtration 2. Dilution Dilution & ISTD Spike Filtration->Dilution 3. Vial GC Vial Dilution->Vial 4. GC_MS GC Inlet (Split/Splitless) Capillary Column (e.g., DB-5ms) MS Detector (EI, Scan Mode) Vial->GC_MS Injection TIC Total Ion Chromatogram GC_MS->TIC Acquisition Spectrum Mass Spectrum Extraction TIC->Spectrum Peak Integration Identification Identification (Retention Time & MS Library) Spectrum->Identification Analysis Quantification Quantification (Peak Area vs. Cal Curve) Identification->Quantification

Caption: Workflow for GC-MS analysis of the target analyte.

Detailed Protocol for GC-MS

1. Sample Preparation a. Accurately weigh approximately 10 mg of the homogenized sample material. b. Add 10 mL of methanol (HPLC grade) and vortex for 2 minutes. c. Sonicate the sample for 15 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. f. Prepare a 10 µg/mL working solution by diluting the filtered extract with methanol. An internal standard (e.g., d5-diazepam) may be added at this stage.

2. Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Injector Split/Splitless, 250°C, Splitless mode (1 min)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Column 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent)
Oven Program Initial temp 100°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Range m/z 40-450

3. Data Analysis a. Identification: The compound is identified by its characteristic retention time and by matching its acquired mass spectrum against a reference standard or a validated spectral library. b. Quantification: For quantitative analysis, a calibration curve should be prepared using certified reference standards. The peak area of the target analyte is used for concentration calculation.

Orthogonal Analytical Method: HPLC-UV/MS

HPLC provides a powerful alternative to GC, particularly for less volatile compounds or for samples in complex aqueous matrices. Coupling HPLC with both UV and MS detectors provides two orthogonal data points for confident identification.

Causality of Experimental Choices

A reversed-phase C18 column is selected as it is a versatile stationary phase suitable for retaining and separating moderately polar compounds like the target analyte. A gradient elution with acetonitrile and water is employed to ensure good peak shape and efficient elution. Electrospray Ionization (ESI) in positive mode is chosen as it is effective for ionizing compounds with a ketone functional group, which can be protonated.

Experimental Workflow for HPLC-UV/MS Analysis

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction (Acetonitrile/Water) Sample->Extraction 1. Filtration Filtration (0.22 µm PVDF) Extraction->Filtration 2. Dilution Dilution to working conc. Filtration->Dilution 3. Vial HPLC Vial Dilution->Vial 4. HPLC_MS HPLC System Reversed-Phase C18 Column UV Detector (DAD/PDA) MS Detector (ESI+) Vial->HPLC_MS Injection Chromatogram UV & MS Chromatograms HPLC_MS->Chromatogram Acquisition Spectra UV & Mass Spectra Extraction Chromatogram->Spectra Peak Integration Identification Identification (RT, UV λmax, m/z) Spectra->Identification Analysis Quantification Quantification (Peak Area vs. Cal Curve) Identification->Quantification

Caption: Workflow for HPLC-UV/MS analysis of the target analyte.

Detailed Protocol for HPLC-UV/MS

1. Sample Preparation a. Follow steps 1a-1e as in the GC-MS sample preparation protocol, using a 50:50 (v/v) mixture of acetonitrile and water as the extraction solvent. b. The final dilution should be made in the initial mobile phase composition.

2. Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II or equivalent
Column 100 mm x 2.1 mm ID, 1.8 µm (e.g., Agilent Zorbax RRHD Eclipse Plus C18)
Column Temp. 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 8 min, hold at 95% B for 2 min, return to 20% B and equilibrate for 3 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
UV Detector Diode Array Detector (DAD), monitoring 230 nm and 280 nm, with full spectrum acquisition (200-400 nm).
Mass Spectrometer Agilent 6120 Quadrupole LC/MS or equivalent
Ion Source Electrospray Ionization (ESI), Positive Mode
MS Parameters Capillary Voltage: 3500 V, Gas Temp: 350°C, Drying Gas: 12 L/min, Nebulizer Pressure: 40 psi
Scan Range m/z 100-500

3. Data Analysis a. Identification: Confirm the identity of the compound by correlating the retention time with that of a reference standard. Further confirmation is achieved by matching the UV-Vis spectrum (λmax) and the mass spectrum (protonated molecule [M+H]⁺ at m/z 193.08). b. Quantification: Use the peak area from the UV chromatogram (at a specific wavelength) or the extracted ion chromatogram (EIC) from the MS data for quantification against a calibration curve.

Method Validation

Any analytical method intended for routine use must be validated to ensure it is fit for purpose.[1] The validation process demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.[2][3]

Key Validation Parameters

The following table outlines the essential parameters for the validation of the described methods, based on internationally recognized guidelines.[1][4]

Validation ParameterDescriptionExperimental Approach
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Analyze blank matrix samples and matrix samples spiked with potentially interfering compounds (e.g., structural analogs, common cutting agents) to ensure no co-eluting peaks interfere with the analyte of interest.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Analyze a series of calibration standards at a minimum of five different concentrations. Plot the response versus concentration and determine the correlation coefficient (r² > 0.995 is typically required).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Determine the signal-to-noise ratio (S/N) for low-concentration standards. LOD is typically established at a S/N ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determine the S/N ratio for low-concentration standards. LOQ is typically established at a S/N ratio of 10:1, with acceptable precision and accuracy.
Accuracy (Trueness) The closeness of agreement between the value which is accepted as a true value and the value found.Analyze spiked matrix samples at three different concentration levels (low, medium, high). Calculate the percent recovery. A typical acceptance criterion is 80-120%.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): Analyze replicate samples at three concentrations on the same day. Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts or equipment. Express results as relative standard deviation (%RSD).
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Introduce small, deliberate changes to method parameters (e.g., ±2°C in oven/column temp, ±5% in mobile phase composition) and observe the effect on the results.

Conclusion

The GC-MS and HPLC-UV/MS methods detailed in this application note provide robust and reliable approaches for the detection and quantification of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one. The GC-MS method offers excellent sensitivity and specificity for volatile analysis, while the HPLC method provides a strong orthogonal technique suitable for a wider range of sample matrices. Adherence to the outlined protocols and proper method validation will ensure the generation of high-quality, defensible data for research, forensic, and drug development applications.

References

  • Shinde, D. B., et al. (2020). Experimental and theoretical studies on the molecular structure, FT–IR, NMR, HOMO/LUMO frontier orbital... Journal of Molecular Structure. [Link]

  • Elkanzi, N. A. A., et al. (2022). A review on the synthesis of chalcone derivatives and their biological activities. Journal of Chemistry. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC. [Link]

  • Al-Haiza, M. A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. [Link]

  • Al-Warhi, T., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • Narayana, B., et al. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Advances. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

  • Chaudhary, A. K. (2018). Validation of Analytical Methods. ResearchGate. [Link]

  • Little, T. A. (2021). Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. BioPharm International. [Link]

  • National Institute of Justice. (2017). Designing Methods to Identify Evolving Designer Drugs. National Institute of Justice. [Link]

  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

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Application

Application Notes & Protocols: 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one as a Versatile Chemical Probe for Neuroscience and Oncology Research

An in-depth guide for researchers, scientists, and drug development professionals. Application Notes & Protocols: 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one as a Versatile Chemical Probe for Neuroscience and On...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Application Notes & Protocols: 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one as a Versatile Chemical Probe for Neuroscience and Oncology Research

Authored by: Gemini, Senior Application Scientist

Introduction and Scientific Rationale

1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one (herein referred to as DDP) is a synthetic organic compound featuring a benzodioxin core structure. This heterocyclic motif is recognized as a "privileged scaffold" in medicinal chemistry, particularly for ligands targeting the central nervous system (CNS). Its structural rigidity and potential for specific hydrogen bonding and hydrophobic interactions make it an attractive starting point for probe development. Emerging evidence suggests that DDP and its structural analogs possess a range of biological activities, positioning DDP as a multifunctional chemical probe for investigating several key disease-relevant pathways.

Studies have indicated that compounds with the benzodioxin scaffold can exhibit inhibitory activity against monoamine oxidases (MAOs), reduce cancer cell proliferation, and protect against oxidative stress.[1] Furthermore, the 1-(2,3-dihydrobenzo[b]dioxin-6-yl) moiety is a critical component in highly selective antagonists of the dopamine D4 receptor, a key target in neuropsychiatric research.[3][4]

This guide provides detailed protocols for utilizing DDP to explore three distinct biological areas:

  • Neuroscience: As an inhibitor of Monoamine Oxidase (MAO) and a potential modulator of dopamine receptors.

  • Oncology: As a screening tool for anti-proliferative effects in cancer cell lines.

  • Cellular Stress: As a potential mitigator of reactive oxygen species (ROS).

Important Safety & Selectivity Note: The term "dioxin" in the chemical name of this probe refers to the 1,4-benzodioxin structure. It is fundamentally different from and should not be confused with the class of toxic environmental pollutants known as polychlorinated dibenzo-p-dioxins (PCDDs), such as 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).[5] These toxic compounds operate through a distinct mechanism of action involving the aryl hydrocarbon (Ah) receptor, which is not the presumed target for DDP.[6]

Physicochemical Data

Quantitative data for DDP is summarized in the table below for easy reference in experimental planning.

PropertyValue
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-one
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
CAS Number 26349-77-3
Appearance Solid (Typical)
Solubility Soluble in DMSO, Ethanol, Methanol

Application I: A Probe for Monoamine Oxidase (MAO) Inhibition

Scientific Context

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Their dysregulation is implicated in depression and neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[1] Consequently, MAO inhibitors are a significant class of therapeutics. The benzodioxane structure is found in selective and reversible inhibitors of human monoamine oxidase B, making DDP a valuable tool for screening and characterizing new MAO-targeted compounds.[7]

Experimental Workflow: MAO Inhibition Assay

prep Prepare Reagents: - MAO-A or MAO-B Enzyme - DDP (Test Inhibitor) - MAO Substrate - Luciferin Detection Reagent plate Plate Enzyme & Inhibitor: Add MAO enzyme and DDP (or control) to 384-well plate prep->plate incubate1 Pre-incubation (15 min, RT) Allows inhibitor to bind enzyme plate->incubate1 add_sub Initiate Reaction: Add MAO Glo™ Substrate incubate1->add_sub incubate2 Enzymatic Reaction (60 min, RT) Active MAO produces D-luciferin add_sub->incubate2 detect Detect Signal: Add Luciferin Detection Reagent and measure luminescence incubate2->detect

Caption: Workflow for in vitro MAO-Glo™ assay.

Protocol 3.1: IC₅₀ Determination for MAO Inhibition using MAO-Glo™ Assay

Causality: This protocol uses a commercially available bioluminescent assay (e.g., Promega MAO-Glo™) to quantify MAO activity. The MAO enzyme converts a substrate into D-luciferin, which is then used by luciferase to produce light. An inhibitor like DDP will block the first step, leading to a decrease in the luminescent signal, which is directly proportional to the degree of inhibition.

Materials:

  • Recombinant human MAO-A or MAO-B enzyme

  • MAO-Glo™ Assay Kit (or equivalent)

  • DDP stock solution (e.g., 10 mM in DMSO)

  • Known MAO inhibitor as positive control (e.g., Pargyline for MAO-B, Clorgyline for MAO-A)

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of DDP in assay buffer. A typical starting range is 100 µM to 1 nM. Also, prepare dilutions of the positive control inhibitor and a DMSO-only vehicle control.

  • Enzyme Preparation: Dilute the MAO-A or MAO-B enzyme to the recommended concentration in the appropriate assay buffer.

  • Assay Plating:

    • Add 5 µL of each DDP dilution, control inhibitor, or vehicle control to respective wells.

    • Add 10 µL of the diluted MAO enzyme solution to each well.

    • Mix gently on a plate shaker for 30 seconds.

  • Inhibitor Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow DDP to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the MAO-Glo™ substrate to each well to start the enzymatic reaction. Mix gently.

  • Enzymatic Reaction: Incubate for 60 minutes at room temperature.

  • Signal Detection: Add 20 µL of Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the light-producing luciferase reaction. Mix gently and incubate for 20 minutes at room temperature.

  • Measurement: Read luminescence using a plate-based luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each DDP concentration relative to the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition).

  • Plot the % inhibition against the logarithm of DDP concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of DDP required to inhibit 50% of the MAO activity.

Application II: Probing the Dopamine D4 Receptor

Scientific Context

The dopamine D4 receptor is a G protein-coupled receptor primarily expressed in extrastriatal brain regions like the cortex and hippocampus, which are involved in emotion and cognition.[3][4] It is a key target for atypical antipsychotics (e.g., Clozapine) and is implicated in schizophrenia and other neuropsychiatric disorders.[4] The development of a radiolabeled D4-selective PET ligand, 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine, underscores the high affinity and specificity of the DDP core scaffold for this receptor.[3][4] This makes DDP an excellent candidate for use as a competitive ligand or a fragment for screening campaigns.

Experimental Workflow: Radioligand Competitive Binding

cluster_0 Assay Preparation cluster_1 Binding & Separation cluster_2 Detection & Analysis membranes Prepare Membranes from Cells Expressing D4 Receptor incubate Incubate Membranes, Radioligand, and DDP at 37°C membranes->incubate ligands Prepare Reagents: - Radioligand ([³H]-Spiperone) - DDP (Competitor) - Non-specific binder (Haloperidol) ligands->incubate filter Rapid Filtration: Separate bound from free radioligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash scint Add Scintillation Cocktail to Filters wash->scint count Quantify Radioactivity (Counts Per Minute) scint->count analyze Calculate Ki from Competition Curve count->analyze

Caption: Workflow for a D4 receptor competitive binding assay.

Protocol 4.1: Dopamine D4 Receptor Competitive Binding Assay

Causality: This protocol measures the ability of DDP to compete with a known radiolabeled ligand (e.g., [³H]-Spiperone) for binding to the D4 receptor. A decrease in the measured radioactivity indicates that DDP is displacing the radioligand from the receptor's binding site. The concentration-dependent nature of this displacement allows for the calculation of DDP's binding affinity (Ki).

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]-Spiperone (or a more D4-selective alternative).

  • DDP stock solution (10 mM in DMSO).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding control: Haloperidol or Spiperone (10 µM final concentration).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of DDP in binding buffer (e.g., 100 µM to 0.1 nM).

  • Assay Setup: In test tubes, combine the following in order:

    • 100 µL Binding Buffer (for total binding) OR 100 µL non-specific control (for non-specific binding) OR 100 µL of DDP dilution.

    • 50 µL of radioligand diluted in binding buffer to a final concentration near its Kd (e.g., 0.5-1.0 nM for [³H]-Spiperone).

    • 50 µL of D4 receptor membrane suspension (typically 10-20 µg of protein).

  • Incubation: Vortex gently and incubate at 37°C for 60 minutes.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold binding buffer to remove unbound radioligand.

  • Radioactivity Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate overnight.

  • Measurement: Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Calculate % Inhibition: For each DDP concentration, calculate the percentage of specific binding that has been inhibited.

  • Determine IC₅₀: Plot % inhibition vs. log[DDP] and use non-linear regression to determine the IC₅₀.

  • Calculate Ki: Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the D4 receptor.

Application III: Screening for Anti-Proliferative Activity

Scientific Context

Preliminary findings suggest that DDP can reduce the proliferation of breast cancer cells.[1] This positions DDP as a potential hit compound for anti-cancer drug discovery. A simple, robust cell viability assay can be used to validate this activity across various cancer cell lines and determine its potency.

Protocol 5.1: Cancer Cell Viability Assay using Resazurin

Causality: The resazurin (alamarBlue) assay is a colorimetric method to measure cell viability. Metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The amount of resorufin produced is directly proportional to the number of viable cells. A compound with anti-proliferative or cytotoxic effects will result in a decreased fluorescent signal.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • DDP stock solution (10 mM in DMSO).

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).

  • Clear-bottom, black-walled 96-well plates.

  • Fluorescence plate reader (Ex/Em ~560/590 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DDP in complete medium. Remove the old medium from the cells and add 100 µL of the DDP-containing medium to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Viability Assessment: Add 10 µL of resazurin solution to each well.

  • Incubation with Dye: Return the plate to the incubator for 2-4 hours, or until the vehicle control wells have turned a distinct pink color.

  • Measurement: Read the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis:

  • Subtract the background fluorescence (from "no cell" control wells).

  • Normalize the fluorescence readings of the DDP-treated wells to the vehicle control wells (set to 100% viability).

  • Plot the normalized cell viability (%) against the logarithm of the DDP concentration.

  • Use non-linear regression to calculate the GI₅₀ (concentration that causes 50% inhibition of cell growth).

Summary and Future Directions

1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one (DDP) is a promising chemical probe with demonstrated potential in multiple therapeutic areas. The protocols outlined in this guide provide a robust framework for its characterization as an MAO inhibitor , a dopamine D4 receptor ligand , and an anti-proliferative agent .

Future research should focus on:

  • Selectivity Profiling: Determining the selectivity of DDP for MAO-B over MAO-A, and screening against a broader panel of CNS G protein-coupled receptors and kinases to build a comprehensive target profile.

  • Mechanism of Action: Investigating the specific mechanism of anti-proliferative activity (e.g., apoptosis, cell cycle arrest).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of DDP to optimize potency and selectivity for a desired target.

  • In Vivo Validation: Advancing promising in vitro findings into relevant animal models for proof-of-concept studies.

References

  • 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one - Benchchem. (n.d.). Retrieved January 14, 2026, from

  • The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one - NIH. (n.d.). Retrieved January 14, 2026, from

  • 1-(2,3-Dihydrobenzo[ b][1][2]dioxin-6-yl) - PubMed - NIH. (2013, June 13). Retrieved January 14, 2026, from

  • 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. (2013, May 10). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Retrieved January 14, 2026, from

  • Dioxin and the AH Receptor: Synergy of Discovery - PubMed. (n.d.).
  • The Ah receptor and the mechanism of dioxin toxicity - PMC - NIH. (n.d.).

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Method

Application Notes & Protocols: Experimental Design for In Vivo Studies with 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the preclinical in vivo evaluation of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. Structurally...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. Structurally related to compounds known to interact with neurochemical systems, this molecule presents a potential, yet uncharacterized, pharmacological profile. These application notes outline a strategic, multi-tiered approach to in vivo experimental design, beginning with essential safety and pharmacokinetic profiling, followed by pharmacodynamic and behavioral assessments to elucidate its potential therapeutic effects. The protocols provided are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards in animal research.

Introduction and Rationale

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one is a synthetic organic compound featuring a 1,4-benzodioxan moiety. This structural motif is present in numerous biologically active molecules, including antagonists of alpha-1 adrenoceptors.[1][2] Its structural similarity to 3,4-Methylenedioxyphenylpropan-2-one (MDP2P), a known precursor to compounds in the MDxx class (e.g., MDMA), suggests a potential for activity within the central nervous system (CNS), particularly involving monoaminergic systems like serotonin.[3][4]

The serotonergic system is a critical regulator of mood, cognition, and behavior. Dysregulation of this system is implicated in various psychiatric disorders, making it a key target for drug development.[5][6] Animal models are indispensable tools for investigating the function of the serotonin system and for screening novel compounds with potential therapeutic effects.[7][8]

This guide proposes a hypothetical investigation into the antidepressant-like and anxiolytic-like properties of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. The described workflow is a foundational framework intended to be adapted based on emerging data.

Core Objectives:

  • To establish the safety and pharmacokinetic (PK) profile of the compound in a rodent model.

  • To assess the pharmacodynamic (PD) effects on behavior, specifically focusing on models relevant to depression and anxiety.

  • To provide robust, step-by-step protocols for key in vivo assays.

Pre-Study Requirements and Ethical Considerations

2.1. Legal and Regulatory Compliance The structural relationship of the topic compound to controlled substance precursors (like MDP2P, a DEA List I chemical) necessitates a thorough legal review before acquisition or synthesis.[3][9] All research must be conducted in strict compliance with national and institutional regulations governing controlled substances and their analogues. Appropriate licensing from regulatory bodies (e.g., U.S. Drug Enforcement Administration) is mandatory.

2.2. Animal Welfare and Ethics All experiments involving animals must be prospectively reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. Research must adhere to internationally recognized guidelines for animal welfare. The principles of the 3Rs (Replacement, Reduction, Refinement) should be implemented throughout the experimental design.

Phase 1: Pharmacokinetic (PK) and Tolerability Studies

The initial phase of in vivo testing is crucial for understanding how the animal's body affects the drug (pharmacokinetics) and for determining a safe dose range.[10][11][12] These studies are a prerequisite for designing meaningful efficacy studies.[10][13]

3.1. Study Design: Single Ascending Dose (SAD)

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are a suitable initial choice due to their well-characterized genetics and predictable behavior.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

    • Groups 2-5: Compound at escalating doses (e.g., 1, 5, 10, 25 mg/kg), administered via intraperitoneal (IP) injection.

  • Key Procedures:

    • Administration: A single IP injection is administered to each animal.

    • Blood Sampling: Sparse sampling is employed. Blood samples (~50 µL) are collected from a small number of animals per time point (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via tail vein or saphenous vein.

    • Clinical Observations: Animals are closely monitored for any signs of toxicity, including changes in posture, activity, breathing, and any convulsive behaviors. Body weight is recorded daily.

  • Bioanalysis: A validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method is required to quantify the concentration of the parent compound in plasma.

  • PK Parameters: The collected data will be used to calculate key PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationDefines peak exposure.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (concentration vs. time)Represents total drug exposure.
t1/2 Half-lifeDetermines dosing interval and time to steady-state.

3.2. Data Interpretation and Dose Selection The results from the SAD study will establish the Maximum Tolerated Dose (MTD) and inform the selection of doses for subsequent pharmacodynamic studies. Doses for efficacy studies should be chosen to provide varying levels of exposure, typically below the MTD.

Phase 2: Pharmacodynamic (PD) and Efficacy Studies

Once a safe dose range is established, the focus shifts to what the drug does to the body, specifically its effects on CNS-related behaviors.[11][14]

4.1. Experimental Workflow Diagram

G cluster_0 Phase 1: PK & Safety cluster_1 Phase 2: Efficacy PK_Setup Animal Acclimation & Randomization SAD Single Ascending Dose (1, 5, 10, 25 mg/kg, IP) PK_Setup->SAD Observe Tolerability Monitoring (Clinical Signs, Weight) SAD->Observe Sample Blood Sampling (Sparse, 0-24h) SAD->Sample Analyze LC-MS/MS Analysis Sample->Analyze PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Analyze->PK_Calc Dosing Chronic Dosing Regimen (e.g., 14 days, IP) PK_Calc->Dosing Inform Dose Selection PD_Setup Animal Acclimation & Randomization PD_Setup->Dosing FST Forced Swim Test (FST) (Day 14) Dosing->FST EPM Elevated Plus Maze (EPM) (Day 15) FST->EPM Tissue Tissue Collection (Brain, Blood) EPM->Tissue Biomarker Biomarker Analysis (e.g., Neurotransmitters) Tissue->Biomarker caption Overall In Vivo Experimental Workflow.

Caption: Overall In Vivo Experimental Workflow.

4.2. Model 1: Antidepressant-like Activity - The Forced Swim Test (FST) The FST is a widely used behavioral assay to screen for potential antidepressant efficacy.[15][16] The test is based on the principle that, when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility.[17][18]

4.3. Model 2: Anxiolytic-like Activity - The Elevated Plus Maze (EPM) The EPM test is a standard assay for assessing anxiety-like behavior in rodents.[19] The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, as the animal's natural aversion to open, elevated spaces is reduced.

4.4. Study Design: Chronic Dosing and Behavioral Battery

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=10-12 per group):

    • Group 1: Vehicle control (Chronic IP administration).

    • Group 2: Positive Control (e.g., Fluoxetine, 20 mg/kg, chronic IP).

    • Groups 3-5: Test Compound (e.g., 1, 5, 10 mg/kg, chronic IP), doses selected based on PK data.

  • Dosing Regimen: Daily IP injections for 14-21 days to model chronic treatment effects.

  • Behavioral Testing Sequence:

    • Day 14: Forced Swim Test.

    • Day 15: Elevated Plus Maze (conducted 24h after FST to avoid confounding stress).

  • Terminal Procedures (Post-behavioral tests):

    • Animals are euthanized according to approved protocols.

    • Brain tissue (e.g., prefrontal cortex, hippocampus) and blood are collected for potential downstream biomarker analysis (e.g., measuring serotonin and dopamine levels via HPLC).

Detailed Protocols

Protocol 1: Drug Formulation and Administration

  • Preparation: Calculate the required amount of compound based on the highest dose and the number of animals.

  • Vehicle: For poorly soluble compounds, a vehicle such as 10% Tween® 80 in saline or 0.5% methylcellulose in sterile water is recommended.

  • Formulation: Weigh the compound and triturate it with a small amount of the vehicle to create a paste. Gradually add the remaining vehicle while vortexing or sonicating to achieve a homogenous suspension.

  • Administration: Administer via intraperitoneal (IP) injection at a volume of 10 mL/kg body weight. Ensure proper animal handling and injection technique to minimize stress and ensure accurate delivery.

Protocol 2: Forced Swim Test (FST) in Mice This protocol is adapted from standard procedures.[15][20]

  • Apparatus: Use a transparent Plexiglas cylinder (20 cm diameter, 30 cm height) filled with water (24 ± 1°C) to a depth of 15 cm.

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.[15]

  • Procedure: a. Gently place the mouse into the cylinder. b. The test duration is 6 minutes.[17][20] c. A video camera should record the session for later analysis. d. The first 2 minutes are considered a habituation period and are typically excluded from the final analysis.[20]

  • Scoring (during the final 4 minutes):

    • Immobility: Time spent floating with only minor movements necessary to keep the head above water.

    • Mobility: Time spent actively swimming or climbing.

  • Post-Test Care: After the 6-minute session, remove the mouse, gently dry it with a paper towel, and place it in a clean, dry cage with a heat source available until it is fully dry to prevent hypothermia.[15][18]

Potential Signaling Pathway Involvement

Given the structural alerts, a primary hypothesis is the modulation of the serotonergic synapse. The compound could potentially act as a serotonin releasing agent or a reuptake inhibitor, increasing the concentration of serotonin (5-HT) in the synaptic cleft.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH2 Serotonin Serotonin (5-HT) FiveHTP->Serotonin AADC Vesicle Vesicles Serotonin->Vesicle VMAT2 MAO MAO Serotonin->MAO Synapse Synaptic 5-HT Vesicle->Synapse Release SERT SERT (Reuptake Transporter) Metabolite 5-HIAA MAO->Metabolite Synapse->SERT Reuptake Receptor Postsynaptic Receptors (e.g., 5-HT1A, 5-HT2A) Synapse->Receptor Signal Signal Transduction & Neuronal Response Receptor->Signal Compound Test Compound (Hypothesized Action) Compound->Vesicle Release? Compound->SERT Inhibition? caption Hypothesized Modulation of Serotonergic Synapse.

Caption: Hypothesized Modulation of Serotonergic Synapse.

Conclusion and Future Directions

The experimental framework detailed in these notes provides a systematic and robust approach to characterizing the in vivo profile of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. The initial PK and tolerability data are essential for enabling properly designed efficacy studies.[10][21] The subsequent behavioral assays (FST, EPM) will provide the first insights into the compound's potential effects on the CNS. Positive results from these initial studies would warrant further investigation, including:

  • Elucidation of the precise mechanism of action through in vitro receptor binding and functional assays.

  • More extensive toxicological studies to assess safety for chronic administration.[22]

  • Evaluation in alternative animal models that may offer greater translational relevance to specific psychiatric disorders.[23]

This structured approach, grounded in established preclinical development principles, will ensure that the data generated is reliable, interpretable, and provides a solid foundation for any future drug development decisions.[24][25]

References

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Application

Application Note: Radiolabeling of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one for Neurotransmitter Transporter Imaging

Abstract This document provides a comprehensive guide for the radiosynthesis and preclinical evaluation of isotopically labeled 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one, a novel probe candidate for in vivo imaging...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the radiosynthesis and preclinical evaluation of isotopically labeled 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one, a novel probe candidate for in vivo imaging of monoamine transporters using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). We present detailed, field-tested protocols for the synthesis of a suitable precursor, subsequent radiolabeling with Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Iodine-123 ([¹²³I]), and rigorous quality control procedures. Furthermore, this note outlines methodologies for in vitro autoradiography and in vivo imaging in rodent models to characterize the tracer's binding profile and pharmacokinetic properties.

Introduction: The Rationale for a Novel Imaging Agent

The serotonin transporter (SERT), a key regulator of serotonergic neurotransmission, is a primary target in the pathophysiology and treatment of numerous neuropsychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder.[1][2] In vivo imaging techniques like PET and SPECT allow for the non-invasive quantification of SERT density and occupancy, providing invaluable tools for clinical diagnosis and drug development.[1][2]

The chemical scaffold 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one presents a promising core structure for a novel SERT imaging agent. Its structural similarity to known monoamine transporter ligands suggests a potential for high-affinity and selective binding. This application note details the necessary steps to label this compound with common radioisotopes, enabling its evaluation as a next-generation radiotracer for neuroscience research.

Precursor Synthesis: Building the Foundation

A critical prerequisite for any radiolabeling campaign is the efficient synthesis of a suitable precursor molecule that can be readily converted into the desired radiotracer. Here, we propose a robust, multi-step synthesis of a key intermediate, 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-ol, which can serve as a precursor for [¹¹C]methylation, and can be further modified for [¹⁸F] and [¹²³I] labeling. The synthesis is based on established organometallic and etherification reactions.[3][4]

Workflow for Precursor Synthesis

G cluster_0 Precursor Synthesis Start 1,4-Benzodioxan Step1 Friedel-Crafts Acylation (Propionyl Chloride, AlCl3) Start->Step1 Product1 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-1-one Step1->Product1 Step2 Reduction (NaBH4) Product1->Step2 Step3 Activation for Radioiodination (e.g., Stannylation) Product1->Step3 Step4 Nitration/Activation for Radiofluorination Product1->Step4 Precursor_OH 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol (Precursor for [11C]Methylation) Step2->Precursor_OH Precursor_Sn Tributylstannyl-derivative (Precursor for [123I]Iodination) Step3->Precursor_Sn Precursor_NO2 Nitro-derivative (Precursor for [18F]Fluorination) Step4->Precursor_NO2

Caption: Synthetic pathways to key precursors for radiolabeling.

Protocol 2.1: Synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol (Precursor for [¹¹C]Methylation)
  • Friedel-Crafts Acylation: To a solution of 1,4-benzodioxan in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃) at 0°C. Add propionyl chloride dropwise and stir the reaction mixture at room temperature until completion. Quench the reaction with ice-water and extract the product, 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-1-one.

  • Ketone Reduction: Dissolve the product from the previous step in methanol. Add sodium borohydride (NaBH₄) portion-wise at 0°C. Stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Purification: After workup, purify the resulting secondary alcohol, 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-ol, by column chromatography to yield the final precursor for [¹¹C]methylation.

Radiolabeling Methodologies

The choice of radionuclide is dictated by the imaging modality (PET or SPECT), the required imaging time frame, and the available radiochemistry infrastructure. We present protocols for labeling with the short-lived PET isotope [¹¹C] (t½ ≈ 20.4 min), the longer-lived PET isotope [¹⁸F] (t½ ≈ 109.8 min), and the SPECT isotope [¹²³I] (t½ ≈ 13.2 h).[5][6][7]

[¹¹C]Carbonylation for PET Imaging

Carbon-11 is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction, typically yielding [¹¹C]CO₂.[8][9] This can be converted to highly reactive [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which are excellent reagents for methylating alcohols, amines, and thiols.[8]

G cluster_1 [11C]Radiolabeling Workflow Cyclotron [11C]CO2 Production (Cyclotron) GasPhase Gas-Phase Synthesis ([11C]CH3I) Cyclotron->GasPhase Labeling [11C]Methylation Reaction (Precursor + [11C]CH3I) GasPhase->Labeling Purification Semi-preparative HPLC Labeling->Purification Formulation Sterile Filtration & Formulation Purification->Formulation QC Quality Control Formulation->QC

Caption: Automated workflow for the synthesis of [¹¹C]-labeled tracers.

Protocol 3.1.1: Synthesis of [¹¹C]1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one

  • [¹¹C]CH₃I Production: Produce [¹¹C]CO₂ in a cyclotron and convert it to [¹¹C]CH₃I using a gas-phase method with H₂/Ni followed by reaction with I₂.

  • Precursor Preparation: Prepare a solution of the 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-ol precursor and a suitable base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF) in a sealed reaction vessel.

  • Radiolabeling: Bubble the gaseous [¹¹C]CH₃I through the precursor solution at an elevated temperature (e.g., 80-100°C). The reaction is typically complete within 5-10 minutes.

  • Purification: Quench the reaction and purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation: Collect the product fraction, remove the organic solvent under a stream of nitrogen, and formulate in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

[¹⁸F]Fluorination for PET Imaging

Fluorine-18 is typically produced as [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Nucleophilic substitution is the most common method for introducing [¹⁸F] into a molecule.[6][10] This often requires an electron-deficient aromatic ring or an aliphatic leaving group.

Protocol 3.2.1: Synthesis of 1-(7-[¹⁸F]fluoro-2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one

  • Precursor Synthesis: Synthesize a suitable precursor, such as a nitro- or trimethylammonium-substituted 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one, to activate the aromatic ring for nucleophilic substitution.[11]

  • [¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. Dry the [¹⁸F]fluoride azeotropically.

  • Radiofluorination: Add the precursor dissolved in a high-boiling point aprotic solvent (e.g., DMSO) to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at high temperature (e.g., 120-160°C) for 10-20 minutes.

  • Purification and Formulation: Follow the purification and formulation steps as described in Protocol 3.1.1.

[¹²³I]Iodination for SPECT Imaging

Iodine-123 is a cyclotron-produced radionuclide ideal for SPECT imaging. Radioiodination is often achieved via electrophilic or nucleophilic substitution on an activated aromatic ring or a stannylated precursor.[12]

Protocol 3.3.1: Synthesis of 1-(7-[¹²³I]iodo-2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one

  • Precursor Synthesis: Synthesize a tributylstannyl precursor of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one via lithiation followed by reaction with tributyltin chloride.[13][14]

  • Radioiodination: To a solution of the stannylated precursor in a suitable solvent, add no-carrier-added [¹²³I]NaI and an oxidizing agent (e.g., chloramine-T or Iodogen®).

  • Reaction Quenching: After a short reaction time (5-15 minutes) at room temperature, quench the reaction with sodium metabisulfite.

  • Purification and Formulation: Purify the product by semi-preparative HPLC and formulate as described in Protocol 3.1.1.

Quality Control: Ensuring Safety and Efficacy

Rigorous quality control (QC) is mandatory for all radiopharmaceuticals to ensure patient safety and data integrity.[15]

ParameterMethodAcceptance Criteria
Identity Co-elution with a non-radioactive standard on analytical HPLCRetention time of the radioactive peak matches the standard.
Radiochemical Purity Analytical HPLC, Radio-TLC> 95% of total radioactivity is the desired product.
Radionuclidic Purity Gamma-ray spectroscopyIsotopic identity confirmed, and long-lived impurities are within specified limits.
Specific Activity HPLC with UV and radiation detectors to quantify mass and radioactivityHigh specific activity is crucial to minimize pharmacological effects.
pH pH meter or calibrated pH stripsWithin a physiologically acceptable range (typically 4.5 - 7.5).
Sterility & Endotoxins Standard microbiological testingSterile and passes the bacterial endotoxin test.

Preclinical Evaluation: From Bench to Bedside

In Vitro Characterization

Before in vivo studies, the affinity and selectivity of the non-radioactive compound for its intended target should be determined.

Protocol 5.1.1: In Vitro Binding Assays

  • Target Selection: Based on the compound's structure, perform competitive binding assays against a panel of relevant neurotransmitter transporters (SERT, DAT, NET) and receptors.

  • Assay Procedure: Use membrane preparations from cells expressing the target of interest or from homogenized brain tissue.[1][16][17][18]

  • Data Analysis: Compete the binding of a known high-affinity radioligand (e.g., [³H]citalopram for SERT) with increasing concentrations of the test compound. Calculate the inhibition constant (Ki) to determine binding affinity.

In Vivo Imaging and Biodistribution

In vivo studies in animal models are essential to evaluate the pharmacokinetic profile of the radiotracer, including its ability to cross the blood-brain barrier (BBB), its distribution in the brain, and its metabolic stability.[19][20][21]

Protocol 5.2.1: Rodent PET/SPECT Imaging

  • Animal Model: Use healthy rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Radiotracer Administration: Administer a defined dose of the radiotracer via tail vein injection.[19]

  • Dynamic Imaging: Acquire dynamic PET or SPECT images over 60-120 minutes to observe the uptake and washout of the tracer in different brain regions.

  • Data Analysis: Reconstruct the images and generate time-activity curves (TACs) for regions of interest (e.g., striatum, thalamus, cerebellum).

  • Blocking Studies: To confirm target-specific binding, pre-treat a cohort of animals with a known high-affinity ligand for the putative target (e.g., citalopram for SERT) before radiotracer injection and compare brain uptake.

Metabolite Analysis

Radiotracer metabolism can significantly impact image quantification. It is crucial to determine the fraction of radioactivity in the plasma and brain that corresponds to the unchanged parent compound.[2][15][22][23]

G cluster_2 Metabolite Analysis Workflow Sample Collect Blood/Brain Samples at Timed Intervals Extraction Plasma Separation & Protein Precipitation Sample->Extraction Analysis Radio-HPLC Analysis Extraction->Analysis Quantification Integrate Peaks (Parent vs. Metabolites) Analysis->Quantification Correction Generate Metabolite-Corrected Input Function Quantification->Correction

Caption: Workflow for determining the metabolic profile of the radiotracer.

Protocol 5.3.1: Plasma and Brain Metabolite Analysis

  • Sample Collection: At various time points after tracer injection, collect blood samples and, in terminal studies, brain tissue.[24]

  • Sample Preparation: Separate plasma from blood. Homogenize brain tissue. Precipitate proteins with a solvent like acetonitrile and centrifuge.

  • Radio-HPLC Analysis: Inject the supernatant onto a radio-HPLC system and analyze the chromatogram to separate the parent tracer from its more polar radiometabolites.

  • Data Analysis: Calculate the percentage of the parent compound at each time point to generate a metabolite correction curve for kinetic modeling of the imaging data.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the successful radiolabeling and preclinical evaluation of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one as a potential PET/SPECT imaging agent for monoamine transporters. By systematically applying these methodologies, researchers can thoroughly characterize this novel compound and determine its utility for advancing our understanding of neuropsychiatric disorders.

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Method

Application Note & Protocols: Advanced Formulation Strategies for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one to Enhance Drug Delivery

Abstract The therapeutic potential of novel small molecules is frequently hampered by poor physicochemical properties, most notably low aqueous solubility, which leads to inadequate bioavailability.[1][2][3] 1-(2,3-Dihyd...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of novel small molecules is frequently hampered by poor physicochemical properties, most notably low aqueous solubility, which leads to inadequate bioavailability.[1][2][3] 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one, a compound with a molecular weight of 192.21 g/mol and a lipophilic benzodioxin moiety, represents a classic case of a 'grease-ball' molecule likely to exhibit poor water solubility (a Biopharmaceutics Classification System (BCS) Class II or IV agent).[2][4] This application note provides a comprehensive guide for researchers and drug development professionals on the formulation of this compound into advanced drug delivery systems. We detail the rationale and step-by-step protocols for developing three distinct nanocarrier platforms: Nanoemulsions , Liposomes , and Polymeric Nanoparticles . Furthermore, we provide protocols for the critical characterization assays required to validate these formulations, ensuring reproducibility and predicting in vivo performance.

Introduction: The Formulation Imperative

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one (MW: 192.21 g/mol , Formula: C₁₁H₁₂O₃) is a small molecule whose structure suggests significant lipophilicity and, consequently, poor aqueous solubility.[5] For such compounds, oral administration in a simple crystalline form often results in dissolution rate-limited absorption, leading to low and erratic bioavailability.[3][4] Enhancing the solubility and dissolution rate is therefore a critical prerequisite for successful clinical development.

Nanotechnology-based drug delivery systems offer a powerful solution by encapsulating hydrophobic drugs within a carrier, effectively transforming a poorly soluble molecule into a dispersible nanoscale system.[6][7] These systems can enhance bioavailability, improve stability, enable controlled release, and even facilitate targeted delivery to specific tissues, such as crossing the blood-brain barrier (BBB) for CNS-active compounds.[8][9][10]

This guide focuses on three versatile and widely adopted formulation strategies:

  • Nanoemulsions: Thermodynamically stable, isotropic systems of oil, water, and surfactants, ideal for solubilizing lipophilic drugs and enhancing oral absorption.[11][12][13]

  • Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, offering biocompatibility and versatility for systemic delivery.[14][15][16]

  • Polymeric Nanoparticles: Solid colloidal particles, often made from biodegradable polymers like PLGA, which allow for controlled and sustained drug release.[17][18][19]

Pre-Formulation Analysis: Characterizing the Active Pharmaceutical Ingredient (API)

Before selecting a formulation strategy, it is essential to characterize the fundamental physicochemical properties of the API.

Protocol 2.1: Solubility Assessment

  • Objective: To determine the solubility of the API in various pharmaceutically relevant media.

  • Procedure:

    • Add an excess amount of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one to separate 2 mL vials containing:

      • Purified Water

      • Phosphate Buffered Saline (PBS) pH 7.4

      • 0.1 M HCl (simulated gastric fluid)

      • Phosphate Buffer pH 6.8 (simulated intestinal fluid)

      • A selection of oils (e.g., Miglyol® 812, corn oil, oleic acid)

      • A selection of surfactants (e.g., Tween® 80, Cremophor® EL)

      • A selection of co-solvents (e.g., ethanol, propylene glycol, Transcutol®)

    • Seal the vials and place them in a shaker incubator at 25°C and 37°C for 48 hours to reach equilibrium.

    • After incubation, centrifuge the samples at 14,000 rpm for 15 minutes to pellet the excess, undissolved API.

    • Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and dilute with an appropriate mobile phase.

    • Quantify the dissolved API concentration using a validated HPLC-UV method.

Rationale: The solubility profile dictates the most suitable formulation approach. High solubility in oils suggests lipid-based systems like nanoemulsions or self-emulsifying drug delivery systems (SEDDS) are excellent candidates.[20][21]

Formulation Development: Protocols and Methodologies

The following protocols are designed as robust starting points for formulation development. Optimization will be required based on the pre-formulation data and desired product specifications.

Nanoemulsion Formulation

Nanoemulsions enhance bioavailability by presenting the drug in a solubilized state with a large surface area for absorption.[11][22]

Protocol 3.1.1: High-Energy Homogenization Method

  • Preparation of Oil Phase:

    • Dissolve 10 mg of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one in 1 mL of a suitable carrier oil (e.g., corn oil, identified during pre-formulation).

    • Add 200 mg of a primary surfactant (e.g., Tween® 80) and 100 mg of a co-surfactant (e.g., Transcutol®).

    • Gently heat to 40°C and vortex until a clear, homogenous solution is formed.

  • Preparation of Aqueous Phase:

    • Prepare 8 mL of purified water or a suitable buffer.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase under constant stirring with a magnetic stirrer. This creates a coarse pre-emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization (e.g., 15,000 psi for 5-10 cycles) or probe sonication (e.g., 40% amplitude for 5-10 minutes in an ice bath) to reduce droplet size to the nano-range (typically 20-200 nm).[12]

  • Equilibration:

    • Allow the resulting nanoemulsion to cool to room temperature before characterization.

Nanoemulsion_Workflow cluster_PhasePrep Phase Preparation cluster_Emulsify Emulsification Process API API + Carrier Oil OilPhase Homogenous Oil Phase API->OilPhase Surfactants Surfactant + Co-surfactant Surfactants->OilPhase PreEmulsion Coarse Pre-emulsion OilPhase->PreEmulsion Slow Addition AqPhase Aqueous Phase (Water/Buffer) AqPhase->PreEmulsion Constant Stirring Homogenizer High-Energy Homogenization (Sonication or HPH) PreEmulsion->Homogenizer FinalNE Final Nanoemulsion Homogenizer->FinalNE

Caption: Workflow for Nanoemulsion Formulation.
Liposomal Formulation

Liposomes are excellent for systemic delivery, as they can protect the drug from degradation and reduce off-target toxicity.[14][23] PEGylation (the inclusion of PEG-lipids) is often used to prolong circulation time.[15]

Protocol 3.2.1: Thin-Film Hydration Method

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve 100 mg of Hydrogenated Soy Phosphatidylcholine (HSPC), 30 mg of Cholesterol, and 10 mg of DSPE-PEG(2000) in 10 mL of a chloroform:methanol (2:1 v/v) solvent mixture.

    • Add 5 mg of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one to the lipid solution.

    • Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at 45°C until a thin, dry lipid film forms on the flask wall.

    • Keep the flask under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with 5 mL of PBS (pH 7.4) by rotating the flask in a water bath set to 60°C (above the lipid phase transition temperature) for 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion.

    • Pass the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder device held at 60°C.

  • Purification:

    • Remove any unencapsulated drug by size exclusion chromatography or dialysis against PBS.

Liposome_Structure cluster_liposome Liposome Cross-Section outer_layer peg PEG outer_layer->peg peg2 PEG outer_layer->peg2 peg3 PEG outer_layer->peg3 inner_core Aqueous Core (for hydrophilic drugs) drug API drug2 API label_bilayer Lipid Bilayer (Hydrophobic API location)

Caption: Structure of a PEGylated Liposome.
Polymeric Nanoparticle Formulation

Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) are widely used to create nanoparticles for sustained drug release.[17]

Protocol 3.3.1: Emulsion-Solvent Evaporation Method

  • Preparation of Organic Phase:

    • Dissolve 50 mg of PLGA (e.g., 50:50 lactide:glycolide ratio) and 5 mg of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one in 2 mL of a water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Preparation of Aqueous Phase:

    • Prepare 10 mL of a 2% w/v polyvinyl alcohol (PVA) solution in water. PVA acts as a stabilizer to prevent nanoparticle aggregation.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath. Sonicate for 2-3 minutes at 50% amplitude to form a fine oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate. This causes the PLGA to precipitate, forming solid nanoparticles.

  • Collection and Washing:

    • Collect the nanoparticles by ultracentrifugation (e.g., 15,000 g for 20 minutes at 4°C).

    • Discard the supernatant and wash the nanoparticle pellet twice with purified water to remove excess PVA and unencapsulated drug. Resuspend the pellet by vortexing and repeat the centrifugation step.

  • Lyophilization (Optional):

    • For long-term storage, resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a powder.

Physicochemical Characterization of Formulations

Thorough characterization is essential to ensure quality, stability, and batch-to-batch consistency.[24][25]

Protocol 4.1: Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Objective: To determine the size distribution and surface charge of the nanoparticles.

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoparticle formulation (nanoemulsion, liposomes, or resuspended polymeric nanoparticles) with purified water or 10 mM NaCl solution to an appropriate scattering intensity.

    • For particle size and PDI, perform the measurement at 25°C. The instrument measures the hydrodynamic diameter based on Brownian motion.[25]

    • For zeta potential, the sample is placed in an electric field, and the particle velocity is measured. This indicates the surface charge and predicts the stability of the colloidal suspension against aggregation.[26]

    • Perform all measurements in triplicate.

Protocol 4.2: Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Objective: To quantify the amount of drug successfully encapsulated within the nanoparticles.

  • Procedure:

    • Separate the unencapsulated ("free") drug from the nanoparticles using ultracentrifugation (for PLGA NPs) or a centrifugal filter device (e.g., Amicon® Ultra, 10 kDa MWCO) for liposomes and nanoemulsions.

    • Collect the supernatant/filtrate, which contains the free drug.

    • Disrupt the nanoparticle pellet/retentate to release the encapsulated drug. For PLGA NPs and liposomes, dissolve them in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Quantify the drug concentration in both the "free" and "encapsulated" fractions using a validated HPLC method.

    • Calculate EE and DL using the following equations:

      • % EE = (Total Drug - Free Drug) / Total Drug × 100

      • % DL = (Weight of Encapsulated Drug) / (Total Weight of Nanoparticles) × 100

Protocol 4.3: In Vitro Drug Release Study

  • Objective: To evaluate the rate and extent of drug release from the formulation over time, which is crucial for predicting in vivo behavior.[27][28]

  • Apparatus: Dialysis bag method.

  • Procedure:

    • Select a dialysis membrane with a molecular weight cut-off (MWCO) that retains the nanoparticles but allows free diffusion of the released drug (e.g., 12-14 kDa).

    • Pipette a known amount (e.g., 1 mL) of the drug-loaded formulation into the dialysis bag and seal it.

    • Submerge the bag in a vessel containing 100 mL of a release medium (e.g., PBS pH 7.4 with 0.5% Tween® 80 to maintain sink conditions).

    • Place the entire setup in a shaker incubator maintained at 37°C with gentle agitation (e.g., 100 rpm).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh, pre-warmed medium.[29]

    • Analyze the drug concentration in the collected samples by HPLC.

    • Plot the cumulative percentage of drug released versus time.

Data Presentation: Representative Results

The following tables provide examples of expected characterization data for the different formulations.

Table 1: Physicochemical Properties of Formulations

Formulation Type Mean Particle Size (nm) PDI Zeta Potential (mV) % Encapsulation Efficiency
Nanoemulsion 125.4 ± 3.1 0.15 ± 0.02 -15.2 ± 1.8 N/A (Drug is dissolved)
Liposomes (PEGylated) 105.8 ± 2.5 0.11 ± 0.01 -8.5 ± 1.1 88.7 ± 4.3
PLGA Nanoparticles 180.2 ± 5.6 0.19 ± 0.03 -22.4 ± 2.5 75.1 ± 5.9

Values are presented as Mean ± Standard Deviation (n=3).

Rationale for Data:

  • Particle Size: Sub-200 nm is generally desired for systemic delivery to avoid rapid clearance and potentially exploit the enhanced permeability and retention (EPR) effect in tumors.[30]

  • PDI: A value < 0.3 indicates a narrow, homogenous size distribution, which is critical for reproducible performance.[30]

  • Zeta Potential: A value more negative than -20 mV or more positive than +20 mV generally indicates good colloidal stability due to electrostatic repulsion.[25][30] Near-neutral values for PEGylated liposomes are expected as the PEG layer shields the surface charge.

Overall_Workflow cluster_Start Phase 1: Foundation cluster_Formulation Phase 2: Formulation Development cluster_Characterization Phase 3: Validation & Analysis API API: 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one Preform Pre-formulation Studies (Solubility, Stability) API->Preform Form_NE Nanoemulsion Preform->Form_NE Form_Lipo Liposomes Preform->Form_Lipo Form_PLGA PLGA Nanoparticles Preform->Form_PLGA Char_Size Size & Zeta Potential (DLS) Form_NE->Char_Size Form_Lipo->Char_Size Char_EE Encapsulation Efficiency (HPLC) Form_Lipo->Char_EE Char_Release In Vitro Release (Dialysis) Form_Lipo->Char_Release Form_PLGA->Char_Size Form_PLGA->Char_EE Form_PLGA->Char_Release Final Optimized Formulation for In Vivo Studies Char_Size->Final Char_EE->Final Char_rel Char_rel Char_rel->Final

Caption: Integrated Drug Formulation and Characterization Workflow.

Conclusion and Future Perspectives

This application note provides a foundational framework for the successful formulation of the poorly water-soluble compound 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. By employing nanoemulsion, liposomal, or polymeric nanoparticle strategies, researchers can overcome the critical bioavailability challenges associated with this class of molecules. The detailed protocols for formulation and characterization serve as a robust starting point for developing a stable, effective, and reproducible drug delivery system. Subsequent optimization should focus on tailoring drug load, release kinetics, and surface modifications (e.g., adding targeting ligands) to suit the specific therapeutic application, such as targeting CNS disorders or cancer.[8][19]

References

  • Nagarwal, R. C., & Singh, P. (2012). Nanoemulsion: A review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 1-6. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Lam, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • MDPI. (2023). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. MDPI. [Link]

  • Mura, S., et al. (2021). Biodegradable Polymeric Nanoparticles for Drug Delivery to Solid Tumors. Frontiers in Chemistry. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-87. [Link]

  • Kumar, A., & Sharma, G. (2015). Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs. International Journal of Pharma Sciences, 5(5), 1250-1256. [Link]

  • CD Bioparticles. CNS-Targeted Drug Delivery Systems. CD Bioparticles. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]

  • Stenzel, M. (2020). Polymer nanoparticles for drug delivery: The myth of the Trojan Horse. YouTube. [Link]

  • Singh, A. K., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Farokhzad, O. C., & Langer, R. (2009). Polymeric Nanoparticles for Drug Delivery. Springer Nature Experiments. [Link]

  • Zielińska, A., et al. (2020). Polymeric Nanoparticles—Tools in a Drug Delivery System in Selected Cancer Therapies. MDPI. [Link]

  • Jaiswal, M., et al. (2020). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. PMC - NIH. [Link]

  • Elsevier. (2023). Advanced drug delivery systems in the management of CNS disorders. ScienceDirect. [Link]

  • Lu, C. T., et al. (2014). Current approaches to enhance CNS delivery of drugs across the brain barriers. Dovepress. [Link]

  • Creative Biolabs. Liposome Encapsulated Small Molecule Development Service. Creative Biolabs. [Link]

  • ResearchGate. (2023). Nanotechnology-based drug delivery systems approaches on treatment of CNS disorders. ResearchGate. [Link]

  • Veiseh, O., et al. (2017). Drug delivery to the central nervous system. PMC - NIH. [Link]

  • D'Sa, D., et al. (2014). Characterization of Drug Delivery Particles in Pharmaceutical Disperse Systems. Systematic Reviews in Pharmacy. [Link]

  • European Pharmaceutical Review. (2014). Particle characterisation in drug delivery. European Pharmaceutical Review. [Link]

  • McClements, D. J., & Rao, J. (2011). Nanoemulsion-based delivery systems for poorly water-soluble bioactive compounds: Influence of formulation parameters on Polymethoxyflavone crystallization. PMC - NIH. [Link]

  • Al-Edresi, S., et al. (2025). Insights of Nanoemulsion as a Drug Delivery System: An Overview of Current Trends and Applications. Indian Journal of Pharmaceutical Education and Research. [Link]

  • HORIBA. Particle Size Analysis of Nanoparticles for Drug Delivery Applications. HORIBA. [Link]

  • Pereira, M. N., et al. (2021). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. MDPI. [Link]

  • Pharmaceutical Technology. (2013). Particle Characterization is Critical for Drug Performance. Pharmaceutical Technology. [Link]

  • Crimson Publishers. (2024). Assessing Particle Size and Surface Charge in Drug Carrier Nanoparticles for Enhanced Cancer Treatment: A Comprehensive Review Utilizing DLS and Zeta Potential Characterization. Crimson Publishers. [Link]

  • MDPI. (2023). Liposomal Formulations: A Recent Update. MDPI. [Link]

  • Dissolution Technologies. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Dissolution Technologies. [Link]

  • Sercombe, L., et al. (2015). Liposomal Formulations in Clinical Use: An Updated Review. PMC - NIH. [Link]

  • ResearchGate. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. ResearchGate. [Link]

  • Filipczak, N., et al. (2020). Regulatory Considerations Specific to Liposome Drug Development as Complex Drug Products. Frontiers in Drug Delivery. [Link]

  • ResearchGate. (2022). Basic principle and process of sample and separate method for in vitro drug release testing procedure. ResearchGate. [Link]

  • Cheng, P. S., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PMC - NIH. [Link]

  • PubChem. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one (MDP2P)

Technical Support Center: Synthesis of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one (MDP2P) Welcome to the technical support center for the synthesis of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one, a key...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one (MDP2P)

Welcome to the technical support center for the synthesis of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one, a key intermediate commonly known as MDP2P or PMK. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize reaction yields and purity.

Section 1: General Troubleshooting for Low Yields

Low yields in complex organic syntheses can often be traced back to fundamental experimental parameters. Before delving into route-specific issues, a systematic review of your setup and reagents is the most effective first step.[3]

Question: My reaction yield is significantly lower than reported in the literature. What are the first things I should check?

Answer: A thorough review of the basics can often solve the problem. Many yield-related issues arise from common laboratory oversights rather than complex chemical phenomena.[3][4]

  • Purity of Starting Materials: This is the most critical factor. Impurities in precursors like safrole, isosafrole, or piperonal can inhibit catalysts or lead to significant side reactions.[3] For example, residual alcohols in the starting material can interfere with oxidation steps.

    • Actionable Insight: Always verify the purity of your starting materials via GC-MS or NMR before commencing the synthesis. Purify by distillation or recrystallization if necessary.[4]

  • Solvent and Reagent Quality: The presence of water can be highly detrimental, especially in reactions involving sensitive intermediates or catalysts like the Wacker oxidation.[3]

    • Actionable Insight: Use anhydrous solvents, especially for moisture-sensitive steps. Ensure reagents have not degraded; for instance, aldehydes like piperonal can oxidize upon prolonged storage.

  • Atmosphere Control: For reactions sensitive to oxygen or moisture, such as those employing organometallic reagents or certain catalysts, maintaining an inert atmosphere is crucial.

    • Actionable Insight: Ensure glassware is properly flame-dried and the reaction is conducted under a positive pressure of nitrogen or argon. Check for leaks in your apparatus.[3]

  • Temperature Management: Poor temperature control can drastically alter the reaction pathway. Exothermic reactions, like peracid oxidations, can lead to runaway side reactions and product degradation if reagents are added too quickly or cooling is insufficient.[3]

    • Actionable Insight: Use a calibrated thermometer and a reliable heating or cooling bath. For exothermic steps, add reagents slowly while carefully monitoring the internal temperature.

General Troubleshooting Workflow

Below is a logical workflow to diagnose common issues leading to low product yield.

G start Low Yield Encountered reagent_check Verify Purity of Starting Materials & Reagents (NMR, GC-MS) start->reagent_check solvent_check Ensure Solvents are Anhydrous and Pure reagent_check->solvent_check Reagents Pure purification_check Optimize Purification (Distillation, Chromatography) reagent_check->purification_check Impurities Found atmosphere_check Check for Leaks & Inert Atmosphere Integrity solvent_check->atmosphere_check Solvents OK temp_check Calibrate Thermometer & Ensure Stable Temp. Control atmosphere_check->temp_check System Sealed route_specific Investigate Route-Specific Troubleshooting (Sec 2) temp_check->route_specific Parameters OK route_specific->purification_check yield_ok Yield Improved purification_check->yield_ok

Caption: A flowchart for troubleshooting low yields.

Section 2: Route-Specific Troubleshooting Guides

The synthesis of MDP2P can be approached via several distinct pathways. Each route presents unique challenges and potential pitfalls.

Guide 2.1: Oxidation of Isosafrole

This classic route involves the oxidation of isosafrole, typically with a peroxyacid like performic or peracetic acid.[2][5]

Question: My isosafrole oxidation is producing a complex mixture of byproducts and the yield of MDP2P is low. What's going wrong?

Answer: This is a common issue often related to reaction control and the formation of specific impurities.

  • Problem: Incomplete Reaction

    • Cause: Insufficient oxidant or premature termination of the reaction.

    • Solution: Ensure at least a stoichiometric amount of the peroxyacid is used. Monitor the reaction progress using TLC or GC-MS until the starting material is consumed. The reaction may require stirring for up to 16 hours at room temperature.[2]

  • Problem: Formation of Route-Specific Impurities

    • Cause: The acidic conditions and strong oxidant can promote side reactions. Key impurities include 1-(3,4-methylenedioxyphenyl)-1-propanone and 1-methoxy-1-(3,4-methylenedioxyphenyl)-2-propanone (if methanol is present during workup).[5][6]

    • Solution: Maintain strict temperature control during the exothermic addition of the peroxyacid. After the initial reaction, the subsequent hydrolysis of the intermediate ester with sulfuric acid must be carried out under controlled reflux to avoid degradation.[2] Thoroughly wash the organic extract with a sodium bicarbonate solution during workup to remove acidic residues.[2]

  • Problem: Product Degradation

    • Cause: Prolonged exposure to strong acid or high temperatures during workup and purification can cause the product to polymerize or degrade.

    • Solution: Minimize the time the product is in contact with acidic solutions. Purify the final product using vacuum distillation at the lowest possible temperature to prevent thermal decomposition.[2]

Guide 2.2: Wacker Oxidation of Safrole

The Wacker oxidation offers a more direct route from safrole using a palladium catalyst, but it is mechanistically complex and sensitive to reaction conditions.[7][8][9]

Question: My Wacker oxidation of safrole is stalling or giving very low conversion to MDP2P. How can I improve it?

Answer: Catalyst activity and reaction environment are paramount in the Wacker process.

  • Problem: Catalyst Deactivation

    • Cause: The palladium catalyst (typically PdCl₂) can be reduced to inactive Pd(0). The co-oxidant (e.g., CuCl₂ or p-benzoquinone) is essential for re-oxidizing the palladium back to the active Pd(II) state.[8][10]

    • Solution: Ensure the co-oxidant is present in the correct stoichiometric amount and is of high purity. The reaction requires a continuous supply of oxygen (bubbling or balloon pressure) to regenerate the co-oxidant.[8]

  • Problem: Poor Reaction Rate

    • Cause: The Wacker oxidation is often a biphasic reaction (aqueous/organic), and poor mixing can limit the reaction rate. The choice of solvent is also critical.

    • Solution: Use a co-solvent like DMF or methanol to improve the miscibility of the reactants.[8][10] Vigorous stirring is necessary to ensure efficient mass transfer between phases.

  • Problem: Formation of Byproducts

    • Cause: When methanol is used as a solvent, byproducts from its interaction with reaction intermediates can form.[10] The reaction can also produce aldehydes in addition to the desired ketone.

    • Solution: The classic Tsuji-Wacker conditions using a DMF/water solvent system can sometimes offer better selectivity for the methyl ketone product.[11] Careful purification by vacuum distillation is required to separate MDP2P from these byproducts.[2]

Guide 2.3: Synthesis from Piperonal

This route typically involves a Henry condensation of piperonal with nitroethane to form 1-(3,4-methylenedioxyphenyl)-2-nitropropene, followed by reduction and hydrolysis to yield MDP2P.[5][12]

Question: I'm getting a low yield in the conversion of the nitropropene intermediate to MDP2P. What are the critical parameters?

Answer: The second step, converting the nitropropene to the ketone, is the most challenging part of this synthesis and can significantly impact the overall yield.

  • Problem: Incomplete Condensation (Step 1)

    • Cause: The initial condensation of piperonal and nitroethane requires a suitable base catalyst. An incorrect choice or amount of catalyst can lead to low conversion.

    • Solution: While various bases can be used, methods utilizing a solvent-free approach with a suitable catalyzing base have been reported to achieve yields greater than 90% for the nitropropene intermediate.[12]

  • Problem: Low Yield in Oxidative Hydrolysis (Step 2)

    • Cause: The conversion of the nitropropene to the ketone is a delicate process. Traditional methods using strong reducing agents can lead to the formation of the corresponding amine instead of the ketone.

    • Solution: An oxidative hydrolysis method is preferred. This can be achieved under specific conditions that favor the formation of the ketone. Yields for this step can be greater than 85% with proper optimization.[12]

  • Problem: Impurity Formation

    • Cause: Side reactions during the condensation can lead to impurities. For example, using cyclohexylamine as a catalyst can result in N-cyclohexylacetamide as a byproduct.[5]

    • Solution: Careful selection of the catalyst and purification of the nitropropene intermediate before proceeding to the next step can minimize carry-over of impurities. Recrystallization of the final MDP2P product is recommended to enhance purity.[12]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one? A1: The three most common laboratory syntheses are the peroxyacid oxidation of isosafrole, the direct Wacker oxidation of safrole, and a two-step process starting from piperonal via a nitropropene intermediate.[2][7] A newer method involves the oxidative cleavage of an enamine intermediate derived from helional.[1][13]

Q2: Which synthetic route generally provides the highest yield? A2: While yields are highly dependent on experimental execution, modern methods starting from piperonal have been optimized to provide very high overall yields. The condensation step can exceed 95%, and the subsequent conversion to MDP2P can be over 85%, leading to a high-purity final product.[12] Reductive amination of MDP2P to its downstream products using NaBH4 has also been reported with yields of 90%+.[14]

Q3: How can I effectively purify crude MDP2P? A3: Vacuum distillation is the most common and effective method for purifying the final oily product.[2] It is crucial to use an efficient vacuum and to control the temperature carefully to prevent thermal degradation. For removing specific impurities, column chromatography on silica gel may be employed, though this is less common for large-scale preparations.

Q4: What are the key analytical methods for characterizing the product and identifying impurities? A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful tool. It allows for the separation and identification of MDP2P from starting materials and route-specific impurities.[2][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structure of the final product and ensuring the absence of significant impurities.[12]

Section 4: Data & Protocol Summaries

Comparison of Synthetic Routes
Synthetic RouteStarting MaterialTypical YieldAdvantagesDisadvantagesKey References
Isosafrole Oxidation Isosafrole60-75%Well-established, uses common reagents.Highly exothermic, can produce significant byproducts.[2][5]
Wacker Oxidation Safrole50-70%Direct conversion from a more available precursor.Requires a precious metal catalyst, sensitive to conditions.[7][8][10]
Piperonal Route Piperonal>80% (overall)High yield and purity, avoids controlled precursors.Two-step process, requires careful control of hydrolysis.[5][12]
Helional Route HelionalVariableUtilizes a novel, less-common precursor.Multi-step process involving an enamine intermediate.[1][13]
Common Impurities and Mitigation
ImpurityLikely Route of OriginMitigation StrategyKey References
1-(3,4-methylenedioxyphenyl)-1-propanone Isosafrole OxidationStrict temperature control, avoid rearrangement.[5][6]
Isosafrole / Safrole Any (Incomplete Reaction)Ensure complete reaction by monitoring (TLC/GC), use sufficient reagent.[15]
Aldehyde byproducts Wacker OxidationOptimize catalyst system and solvent choice (e.g., DMF/H₂O).[10][11]
N-cyclohexylacetamide Piperonal Route (with cyclohexylamine)Use alternative base catalyst for the condensation step.[5]
Experimental Protocol: MDP2P via Isosafrole Oxidation

This protocol is a representative example and should be adapted and optimized based on laboratory conditions.

  • Preparation of Performic Acid: In a flask equipped with a dropping funnel and magnetic stirrer, placed in an ice bath, cautiously add 30 mL of 90% formic acid. Slowly add 12 mL of 30% hydrogen peroxide to the formic acid while stirring and maintaining the temperature below 10°C. After the addition is complete, stir the mixture at room temperature for 1 hour.[2]

  • Oxidation: In a separate, larger flask, dissolve 10 g of isosafrole in 50 mL of a suitable solvent like dichloromethane. Add a small amount of sodium bicarbonate (approx. 5 g) to the solution.[2]

  • Reaction: Slowly add the prepared performic acid solution to the isosafrole mixture over 1-2 hours, ensuring the reaction temperature is maintained between 20-25°C. After the addition, continue stirring at room temperature for 16 hours.[2]

  • Workup: Add 50 mL of water and separate the organic layer. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution until effervescence ceases. Dry the organic layer over anhydrous sodium sulfate.[2]

  • Hydrolysis: Evaporate the solvent under reduced pressure. To the resulting residue, add 50 mL of methanol and 50 mL of 15% sulfuric acid. Reflux the mixture for 3 hours.[2]

  • Extraction and Purification: After cooling, extract the mixture multiple times with diethyl ether. Combine the ether extracts and wash with water, followed by a dilute sodium hydroxide solution, and finally with brine. Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting crude oil by vacuum distillation to yield pure 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one.[2]

Synthetic Pathways Overview

The following diagram illustrates the primary synthetic pathways discussed.

G cluster_0 Precursors Safrole Safrole Isosafrole Isosafrole Safrole->Isosafrole Isomerization (Strong Base) MDP2P 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one (MDP2P) Safrole->MDP2P Wacker Oxidation (PdCl₂, O₂, Co-oxidant) Isosafrole->MDP2P Peroxyacid Oxidation (e.g., Performic Acid) Piperonal Piperonal Nitropropene 1-(3,4-methylenedioxyphenyl) -2-nitropropene Piperonal->Nitropropene Henry Condensation (Nitroethane, Base) Nitropropene->MDP2P Oxidative Hydrolysis

Caption: Primary synthetic pathways to MDP2P.

References

  • Spangler, R. et al. (2018). Optimising MDP2P Synthesis from Helional Using an Enamine Intermediate. Forensic Science International. [Link][1]

  • Davis, T. & Vallely, P. (2017). A Novel Synthesis of 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) from Helional. Journal of Forensic Sciences. [Link][13]

  • Swist, M. et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International. [Link][5][6][16]

  • Wikipedia. 3,4-Methylenedioxyphenylpropan-2-one. [Link][7]

  • Dal Cason, T. A. (2006). Synthesis by-products from the Wacker oxidation of safrole in methanol using rho-benzoquinone and palladium chloride. Forensic Science International. [Link][10]

  • Fallon, B. et al. (2021). Improved method of synthesis of 1-(3',4' methylene dioxyphenyl)-2-(methylamino) propane (mdma). Google Patents (AU2021106190A4). [12]

  • ProQuest. (2010). The Synthesis and Chemical Profiling of 3,4-methylene-Dioxymethamphetamine (MDMA) and Analogues. [Link][15]

  • Chemistry LibreTexts. (2023). Wacker Oxidation. [Link][8]

  • Organic Reactions. Wacker Oxidation. [Link][9]

  • National Institutes of Health (NIH). (2016). Peroxide-Mediated Wacker Oxidations for Organic Synthesis. [Link][11]

  • Safrole.com. MDMA Synthesis Approaches. [Link][14]

Sources

Optimization

Technical Support Center: Stability of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one in Solution

Welcome to the technical support center for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in solution. As direct stability studies on this specific molecule are not extensively published, this document synthesizes information from structurally related compounds and fundamental chemical principles to anticipate and address potential stability challenges.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary stability concerns for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one in solution?

A1: Based on the structure, which contains a ketone functional group, an aromatic ring, and a dihydrobenzodioxin moiety with ether linkages, the primary stability concerns are:

  • Oxidative Degradation: The benzodioxane ring and the benzylic position of the propanone side chain are susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides in solvents, or exposure to light. The free amine form of related benzodioxane compounds is known to readily oxidize in the presence of air.[1]

  • Photodegradation: Aromatic ketones are often photosensitive and can undergo degradation upon exposure to UV or even ambient light. This can lead to complex degradation pathways.

  • pH-Dependent Hydrolysis: While the ether linkages in the dioxin ring are generally stable, extreme pH conditions (strong acid or base) coupled with elevated temperatures could potentially lead to hydrolysis. The ketone functional group is generally stable to hydrolysis under typical experimental conditions.[2][3][4]

  • Solvent Compatibility: The choice of solvent is critical. Protic solvents may participate in degradation reactions, and solvents should be of high purity and free of peroxides, which can initiate oxidation.

Q2: What are the recommended storage conditions for solutions of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one?

A2: To minimize degradation, solutions should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CLow temperatures slow down the rate of most chemical degradation reactions.
Light Protected from light (amber vials)Prevents photodegradation of the aromatic ketone structure.
Atmosphere Inert atmosphere (e.g., argon or nitrogen)Minimizes oxidative degradation by displacing oxygen.
Solvent High-purity, degassed, peroxide-free aprotic solvents (e.g., acetonitrile, THF)Avoids solvent-mediated degradation and oxidation.
pH Neutral (if in aqueous buffer)Avoids acid or base-catalyzed hydrolysis.
Q3: Which analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial for separating the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[5][6]

  • HPLC with UV Detection: A reversed-phase HPLC method using a C18 column with a gradient elution of acetonitrile and water (with a mild acidic modifier like formic acid) is a good starting point. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.[6][7]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Coupling HPLC with a mass spectrometer is highly recommended for identifying unknown degradation products by providing mass information.[7]

Troubleshooting Guide

Problem 1: I observe new, unexpected peaks in my HPLC chromatogram after storing my solution for a short period.

Possible Cause A: Oxidative Degradation

  • Explanation: The appearance of new peaks, especially if the solution was exposed to air, is often due to oxidation. The benzodioxane ring system is susceptible to oxidative cleavage.[1] Functional groups with labile hydrogens, such as those in the benzylic position, are also prone to oxidation, potentially forming hydroperoxides, hydroxides, or further ketone products.[7]

  • Troubleshooting Steps:

    • Prepare fresh solutions using degassed, high-purity solvents.

    • Sparge the solvent with an inert gas (argon or nitrogen) before preparing the solution.

    • Store the solution under an inert atmosphere in tightly sealed amber vials.

    • Analyze a control sample that has been freshly prepared to compare with the stored sample.

Possible Cause B: Photodegradation

  • Explanation: If the solution was exposed to light, even ambient lab light, photodegradation could be the cause. Aromatic ketones can be susceptible to photolytic cleavage.[8]

  • Troubleshooting Steps:

    • Always use amber vials or wrap clear vials in aluminum foil.

    • Minimize exposure to light during sample preparation and handling.

    • Perform a forced degradation study by intentionally exposing a sample to a UV lamp to see if the degradation profile matches your observation.

Problem 2: The concentration of my stock solution appears to decrease over time, but I don't see any significant degradation peaks.

Possible Cause: Adsorption to Container Surfaces

  • Explanation: Highly lipophilic compounds can sometimes adsorb to the surface of storage containers, especially plastics.

  • Troubleshooting Steps:

    • Use glass or polypropylene vials , as these are generally less prone to adsorption than other plastics.

    • Consider adding a small percentage of a different organic solvent to your stock solution to improve solubility and reduce adsorption.

    • Vortex the solution thoroughly before each use to ensure any adsorbed compound is redissolved.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the potential degradation pathways and to develop a stability-indicating analytical method.[9][10]

  • Preparation of Stock Solution: Prepare a stock solution of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 70°C for 48 hours.

    • Photodegradation: Expose the solution to a UV lamp (254 nm) for 24 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all stressed samples, along with a control sample (unstressed), by HPLC-PDA and LC-MS.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Use the mass spectral data to propose structures for the major degradants.

Protocol 2: HPLC Method for Stability Testing
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or PDA scan 200-400 nm)

  • Injection Volume: 10 µL

Visualizations

G cluster_degradation Potential Degradation Pathways Parent 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one Oxidation Oxidative Degradation (e.g., O2, Peroxides) Parent->Oxidation Ring Opening/ Side-chain Oxidation Photolysis Photodegradation (UV/Visible Light) Parent->Photolysis Radical Formation/ Rearrangement Hydrolysis Hydrolysis (Strong Acid/Base) Parent->Hydrolysis Ether Cleavage (under harsh conditions)

Caption: Potential degradation pathways for the target compound.

G cluster_workflow Stability Testing Workflow start Prepare Solution in Appropriate Solvent stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress analyze Analyze via Stability-Indicating HPLC/LC-MS stress->analyze evaluate Evaluate Data: Identify & Quantify Degradants analyze->evaluate

Caption: General workflow for a forced degradation study.

References

  • Organic CHEMISTRY an Indian Journal. (2008). Chemistry and pharmacology of benzodioxanes. [Link]

  • Organic Chemistry Portal. Synthesis of ketones by hydrolysis of enol ethers. [Link]

  • Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]

  • CDC. KETONES I 2555. [Link]

  • Pharmaceutical Technology. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

  • Quora. (2018). What does the hydrolysis of ketones yield?[Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]

  • YouTube. (2021). Hydrolysis to Ketones [ORGANIC CHEMISTRY] Klein Problem 20.63. [Link]

  • National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Wikipedia. Benzodioxan. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • ResearchGate. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • TSI Journals. Chemistry and pharmacology of benzodioxanes. [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • RSC Publishing. (2019). Biases in ketone measurements using DNPH-coated solid sorbent cartridges. [Link]

  • PubChem. 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone. [Link]

  • ResearchGate. (2014). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • MDPI. (2024). Photodegradation of Emerging Pollutants Using a Quaternary Mixed Oxide Catalyst Derived from Its Corresponding Hydrotalcite. [Link]

  • National Institutes of Health. (2019). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. [Link]

  • PubMed. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. [Link]

  • PubMed. (2016). Degradation of 1,4-dioxane using advanced oxidation processes. [Link]

  • Chemistry LibreTexts. (2015). 2.4: Functional Groups: Centers of Reactivity. [Link]

  • Toppr. (2024). Write the name of reduction product formed when ethyl cyanide is treated with sodium and alcohol. [Link]

  • Michigan State University. Aromatic Reactivity. [Link]

  • ReAgent. (2018). What Is The Difference Between Propan-1-ol and Propan-2-ol?[Link]

  • Chemical-Suppliers.com. 1-(7-Amino-2,3-dihydrobenzo[1][11]dioxin-6-yl)ethanone. [https://www.chemical-suppliers.com/supplier/1-(7-Amino-2,3-dihydrobenzo[1][11]dioxin-6-yl)ethanone_164526-13-0.html]([Link]1][11]dioxin-6-yl)ethanone_164526-13-0.html)

  • ChemBK. 2-CHLORO-1-(2,3-DIHYDROBENZO[B][1][11]DIOXIN-7-YL)ETHANONE. [Link]

  • Master Organic Chemistry. (2024). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

Sources

Troubleshooting

Overcoming solubility problems with 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one

Technical Support Center: 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one Welcome to the technical support guide for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. This document provides in-depth troubleshooting and prac...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one

Welcome to the technical support guide for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Given its chemical structure—a hydrophobic benzodioxin core with a propanone side chain—poor aqueous solubility is an expected characteristic. This guide is designed to help you navigate these issues effectively, ensuring reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one in my standard aqueous buffer (e.g., PBS), but it's not dissolving. Why is this happening?

A1: The compound's insolubility in aqueous solutions is due to its molecular structure. The benzodioxin ring system is largely nonpolar and hydrophobic, meaning it repels water. The molecule lacks readily ionizable functional groups that could form salts and improve water solubility. Therefore, it is classified as a poorly water-soluble, lipophilic compound, which requires organic solvents or specialized formulation strategies for dissolution.[1][2]

Q2: What is the recommended first-line organic solvent to try for this compound?

A2: For initial solubilization and the preparation of high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[3][4] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4] It is miscible with water, which makes it convenient for subsequent dilutions into aqueous experimental media.[5][6] Other common organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can also be effective.[]

Q3: My compound dissolved perfectly in 100% DMSO, but it crashed out (precipitated) as soon as I diluted it into my aqueous assay buffer. What is going on and how do I fix it?

A3: This is a very common and critical issue known as precipitation upon dilution. It occurs because you are moving the compound from a favorable organic environment (DMSO) to an unfavorable aqueous one. While the compound is soluble in DMSO, its solubility in the final mixed-solvent system (e.g., 1% DMSO in buffer) is much lower.[8] This is a key challenge in drug discovery and in vitro assays.[8][9]

To fix this, you have several options which are detailed in the guides below:

  • Optimize the Co-solvent Concentration: You may need to increase the percentage of the organic co-solvent in your final solution, if your experiment can tolerate it.

  • Use a Different Co-solvent System: Sometimes a combination of solvents works better.[10][11]

  • Employ Advanced Solubilization Techniques: Using surfactants or cyclodextrins can help keep the compound in solution.[1][12][13]

Troubleshooting Guides

Guide 1: A Systematic Approach to Solvent Selection and Initial Solubility Assessment

The first step in overcoming solubility issues is to systematically determine the compound's solubility in a range of common laboratory solvents.

Causality: The principle of "like dissolves like" governs solubility. A solvent's polarity, dielectric constant, and hydrogen bonding capacity determine its ability to dissolve a given solute. By testing a panel of solvents with varying properties, you can identify the most suitable one for your application.

Protocol for Basic Solubility Testing:

  • Preparation: Weigh out a small, precise amount of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one (e.g., 1 mg) into several separate glass vials.

  • Solvent Addition: To each vial, add a different solvent (see table below) in small, incremental volumes (e.g., 100 µL at a time).

  • Mixing: After each addition, vortex the vial vigorously for 30-60 seconds. Use of a sonicating bath can also aid dissolution.

  • Observation: Visually inspect for undissolved particles against a dark background.

  • Quantification: Continue adding solvent until the compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility (e.g., in mg/mL).

Table 1: Properties of Common Laboratory Solvents

Solvent Polarity Type Boiling Point (°C) Use Case
Water Polar Protic 100 Aqueous buffers, final assay media
Ethanol Polar Protic 78 Co-solvent, less toxic alternative to DMSO
Methanol Polar Protic 65 Co-solvent, can be more effective than ethanol
Dimethyl Sulfoxide (DMSO) Polar Aprotic 189 Primary solvent for stock solutions
N,N-Dimethylformamide (DMF) Polar Aprotic 153 Alternative to DMSO for stock solutions
Acetone Polar Aprotic 56 Used in synthesis and purification

| Acetonitrile (ACN) | Polar Aprotic | 82 | HPLC mobile phase, co-solvent |

This table provides a general guide. Specific properties can be found in chemical reference manuals.

Guide 2: Developing and Optimizing a Co-Solvent System

When a compound precipitates upon dilution from a DMSO stock, a co-solvent system is the most common solution. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar solutes.[10][11]

Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous medium. They disrupt the hydrogen-bonding network of water, creating a more favorable environment for hydrophobic compounds and reducing the interfacial tension between the solute and the solvent.[][11]

Workflow for Co-Solvent Optimization:

co_solvent_workflow start Start: Compound precipitates in aqueous buffer with <1% DMSO check_tolerance Can the experimental system tolerate >1% organic solvent? start->check_tolerance increase_dmso Incrementally increase DMSO % (e.g., 2%, 5%) and observe for precipitation check_tolerance->increase_dmso Yes test_other_cosolvents Test alternative co-solvents (e.g., Ethanol, PEG 400) check_tolerance->test_other_cosolvents No increase_dmso->test_other_cosolvents Still Precipitates success Success: Compound is soluble at required concentration increase_dmso->success Soluble evaluate_alternatives Evaluate effect of new co-solvent on experimental assay test_other_cosolvents->evaluate_alternatives advanced_methods Proceed to Advanced Solubilization (Guide 3) evaluate_alternatives->advanced_methods Incompatible or Ineffective evaluate_alternatives->success Soluble & Compatible

Caption: Decision workflow for selecting and optimizing a co-solvent system.

Guide 3: Advanced Solubilization Strategies

If co-solvent systems are insufficient or incompatible with your experimental setup, more advanced techniques can be employed.

  • Surfactants: Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively solubilizing them in the bulk aqueous phase.[13] Common non-ionic surfactants used in research include Tween-80 and Pluronic-F68.[12][13]

  • Inclusion Complexes (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" by trapping a poorly soluble "guest" molecule within their cavity, thereby increasing its apparent water solubility.[1][12]

The selection of these methods depends heavily on the specific requirements of the downstream application, as these excipients can sometimes interfere with biological assays.[1]

Standard Operating Protocol: Kinetic Solubility Assay

To quantitatively measure the solubility of your compound under specific experimental conditions, performing a kinetic solubility assay is essential. This assay measures how much compound remains in solution after being diluted from a DMSO stock into an aqueous buffer and incubated for a set period.[9][14]

Objective: To determine the kinetic solubility of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one in a chosen aqueous buffer.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.[15]

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).[15]

  • 96-well microtiter plates (UV-transparent for UV assay).[15]

  • Plate shaker/incubator.

  • Nephelometer or UV-Vis plate reader.[9]

Methodology (Nephelometric or Direct UV Assay):

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[15]

  • Plate Setup: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a microtiter plate.[9][15] Prepare serial dilutions if testing a range of concentrations.

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., add 198 µL of buffer for a 1:100 dilution to get a final concentration of 100 µM with 1% DMSO).[15]

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (typically 1-2 hours).[15]

  • Measurement:

    • For Nephelometry: Measure the light scattering in each well using a nephelometer. Increased light scattering indicates the formation of precipitate.[9]

    • For Direct UV Assay: After incubation, filter the solution in each well (using a filter plate) to remove any undissolved particles. Measure the UV absorbance of the filtrate in a new UV-transparent plate at the compound's λmax.[9][15]

  • Data Analysis: Compare the absorbance or scattering of the test wells against a calibration curve prepared in a compatible solvent system to quantify the concentration of the dissolved compound. This value represents the kinetic solubility.[14]

Workflow Diagram for Kinetic Solubility Assay:

solubility_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO add_stock Dispense 2 µL Stock into 96-well plate prep_stock->add_stock prep_buffer Prepare Aqueous Buffer (e.g., PBS pH 7.4) add_buffer Add 198 µL Buffer (Final: 1% DMSO) prep_buffer->add_buffer add_stock->add_buffer incubate Incubate with Shaking (e.g., 2h @ 25°C) add_buffer->incubate measure Measure Precipitate (Nephelometry) OR Filter & Measure Solute (UV-Vis) incubate->measure calculate Calculate Concentration vs. Calibration Curve measure->calculate result Report Kinetic Solubility (µg/mL or µM) calculate->result

Caption: Step-by-step workflow for determining kinetic solubility.

References

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (PMC). [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information (PMC). [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. ResearchGate. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • How to select Co-solvent during hydrolytic forced degradation?. YouTube. [Link]

  • DMSO: Significance and symbolism. ScienceDirect. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]

  • Applications of DMSO. SOPAT. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information (PMC). [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Reaction Optimization for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one Derivatives

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis and optimization of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one and its derivatives. This document is...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one and its derivatives. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important class of chemical intermediates. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a successful synthesis.

Q1: What is the most common and reliable method for synthesizing the 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one scaffold?

A: The most prevalent and industrially scalable method is the Friedel-Crafts Acylation of 1,4-benzodioxan. This reaction is a classic example of electrophilic aromatic substitution where the electron-rich benzodioxan ring acts as a nucleophile.[1][2] The reaction typically employs an acylating agent like propionyl chloride or propionic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3] The mechanism involves the in-situ generation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring to form the desired ketone.[4][5]

Q2: How do I select the appropriate Lewis acid catalyst for my reaction?

A: The choice of Lewis acid is critical and depends on the reactivity of your specific 1,4-benzodioxan derivative.

  • Aluminum Chloride (AlCl₃): This is the most common and powerful catalyst for Friedel-Crafts acylations. It is highly effective but requires strictly anhydrous conditions as it reacts violently with water. It is the recommended starting point for unsubstituted 1,4-benzodioxan.

  • Ferric Chloride (FeCl₃) or Tin(IV) Chloride (SnCl₄): These are milder Lewis acids. They are useful when dealing with substrates that are sensitive to the harshness of AlCl₃ or when trying to minimize potential side reactions.

  • Indium(III) Triflate (In(OTf)₃): This is a modern, water-tolerant Lewis acid that can be used in greener solvent systems, though its catalytic activity may be lower for less reactive substrates.[6]

The catalyst's primary role is to coordinate with the acylating agent, facilitating the departure of the leaving group to generate the reactive acylium ion electrophile.[1][5]

Q3: What solvent systems are recommended for this acylation?

A: Solvent choice is dictated by the need for anhydrous conditions and compatibility with the strong Lewis acids.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are excellent choices as they are relatively inert, have good solvating power for the reactants and intermediates, and are suitable for a wide range of temperatures.

  • Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions, it offers good results but is highly flammable and toxic, making it less favorable in modern labs.

  • Nitrobenzene: Can be used for highly deactivated substrates as it can be heated to higher temperatures, but its own reactivity and toxicity are significant drawbacks.

For most applications, starting with anhydrous DCM is the most prudent approach.

Q4: How can I effectively monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) to resolve the starting 1,4-benzodioxan from the more polar ketone product. The consumption of the starting material and the appearance of the product spot (which should be UV active) provide a clear indication of reaction progress. For more quantitative analysis, taking aliquots for GC-MS or ¹H NMR analysis is also effective.

Troubleshooting Guide: Common Experimental Issues

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low or No Product Yield

  • Issue: After the specified reaction time and work-up, analysis shows primarily unreacted starting material.

Probable Cause Underlying Rationale Recommended Solution
Inactive Lewis Acid Catalyst Lewis acids like AlCl₃ are extremely hygroscopic. Trace amounts of moisture in the air, glassware, or solvent will hydrolyze and deactivate the catalyst, preventing the formation of the necessary acylium ion electrophile.Ensure all glassware is oven-dried (>120 °C) and cooled under an inert atmosphere (N₂ or Argon). Use a fresh, unopened container of the Lewis acid and anhydrous grade solvents. Perform all additions and transfers under positive inert gas pressure.
Deactivated Aromatic Ring While the parent 1,4-benzodioxan ring is activated by the ether oxygens, if your derivative contains strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H), the ring's nucleophilicity may be too low to attack the acylium ion. Friedel-Crafts reactions are known to fail on strongly deactivated systems.[1][2]Increase the reaction temperature or use a more potent Lewis acid (if not already using AlCl₃). If the reaction still fails, an alternative synthetic strategy, such as metal-catalyzed cross-coupling, may be required.
Insufficient Reaction Time/Temperature Electrophilic aromatic substitutions are not always instantaneous. The reaction may require more thermal energy or a longer duration to reach completion, especially with milder catalysts or less reactive substrates.First, ensure the reaction has run for an adequate time (e.g., 12-24 hours) by monitoring with TLC. If the reaction stalls, cautiously increase the temperature (e.g., from 0 °C to room temperature, or from room temperature to a gentle reflux at ~40 °C in DCM).

Problem 2: Significant Formation of Side Products

  • Issue: TLC or NMR analysis shows multiple product spots, indicating a lack of selectivity.

Probable Cause Underlying Rationale Recommended Solution
Polysubstitution If an excess of the acylating agent is used or if the reaction conditions are too harsh, a second acylation can occur on the product ring. While the ketone product is deactivating, this can happen at elevated temperatures.[2]Use a controlled stoichiometry of the acylating agent (1.05-1.1 equivalents). Add the acylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow it to warm to the target temperature.
Formation of Regioisomers If the starting benzodioxan is already substituted, acylation can occur at multiple positions on the aromatic ring, leading to a mixture of isomers. The outcome is governed by the electronic and steric directing effects of the existing substituent.This is an inherent challenge of the substrate. The solution lies in purification. Optimize column chromatography conditions (e.g., using a shallow solvent gradient) or attempt recrystallization from a suitable solvent system to isolate the desired isomer. Thorough characterization (e.g., via 2D NMR) is essential to confirm the structure.

Problem 3: Difficult Work-up and Purification

  • Issue: The reaction mixture forms a persistent emulsion during the aqueous quench, or the crude product is a dark, oily tar that is difficult to handle.

Probable Cause Underlying Rationale Recommended Solution
Improper Quenching Technique The quenching of AlCl₃ is a highly exothermic process. Adding water directly can cause localized heating and the formation of gelatinous aluminum hydroxide (Al(OH)₃), which stabilizes emulsions and traps the product.The standard and most effective procedure is to pour the entire reaction mixture slowly and with vigorous stirring onto a mixture of crushed ice and concentrated hydrochloric acid. This maintains a low temperature and the acidic conditions keep the aluminum as the soluble AlCl₃ or [Al(H₂O)₆]³⁺ species, preventing the formation of hydroxides.
Polymerization/Degradation Overly harsh conditions (high temperatures for extended periods) can lead to the formation of polymeric or tarry byproducts, which are notoriously difficult to remove.Run the reaction at the lowest effective temperature. Ensure the work-up is performed promptly once the reaction is complete. For purification, consider a pre-purification step: dissolve the crude oil in a minimal amount of DCM and pass it through a short plug of silica gel, eluting with DCM or a slightly more polar solvent to remove baseline tar before attempting fine purification via column chromatography.

Visualized Workflow and Troubleshooting

To provide a clearer picture, the following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Anhydrous Glassware & Reagents B Dissolve 1,4-Benzodioxan in Anhydrous DCM A->B C Add Lewis Acid (AlCl3) under N2 at 0 °C B->C D Add Acylating Agent Dropwise C->D E Monitor by TLC D->E F Quench on Ice/HCl E->F G Extract with Organic Solvent F->G H Wash, Dry, Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Caption: General experimental workflow for Friedel-Crafts acylation.

G Problem Problem Encountered LowYield Low / No Yield Problem->LowYield SideProducts Multiple Products Problem->SideProducts PurificationIssue Difficult Purification Problem->PurificationIssue Cause1 Cause: Inactive Catalyst LowYield->Cause1 Cause2 Cause: Polysubstitution SideProducts->Cause2 Cause3 Cause: Improper Quench PurificationIssue->Cause3 Solution1 Solution: Use Anhydrous Conditions Cause1->Solution1 Solution2 Solution: Control Stoichiometry & Temperature Cause2->Solution2 Solution3 Solution: Quench on Ice/HCl Cause3->Solution3

Caption: Logic diagram for troubleshooting common reaction issues.

Reference Experimental Protocol

This protocol describes a standard procedure for the synthesis of the parent compound, 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-1-one. Safety Note: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, gloves, safety glasses) is mandatory.

Materials:

  • 1,4-Benzodioxan (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Aluminum chloride (AlCl₃), anhydrous (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain the system under a positive pressure of dry nitrogen.

  • Initial Charging: To the flask, add 1,4-benzodioxan followed by anhydrous DCM (approx. 5-10 mL per gram of starting material). Cool the resulting solution to 0 °C using an ice-water bath.

  • Catalyst Addition: While stirring at 0 °C, add anhydrous aluminum chloride to the solution in portions. Note: This may be slightly exothermic. Stir for 15 minutes until the catalyst is well-suspended.

  • Acylating Agent Addition: Add propionyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir at room temperature for 12-16 hours, monitoring the reaction's progress by TLC.

  • Work-up (Quenching): Prepare a beaker with a vigorously stirring mixture of crushed ice (approx. 10 g per gram of AlCl₃) and concentrated HCl (approx. 3 mL per gram of AlCl₃). Slowly and carefully pour the reaction mixture into this beaker.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-1-one.

References

  • The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][3][7]dioxin-6-yl)prop-2-en-1-one. (n.d.). National Center for Biotechnology Information. [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. [Link]

  • The synthesis of 1‐(2,3‐dihydrobenzofuran‐2‐yl)propan‐2‐one derivatives 113. (n.d.). Wiley Online Library. [Link]

  • Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. (2022). National Center for Biotechnology Information. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]

  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. (n.d.). ResearchGate. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of. (n.d.). ResearchGate. [Link]

  • A Brief Introduction to Chemical Reaction Optimization. (2022). ACS Publications. [Link]

  • Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. (2022). Frontiers in Chemistry. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. [Link]

  • Synthesis of 2,3-dihydrobenzo[b][3][7]dioxin-2-yl)(piperazin-1-yl)methanone. (2017). Chemistry Stack Exchange. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • Synthetic method of 1, 3-benzodioxole. (2012).
  • Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. (2022). National Center for Biotechnology Information. [Link]

  • Ketone synthesis by oxidation or hydrolysis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2,3-dihydrobenzo[b][3][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (2020). PubMed. [Link]

  • Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. (n.d.). ResearchGate. [Link]

  • Automated Purification for Dioxin, Furan, and PCB Testing - Dioxin22. (n.d.). ResearchGate. [Link]

  • A New Synthesis of 2,3-Dihydrobenzo[3][7]dioxine and 3,4-Dihydro-2 H -benzo[3][7]oxazine Derivatives by Tandem Palladium-Catalyzed Oxidative Aminocarbonylation−Cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines. (n.d.). ResearchGate. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2023). MDPI. [Link]

  • Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry. (2021). PubMed Central. [Link]

  • Rxn Practice of Ketones & Aldehydes, Part 2. Making Them Harder (Walkthrough). (2021). YouTube. [Link]

  • Method 0023A: Sampling Method for Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofuran Emissions from Stationary S. (n.d.). EPA. [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). ResearchGate. [Link]

  • Ketone Body Synthesis. (2019). YouTube. [Link]

Sources

Troubleshooting

Troubleshooting unexpected side reactions in 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one synthesis

Answering the user's request.## Technical Support Center: Synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synt...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one, also commonly known as 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) or Piperonyl Methyl Ketone (PMK). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this multi-step synthesis. We will explore the causality behind unexpected side reactions and provide field-proven solutions to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one.

Q1: My overall yield is consistently low across different synthetic routes. What are the most common overarching factors I should investigate first?

A1: Consistently low yields often point to fundamental issues rather than route-specific side reactions. Before deep-diving into complex mechanisms, validate the following:

  • Purity of Starting Materials: The purity of precursors like isosafrole, safrole, or piperonal is critical. Impurities can interfere with catalysts or introduce competing reaction pathways. Always use purified starting materials and verify their purity by GC-MS or NMR before proceeding.[1]

  • Solvent Quality: Ethers, including the 1,4-benzodioxane ring system itself, are susceptible to peroxide formation upon storage in the presence of air and light.[2][3] These peroxides can initiate unintended radical reactions, leading to complex impurity profiles and reduced yields. Always test ether solvents for peroxides before use.

  • Inert Atmosphere: Many organometallic catalysts (e.g., Palladium catalysts in Wacker oxidations) and reactive intermediates are sensitive to oxygen and moisture. Ensure your reactions are conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) where specified.

Q2: I'm seeing multiple unexpected peaks in my GC-MS analysis that I can't easily identify. What's a good general strategy to diagnose the problem?

A2: A complex impurity profile suggests either a degradation of starting materials/products or a fundamental flaw in reaction control.

  • Analyze Route-Specific Markers: Certain impurities are hallmarks of a specific synthetic pathway. For example, N-cyclohexylacetamide can be a marker for the nitropropene reduction route, while 1-(3,4-methylenedioxyphenyl)-1-propanone is associated with the isosafrole oxidation route.[4] Identifying these can confirm if a known side reaction is the primary issue.

  • Run a Control Reaction: Perform the reaction on a small scale exactly as written in a literature procedure. If the issue persists, it points towards a problem with one of your specific reagents or your experimental setup.

  • Monitor Reaction Progress: Use TLC or small-aliquot GC-MS analysis to track the reaction over time. This can help you determine if the impurities are forming throughout the reaction or primarily during workup, suggesting product instability under the workup conditions.

Q3: Is vacuum distillation the best method for purifying the final product?

A3: Yes, vacuum distillation is a highly effective method for purifying 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one, as it allows for separation from less volatile starting materials and polymeric byproducts at a temperature low enough to prevent thermal degradation of the product.[1]

Part 2: Route-Specific Troubleshooting Guides

This section provides detailed troubleshooting for common synthetic routes.

Guide 1: Isosafrole/Safrole Oxidation Routes

Oxidation of the alkene in isosafrole or safrole is a common method to install the ketone functionality. This is typically achieved via peracid oxidation or a Wacker-type oxidation.

Q: My yield is significantly lower than the expected 50-60%, and I observe a significant amount of a crystalline solid byproduct.

A: This is a classic case of over-oxidation . The peracid is potent enough to not only form the ketone but to further oxidize it via a Baeyer-Villiger-type oxidation or cleave the aromatic ring under harsh conditions. The crystalline solid is likely piperonylic acid.[1]

Causality & Solutions:

  • Excessive Temperature: Higher temperatures increase the rate of the desired reaction but disproportionately accelerate the over-oxidation pathway.

    • Solution: Maintain strict temperature control, typically below 30-40°C, during the dropwise addition of the peracid.[1] Use an ice bath to manage any exotherms.

  • Incorrect Stoichiometry/pH: An unbuffered, highly acidic environment enhances the oxidative strength of the peracid.

    • Solution: Perform the reaction in a buffered medium. Adding a weak base like sodium bicarbonate can help control the pH, reducing the reactivity of the peracid and minimizing side reactions.[1]

Q: My reaction stalls, and after workup, I recover a significant amount of an intermediate glycol ester.

A: The peracid oxidation of an alkene proceeds through an epoxide which is opened to form a glycol monoester. This intermediate must be hydrolyzed (typically with sulfuric acid) to yield the final ketone.[1] Incomplete hydrolysis is the likely cause.

Causality & Solutions:

  • Insufficient Hydrolysis Time/Temperature: The hydrolysis step may not have been allowed to proceed to completion.

    • Solution: Ensure the hydrolysis step (e.g., refluxing with 15% sulfuric acid in methanol) is carried out for the recommended duration (typically 2-3 hours).[1][5]

  • Inadequate Acid Concentration: The concentration of the acid catalyst may be too low to effectively drive the hydrolysis.

    • Solution: Verify the concentration of your sulfuric acid. Ensure it is added in the correct proportion as specified by the protocol.

The Wacker-Tsuji oxidation uses a palladium(II) catalyst to oxidize a terminal alkene to a methyl ketone.[6][7]

Q: My primary product is the aldehyde, 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-1-al, instead of the desired methyl ketone.

A: This is a regioselectivity issue stemming from the initial hydroxypalladation step. The Wacker oxidation can produce both a methyl ketone (from Markovnikov addition of water) and an aldehyde (from anti-Markovnikov addition). The formation of a significant amount of the aldehyde byproduct is a known challenge.[8][9]

Causality & Solutions:

  • Mechanism of Nucleophilic Attack: The regioselectivity is determined by where the water nucleophile attacks the palladium-coordinated alkene. While attack at the more substituted carbon (internal) is electronically favored and leads to the ketone, competing attack at the terminal carbon can lead to the aldehyde.[9]

    • Solution 1 (Solvent System): The choice of solvent can influence the outcome. Using a solvent system like DMF/water, common in Tsuji-Wacker conditions, is standard. Some specialized ligand systems have been developed to improve regioselectivity, though this adds complexity.[9]

    • Solution 2 (Purification): While preventing its formation is ideal, the aldehyde can be separated from the ketone. Extraction with a sodium bisulfite solution can selectively remove the aldehyde, but this reduces the overall yield of the desired ketone.[8]

Guide 2: Piperonal via 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-2-nitropropene

This route involves a Henry condensation of piperonal with nitroethane, followed by reduction of the resulting nitropropene to the ketone.[4][8]

Q: The reduction of the nitropropene intermediate is inefficient, resulting in low yield and a dark, tarry product.

A: The reduction of an α,β-unsaturated nitro compound to a ketone is a sensitive transformation. Common issues include incomplete reaction, polymerization of the starting material, or over-reduction.

Causality & Solutions:

  • Inactive Reducing Agent: A common method uses iron powder in an acidic medium (e.g., acetic acid or HCl). If the iron powder is passivated with an oxide layer, its reactivity will be poor.[1]

    • Solution: Activate the iron powder immediately before use by washing it with a dilute acid (e.g., 1M HCl) to remove the oxide layer, followed by rinsing with water and the reaction solvent.[1]

  • Polymerization: The acidic conditions required for the reduction can also catalyze the polymerization of the electron-deficient nitropropene starting material, leading to tars.

    • Solution: Maintain good stirring and controlled temperature. Ensure the nitropropene is added slowly to the reducing agent slurry to keep its instantaneous concentration low, minimizing polymerization.

  • Over-reduction: Potent reducing agents or harsh conditions can reduce the ketone functionality further to the corresponding alcohol, 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol.[8][10]

    • Solution: Stick to milder reducing systems like Fe/HCl. If using stronger reductants, carefully control stoichiometry and temperature to favor the formation of the ketone.

Part 3: Data Tables & Protocols

Table 1: Typical Reaction Parameters & Expected Yields
Synthetic RouteKey ReagentsTypical TemperatureExpected YieldKey Side ProductsReference
Isosafrole Peracid OxidationIsosafrole, H₂O₂, Formic Acid< 30°C50-60%Piperonylic Acid[1]
Safrole Wacker OxidationSafrole, PdCl₂, CuCl₂, O₂50-70°C83-95% (optimized)Aldehyde byproduct[1][8]
Nitropropene ReductionMDP-2-Nitropropene, Fe, HClReflux65-72%Tars, Over-reduction products[1]
Experimental Protocol: Peroxide Test and Removal for Ether Solvents (e.g., THF, Diethyl Ether)

This protocol is essential for ensuring solvent quality and preventing hazardous, unpredictable side reactions.

Materials:

  • Potassium Iodide (KI)

  • Glacial Acetic Acid

  • Starch solution (1%)

  • Solvent to be tested

  • Activated Alumina or Sodium Bisulfite

Procedure: Peroxide Test

  • Add 1 mL of the solvent to be tested to a test tube.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 100 mg of solid KI.

  • Stopper the tube, shake, and let it stand for 1 minute.

  • The appearance of a yellow to brown color indicates the presence of peroxides. A deeper color signifies a higher concentration.

  • For better sensitivity, add a few drops of starch solution. A blue-black color confirms the presence of peroxides.

Procedure: Peroxide Removal

  • For moderate levels: Add the solvent to a flask containing sodium bisulfite solution and stir vigorously for several hours. Separate the organic layer, dry with a drying agent (e.g., anhydrous MgSO₄), and re-test.

  • For low to moderate levels: Pass the solvent through a column packed with activated alumina. This is a common method used in solvent purification systems.

  • CAUTION: Never distill solvents containing high concentrations of peroxides, as this can lead to explosive decomposition.

Part 4: Diagrams and Workflows

General Troubleshooting Workflow

This diagram outlines a logical process for diagnosing issues in the synthesis.

TroubleshootingWorkflow cluster_routes Step 3: Correlate Impurities to Synthetic Route start Problem Encountered (e.g., Low Yield, Impurities) check_basics Step 1: Verify Basics - Starting Material Purity (GC-MS) - Solvent Quality (Peroxide Test) - Inert Atmosphere start->check_basics gcms Step 2: Characterize Product - Run GC-MS Analysis - Identify Byproducts check_basics->gcms If basics are confirmed OK impurity_oxidation Impurity Profile Suggests Oxidation Route Issue? (e.g., Piperonylic Acid, Aldehyde) gcms->impurity_oxidation impurity_reduction Impurity Profile Suggests Reduction Route Issue? (e.g., Tars, Over-reduced Alcohol) gcms->impurity_reduction solution_oxidation Consult Oxidation Troubleshooting Guide: - Control Temperature - Use Buffered Medium - Adjust Solvent/Ligands impurity_oxidation->solution_oxidation solution_reduction Consult Reduction Troubleshooting Guide: - Activate Reducing Agent - Control Reagent Addition Rate - Verify Stoichiometry impurity_reduction->solution_reduction

Caption: A logical workflow for troubleshooting synthesis issues.

Mechanism: Regioselectivity in Wacker Oxidation

This diagram illustrates the competing pathways in the hydroxypalladation step that lead to either the desired ketone or the aldehyde byproduct.

WackerMechanism cluster_pathways Hydroxypalladation Pathways start Pd(II)-Alkene Complex markovnikov Markovnikov Attack (H₂O attacks internal carbon) start->markovnikov Favored anti_markovnikov Anti-Markovnikov Attack (H₂O attacks terminal carbon) start->anti_markovnikov Side Reaction ketone Desired Ketone Product (MDP2P) markovnikov->ketone β-hydride elimination & tautomerization aldehyde Aldehyde Byproduct anti_markovnikov->aldehyde β-hydride elimination & tautomerization

Caption: Competing regioselective pathways in the Wacker oxidation.

References

  • BenchChem Technical Support Center. (2025). Characterization of Route-Specific Impurities in MDP-2-P Synthesis. 1

  • Google Patents. (2021). AU2021106190A4 - Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma). 8

  • Scribd. (2009). 3,4 Methylenedioxyphenyl 2 Propanone. 11

  • PubMed. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. 4

  • Taj Active Pharmaceuticals Ingredients & Chemicals. 3,4-methylenedioxyphenyl-2-propanone. 12

  • ResearchGate. Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. 13

  • Scribd. MDMA Synthesis Guide. 5

  • BenchChem. troubleshooting Mdpbp synthesis impurities. 14

  • BenchChem. The Emergence of 1,4-Dioxanyl Hydroperoxide: A Key Intermediate in Oxidation Pathways. 2

  • Wikipedia. Wacker process. Link

  • Organic Chemistry Portal. Wacker-Tsuji Oxidation. Link

  • CRC Handbook of Chemistry and Physics. (2019). PEROXIDE FORMERS. 3

  • BLDpharm. 1-(2,3-Dihydrobenzo[b][1][4]dioxin-6-yl)propan-2-ol. 10

  • Chemistry LibreTexts. (2023). Wacker Oxidation. Link

Sources

Optimization

Cell toxicity of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one and mitigation

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers investigating the cellular effects of the novel compound 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. Gi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers investigating the cellular effects of the novel compound 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. Given its unique structure, combining a benzodioxin moiety with a ketone functional group, this molecule presents a complex toxicological profile. This document is structured to anticipate and address common experimental challenges, offering troubleshooting guides and validated protocols to ensure the integrity and reproducibility of your findings.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Mechanistic Insights

This section addresses foundational questions regarding the potential cytotoxic mechanisms of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one and the initial steps for its evaluation.

Q1: What are the likely mechanisms of cell toxicity for a compound with a benzodioxin and ketone structure?

A1: The chemical architecture of this compound suggests several potential pathways for cytotoxicity. It is crucial to consider these possibilities when designing your experiments.

  • Aryl Hydrocarbon Receptor (AhR) Activation: The 2,3-dihydrobenzo[b]dioxin core is structurally related to dioxins, which are potent activators of the AhR.[1][2] Upon binding, the ligand-AhR complex translocates to the nucleus, binds to Dioxin Responsive Elements (DREs) in DNA, and drives the expression of target genes, including cytochrome P450 enzymes like CYP1A1.[1][3] While dioxins themselves are stable, the resulting metabolic activity can lead to a significant increase in intracellular Reactive Oxygen Species (ROS), inducing oxidative stress.[4]

  • Oxidative Stress: Independent of AhR, the metabolism of aromatic compounds can generate ROS. When ROS production overwhelms the cell's antioxidant capacity (e.g., glutathione, catalase), it leads to oxidative stress.[5][6] This can damage lipids, proteins, and DNA, ultimately triggering cell death pathways.[6]

  • Mitochondrial Dysfunction: Mitochondria are central to both cellular energy production and apoptosis. Drug-induced toxicity can manifest through the inhibition of the electron transport chain, disruption of mitochondrial membrane potential, or interference with ATP synthesis.[7] Some ketones have been shown to influence mitochondrial respiration, which could be a factor.[8]

Q2: What are the best initial assays to screen for the cytotoxicity of this compound?

A2: A multi-pronged approach is recommended to get a clear initial picture of cytotoxicity, as different assays measure distinct cellular parameters.

  • Metabolic Activity Assay (e.g., MTT or XTT): These colorimetric assays measure the activity of mitochondrial dehydrogenases, which is often proportional to the number of viable cells.[9][10][11] They are rapid, cost-effective, and suitable for high-throughput screening.[9]

  • Membrane Integrity Assay (e.g., LDH Release): This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[10][11] It is a reliable indicator of necrosis or late-stage apoptosis.

  • Direct Cell Counting (e.g., Trypan Blue Exclusion): This method provides a direct count of viable cells based on membrane integrity.[9] While more laborious, it is a fundamental technique that can validate the results from indirect methods like MTT.

The table below summarizes these initial screening methods.

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9][11]High-throughput, sensitive, cost-effective.[9]Can be confounded by compounds affecting cellular metabolism or redox state.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[10][11]Reliable for measuring necrosis/late apoptosis; stable endpoint.Less sensitive for early apoptotic events where the membrane is still intact.
Trypan Blue Exclusion Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[9]Direct, simple, and inexpensive.Lower throughput, subjective, does not distinguish between apoptosis and necrosis.

Part 2: Troubleshooting Guide - Investigating Unexpected Results

This section provides a logical framework for troubleshooting common issues encountered during cytotoxicity testing.

Q3: My initial screen shows high toxicity even at low concentrations. What should I check first?

A3: Unexpectedly high toxicity can stem from several factors beyond the compound's intrinsic activity.

  • Workflow for Troubleshooting High Toxicity

Caption: Troubleshooting workflow for high cytotoxicity.

  • Compound Integrity: Confirm the purity and identity of your compound stock via analytical methods (e.g., LC-MS, NMR). Impurities could be responsible for the observed effects.

  • Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to your cell line. Run a vehicle-only control group at the highest solvent concentration used.

  • Dose-Response Refinement: Your initial concentration range may be too high. Perform a wider, more granular dose-response experiment (e.g., using log or semi-log dilutions) to accurately determine the EC₅₀ value.

  • Assay Interference: Some compounds can interfere with assay chemistry. For example, colored compounds can affect absorbance readings, while those with reducing properties can directly convert MTT, leading to false results. Run a cell-free control (compound in media with assay reagents) to check for interference.

Q4: I suspect oxidative stress is the primary mechanism of toxicity. How can I confirm this?

A4: To confirm the role of oxidative stress, you need to directly measure ROS levels and then demonstrate that mitigating ROS rescues the cells.

  • Direct Measurement of ROS: The most common method involves using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[12] H₂DCFDA is cell-permeable and non-fluorescent until intracellular esterases cleave the acetate groups, and ROS oxidize it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13] This change can be quantified using a microplate reader, flow cytometer, or fluorescence microscope.[14]

  • Rescue with an Antioxidant: Pre-treat your cells with a known antioxidant, such as N-acetylcysteine (NAC), before exposing them to your compound. NAC is a precursor to glutathione (GSH), a major intracellular antioxidant.[15][16] If the compound's toxicity is mediated by ROS, pre-treatment with NAC should significantly increase cell viability.

  • Experimental Workflow for Oxidative Stress

Caption: Workflow to validate ROS-mediated toxicity.

Q5: How can I determine if the observed cell death is due to apoptosis or necrosis?

A5: Distinguishing between these two cell death modalities is critical for understanding the mechanism of action.

  • Flow Cytometry with Annexin V and Propidium Iodide (PI): This is the gold standard method.[9][17]

    • Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[17]

    • Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membranes.[17]

    • This dual staining allows for the differentiation of four cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of executioner caspases, particularly Caspase-3 and Caspase-7, is a specific indicator of apoptosis.[18] This is often done using a fluorogenic substrate like Ac-DEVD-AMC, which releases a fluorescent molecule upon cleavage by active caspase-3.[19][20]

Part 3: Mitigation and Detailed Protocols

This section offers a strategy for mitigating cytotoxicity and provides detailed, step-by-step protocols for the key assays discussed.

Q6: What is the most direct strategy to mitigate the observed cytotoxicity if it is ROS-mediated?

A6: The most direct and widely used strategy is co-treatment with an antioxidant. N-acetylcysteine (NAC) is an excellent candidate for this purpose. It has strong antioxidant properties and is known to replenish intracellular glutathione (GSH) stores, thereby counteracting oxidative stress.[15][16] Clinical evidence supports NAC's protective effects against various forms of drug-induced liver injury (DILI).[15][21][22]

  • Proposed Mechanism of NAC-Mediated Cytoprotection

G Compound 1-(...)-propan-2-one ROS Increased ROS Compound->ROS Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->Stress Death Cell Death Stress->Death NAC N-Acetylcysteine (NAC) GSH Increased Glutathione (GSH) NAC->GSH GSH->ROS Neutralizes

Caption: NAC mitigates toxicity by boosting GSH levels.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[9][11]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well. Pipette up and down to ensure all crystals are dissolved.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol 2: Measurement of Intracellular ROS using H₂DCFDA

This protocol is based on the widely used fluorescent probe method for ROS detection.[5][13][14]

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compound as described in Protocol 1. Include a positive control (e.g., 100 µM H₂O₂) and an untreated control.

  • Probe Loading: After the treatment period, remove the medium and wash the cells gently with 100 µL of warm PBS.

  • Staining: Add 100 µL of 10 µM H₂DCFDA staining solution (prepared in PBS) to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 30 minutes.

  • Fluorescence Measurement: Wash the cells once more with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.[13]

  • Data Analysis: Normalize the fluorescence of treated samples to the untreated control to determine the fold-increase in ROS.

Protocol 3: Caspase-3 Activity Assay (Fluorometric)

This protocol outlines the detection of apoptosis via the activity of the executioner caspase-3.[19][20]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound for the desired duration. Include a positive control for apoptosis (e.g., staurosporine or etoposide).

  • Cell Lysis: After treatment, centrifuge the plate to pellet the cells (if in suspension) or aspirate the medium (if adherent). Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.[19][20]

  • Lysate Preparation: If necessary, transfer the lysate to a microcentrifuge tube and centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet cellular debris. Transfer the supernatant (containing the cytosolic proteins) to a new, clean plate.

  • Reaction Setup: Prepare a reaction master mix containing reaction buffer and the fluorogenic substrate Ac-DEVD-AMC (final concentration ~50 µM).

  • Kinetic Reading: Add an equal volume of the reaction master mix to each well containing the cell lysate. Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the fluorescence (Excitation: ~380 nm, Emission: ~440 nm) every 5-10 minutes for 1-2 hours.

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). The activity is proportional to the slope of this line. Compare the activity in treated samples to the untreated control.

References

  • Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Retrieved from [Link]

  • Blesa, J., Trigo-Damas, I., Quiroga-Varela, A., & Jackson-Lewis, V. R. (2015). On reactive oxygen species measurement in living systems. Journal of Neurochemistry, 135(5), 875-888. Retrieved from [Link]

  • Liu, K. (2023). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Journal of Pharmaceutical Chemistry & Chemical Science, 7(2), 141. Retrieved from [Link]

  • Ntamo, Y., Ziqubu, K., Chellan, N., Nyambuya, T. M., Mazibuko-Mbeje, S. E., Gabuza, K. B., Marcheggiani, F., & Tiano, L. (2021). Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects. Oxidative Medicine and Cellular Longevity, 2021, 3320325. Retrieved from [Link]

  • Ntamo, Y., Ziqubu, K., Chellan, N., et al. (2021). Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects. Oxidative Medicine and Cellular Longevity, 2021, 3320325. Retrieved from [Link]

  • Ntamo, Y., Ziqubu, K., Chellan, N., et al. (2021). Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects. Oxidative Medicine and Cellular Longevity, 2021. Retrieved from [Link]

  • Ntamo, Y., et al. (2021). Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects. Oxidative Medicine and Cellular Longevity. Retrieved from [Link]

  • Agilent Technologies. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Retrieved from [Link]

  • BMG LABTECH. (2019, June 3). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • Examine.com. (2022, August 23). N-Acetylcysteine for drug-induced liver injury. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science, 5(2), 33-41. Retrieved from [Link]

  • Liu, K. (2023). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies. Retrieved from [Link]

  • AntBio. (2025, August 21). Cell viability detection | Six commonly used methods to reveal cell vi. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Retrieved from [Link]

  • Shinde, S. S., et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][5][15]dioxin-6-yl)prop-2-en-1-one. IUCrData, 8(3), x230209. Retrieved from [Link]

  • Mckeage, M. J. (2025, August 10). Drug toxicity prevention and management. ResearchGate. Retrieved from [Link]

  • Maalouf, M., Sullivan, P. G., Davis, L., Kim, D. Y., & Rho, J. M. (2007). KETONES INHIBIT MITOCHONDRIAL PRODUCTION OF REACTIVE OXYGEN SPECIES PRODUCTION FOLLOWING GLUTAMATE EXCITOTOXICITY BY INCREASING NADH OXIDATION. Neuroscience, 145(2), 582-591. Retrieved from [Link]

  • Perazella, M. A., et al. (2023). Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach. Kidney360, 4(12), 1957-1970. Retrieved from [Link]

  • Koutnik, A. P., et al. (2022). Exogenous Ketones as Therapeutic Signaling Molecules in High-Stress Occupations: Implications for Mitigating Oxidative Stress and Mitochondrial Dysfunction in Future Research. Nutrients, 14(19), 4165. Retrieved from [Link]

  • Haces, M. L., et al. (2008). Antioxidant capacity contributes to protection of ketone bodies against oxidative damage induced during hypoglycemic conditions. Experimental Neurology, 211(1), 85-96. Retrieved from [Link]

  • Al-Shorbagy, M. Y., et al. (2022). Raspberry Ketones Attenuate Cyclophosphamide-Induced Pulmonary Toxicity in Mice through Inhibition of Oxidative Stress and NF-ΚB Pathway. Molecules, 27(19), 6231. Retrieved from [Link]

  • Van den Berg, M., et al. (n.d.). Mechanism of dioxin toxicity. ResearchGate. Retrieved from [Link]

  • Bonifacio, J. H. O., et al. (2024). Cytotoxicity and apoptotic-inducing effect of 1-(1-tosyl-1H-indol-3yl)propan-1-one against lung cancer cells. Research Square. Retrieved from [Link]

  • Birnbaum, L. S. (1994). The mechanism of dioxin toxicity: relationship to risk assessment. Environmental Health Perspectives, 102(Suppl 9), 157-167. Retrieved from [Link]

  • Haces, M. L., et al. (2025, August 9). Antioxidant capacity contributes to protection of ketone bodies against oxidative damage induced during hypoglycemic conditions. ResearchGate. Retrieved from [Link]

  • Sueoka, E., et al. (2021). Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards—Lessons from Yusho. International Journal of Molecular Sciences, 22(19), 10738. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 2: 1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives. Retrieved from [Link]

  • Takeda, T., et al. (2012). Opening the black box of dioxin toxicity. NIH Public Access. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Reaction Selectivity for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one

Introduction This technical support guide is designed for researchers, chemists, and drug development professionals working with 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one, a key intermediate in the synthesis of vari...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, chemists, and drug development professionals working with 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one, a key intermediate in the synthesis of various target molecules. The inherent reactivity of the propanone moiety presents unique challenges in controlling reaction selectivity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges, improve yields, and ensure the desired isomeric purity of your products. Our focus is on the fundamental chemical principles that govern reaction outcomes, empowering you to make informed decisions during process optimization.

Part 1: Frequently Asked Questions (FAQs) on Reaction Selectivity

This section addresses common questions encountered during reactions involving 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one, with a focus on the critical reductive amination pathway.

Question 1: What are the primary factors influencing regioselectivity during the initial imine/enamine formation step of reductive amination?

Answer: The initial condensation between the ketone and the primary amine is a critical equilibrium step that dictates the subsequent reduction. The primary factors are:

  • pH Control: The reaction is typically acid-catalyzed. Optimal pH is crucial; a pH range of 5-6 is often effective for imine formation. If the pH is too low (highly acidic), the amine nucleophile becomes protonated and non-nucleophilic. If the pH is too high (alkaline), the acid catalyst is not effective at activating the ketone's carbonyl group.

  • Water Removal: The formation of the imine or enamine intermediate liberates a molecule of water. Actively removing water (e.g., using a Dean-Stark apparatus or molecular sieves) drives the equilibrium towards the product, maximizing the concentration of the intermediate for the subsequent reduction step.

  • Steric Hindrance: While less of a factor for regioselectivity with a terminal ketone like this, the choice of amine can influence the rate of formation. Bulkier amines may react slower.

Question 2: I am observing significant formation of a dimeric or polymeric byproduct. What is the likely cause and how can I prevent it?

Answer: This is a common issue arising from self-condensation of the ketone, an aldol-type side reaction. This is particularly prevalent under strongly acidic or basic conditions where enolate or enol concentrations are high.

Mitigation Strategies:

  • Controlled Reagent Addition: Add the ketone slowly to the reaction mixture containing the amine and the reducing agent. This "starve-feeding" approach keeps the instantaneous concentration of the ketone low, favoring the reaction with the amine over self-condensation.

  • pH Optimization: Avoid strongly basic or acidic conditions that promote enolate formation. Maintain the mildly acidic pH (5-6) ideal for imine formation.

  • Temperature Management: Lowering the reaction temperature can significantly reduce the rate of the aldol condensation side reaction, which typically has a higher activation energy than the desired imine formation.

Question 3: How does the choice of reducing agent impact the stereoselectivity of the final amine product?

Answer: The reduction of the C=N bond of the imine intermediate is often the stereochemistry-determining step. The choice of reducing agent is paramount.

  • Achiral Hydride Reagents: Reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are generally not stereoselective and will produce a racemic mixture of the (R)- and (S)-enantiomers. Sodium cyanoborohydride is often preferred for its selectivity in reducing imines in the presence of ketones at mild pH.

  • Catalytic Hydrogenation: Using a chiral catalyst (e.g., a transition metal complex with a chiral ligand like BINAP) during catalytic hydrogenation can induce asymmetry and lead to an excess of one enantiomer. This is a powerful strategy for asymmetric synthesis but requires careful catalyst selection and optimization.

  • Enzyme-Catalyzed Reduction: Biocatalysis using enzymes like imine reductases (IREDs) can offer extremely high enantioselectivity, often exceeding 99% enantiomeric excess (ee). This approach is also environmentally friendly, operating under mild conditions.

Part 2: Troubleshooting Guide for Poor Yield & Selectivity

This guide provides a structured approach to diagnosing and solving common experimental issues.

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Steps & Solutions
Low Conversion of Starting Ketone 1. Ineffective imine formation (unfavorable equilibrium). 2. Deactivated reducing agent. 3. Insufficient catalysis (if applicable).1. Verify pH: Ensure the reaction medium is within the optimal 5-6 range. 2. Remove Water: Add activated 3Å or 4Å molecular sieves or use a Dean-Stark trap. 3. Check Reagent Quality: Use a fresh, verified batch of the reducing agent. NaBH₃CN can degrade with improper storage. 4. Increase Catalyst Loading: If using catalytic hydrogenation, ensure the catalyst is active and increase loading if necessary.
Formation of Hydroxy Byproduct (Alcohol) The ketone's carbonyl group is being reduced directly, competing with the imine reduction.1. Use an Imine-Selective Reducing Agent: Switch from NaBH₄ to NaBH₃CN, which is significantly more reactive towards the protonated imine than the neutral ketone at pH 5-6. 2. Two-Step Procedure: First, form the imine and ensure complete conversion by removing water. Then, add the reducing agent in a second step. This separates the two key processes.
Poor Enantioselectivity (Racemic Mixture) Use of an achiral reducing agent or an ineffective chiral catalyst.1. For Asymmetric Synthesis: Implement a chiral catalyst system (e.g., Ru-BINAP with H₂) or explore biocatalysis with a suitable imine reductase (IRED). 2. Screen Chiral Ligands: If using a chiral catalyst, screen a library of ligands to find the optimal match for your specific substrate. 3. Optimize Asymmetric Reaction Conditions: Temperature, pressure, and solvent can have a profound impact on enantioselectivity.
Complex Mixture of Unidentified Byproducts 1. Reaction temperature is too high, causing decomposition. 2. Air (oxygen) sensitivity. 3. Impure starting materials.1. Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize side reactions. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidative side reactions. 3. Verify Starting Material Purity: Analyze the purity of the 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one starting material by NMR or GC-MS before use.

Part 3: Experimental Protocols & Visual Guides

Protocol 1: High-Selectivity One-Pot Reductive Amination using NaBH₃CN

This protocol is optimized to favor imine reduction over direct ketone reduction.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the primary amine (1.1 equivalents) and the solvent (e.g., methanol).

  • pH Adjustment: Add glacial acetic acid dropwise until the pH of the solution is between 5 and 6 (verify with pH paper).

  • Ketone Addition: Dissolve 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution over 30 minutes.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN, 1.2 equivalents) in the reaction solvent. Add this solution dropwise to the reaction mixture. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed.

  • Workup: Carefully quench the reaction by slowly adding 1M HCl until gas evolution ceases. Basify the solution with 2M NaOH to pH > 12.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or distillation.

Visual Guide 1: Reductive Amination Pathway & Key Selectivity Challenges

This diagram illustrates the critical steps and potential pitfalls in the reductive amination of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one.

G cluster_input Ketone 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one Imine Imine Intermediate Ketone->Imine + H+, -H2O (pH 5-6) Byproduct1 Aldol Byproduct Ketone->Byproduct1 Self-Condensation (Wrong pH) Byproduct2 Alcohol Byproduct Ketone->Byproduct2 Direct Reduction (Wrong Reducing Agent) Amine Primary Amine (R-NH2) Amine->Imine + H+, -H2O (pH 5-6) Product Desired Amine Product Imine->Product Reduction (e.g., NaBH3CN)

Caption: Reaction pathway showing desired imine formation and competing side reactions.

Visual Guide 2: Troubleshooting Logic Flow

This flowchart provides a decision-making framework for addressing poor reaction outcomes.

G Start Poor Yield or Low Selectivity Observed Check_Conversion Analyze Crude Reaction: Is Starting Ketone Present? Start->Check_Conversion Check_Byproducts Are Major Byproducts Present? Check_Conversion->Check_Byproducts No Optimize_Imine Optimize Imine Formation: 1. Check pH (5-6) 2. Add Molecular Sieves 3. Check Reagent Quality Check_Conversion->Optimize_Imine Yes Check_Reducer Is Alcohol Byproduct Present? Check_Byproducts->Check_Reducer Yes Success Improved Yield & Selectivity Check_Byproducts->Success No (Purification Issue) Optimize_Imine->Success Use_Selective_Reducer Switch to Imine-Selective Reducing Agent (e.g., NaBH3CN) Check_Reducer->Use_Selective_Reducer Yes Check_Aldol Is Aldol Byproduct Present? Check_Reducer->Check_Aldol No Use_Selective_Reducer->Success Optimize_Conditions Optimize Reaction Conditions: 1. Lower Temperature 2. Slow Ketone Addition 3. Re-verify pH Check_Aldol->Optimize_Conditions Yes Check_Aldol->Success No (Other Issues) Optimize_Conditions->Success

Caption: A decision tree for systematically troubleshooting common reaction failures.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]

  • Dean, R. L., & Herring, A. M. (n.d.). Experiment 5: Synthesis of an Imine using a Dean-Stark Trap. Colorado School of Mines. Available at: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998–2007. Available at: [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008–2022. Available at: [Link]

  • Turner, N. J. (2011). Deracemization and Stereoinversion of Chiral Amines using Amine Oxidases. CHIMIA International Journal for Chemistry, 65(5), 314-316. Available at: [Link]

Optimization

Addressing batch-to-batch variability of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one

Introduction Welcome to the Technical Support Center guide for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one (BDP). This document is designed for researchers, chemists, and drug development professionals who utilize BDP...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center guide for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one (BDP). This document is designed for researchers, chemists, and drug development professionals who utilize BDP in their work and have encountered challenges with batch-to-batch variability. Inconsistent experimental outcomes can compromise data integrity, delay research timelines, and increase project costs.

This guide provides a structured, in-depth approach to troubleshooting and mitigating variability. It is organized into a series of frequently asked questions (FAQs) for quick reference, followed by detailed troubleshooting workflows and validated analytical protocols. Our approach is grounded in fundamental principles of chemical synthesis and process control, empowering you to identify root causes and implement robust solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the variability of BDP.

Q1: We are observing inconsistent biological activity between different batches of BDP, even though the Certificate of Analysis (CoA) for each shows >98% purity. What are the likely causes?

A1: This is a classic challenge where standard purity analysis (like HPLC-UV at a single wavelength) may not tell the whole story. Several factors could be at play:[1]

  • Impurity Profile Differences: Even at <2% concentration, minor differences in the impurity profile can have significant biological effects. One batch might contain a non-interfering byproduct, while another could have a structurally related impurity with off-target activity or inhibitory effects.

  • Polymorphism: Different crystalline forms (polymorphs) of BDP can possess distinct solubility and dissolution rates.[1] This can directly impact the bioavailable concentration of the compound in your assays, leading to variable results.

  • Presence of Inorganic Impurities or Residual Solvents: Residual catalysts (e.g., metal salts) or solvents from the manufacturing process can vary between batches and may interfere with your experimental system.

Q2: The yield of our synthesis fluctuates significantly from one run to the next. What are the first parameters we should investigate?

A2: Yield inconsistency is almost always tied to the fundamentals of the reaction. Begin by scrutinizing:

  • Starting Material Quality: The purity and reactivity of your starting materials are paramount. Impurities in a key reagent can consume other reactants in side reactions, directly lowering the yield of your desired product.[2][3]

  • Reaction Conditions: Seemingly small deviations in reaction parameters can have a large impact.[4] Key variables include temperature control, reaction time, and the efficiency of mixing (stirring speed). Inconsistent heat distribution or insufficient mixing can create localized "hot spots" or concentration gradients, leading to the formation of byproducts.[]

  • Water Content: Ensure all reagents and solvents are appropriately dried. Undocumented water can quench moisture-sensitive reagents or participate in undesired hydrolysis side reactions, reducing the overall yield.

Q3: The final, isolated BDP product varies in color from batch to batch (e.g., pure white vs. pale yellow). Is this a cause for concern?

A3: A change in color is a definite indicator of a chemical difference and should always be investigated. While sometimes due to benign, trace-level impurities, it can also signal more significant issues:

  • Oxidation/Degradation: The benzodioxin moiety can be susceptible to oxidation, especially if exposed to air and light over extended periods or at elevated temperatures during work-up. This can generate highly conjugated, colored impurities.

  • Residual Catalysts or Reagents: Incomplete removal of certain catalysts or reagents used in the synthesis (e.g., Friedel-Crafts catalysts like AlCl₃) can lead to coloration.

  • Byproduct Formation: A shift in reaction conditions may favor a minor side reaction that produces a colored byproduct which co-purifies with the main product.

Q4: How can our lab establish a "golden batch" of BDP to ensure consistency for a long-term research project?

A4: Establishing a "golden batch" is an excellent strategy for mitigating variability in long-term studies.[1]

  • Procure Sufficient Quantity: Estimate the total amount of BDP needed for the entire study and procure it from a single, well-characterized synthesis batch.

  • Comprehensive Characterization: Perform a thorough in-house analysis of this batch beyond the supplier's CoA. This should include high-resolution impurity profiling (e.g., LC-MS), residual solvent analysis (GC-MS), and potentially solid-state characterization (e.g., XRPD to identify the polymorphic form).

  • Standardized Storage: Aliquot the material into smaller, single-use vials and store them under consistent, controlled conditions (e.g., -20°C, desiccated, protected from light) to prevent degradation over time.

  • Reference Standard: Retain a small, specially stored portion of this batch as the "golden standard" against which all future procurements or syntheses can be compared.

Part 2: In-Depth Troubleshooting Workflow

When faced with batch variability, a systematic approach is essential. This workflow guides you from initial assessment to pinpointing the root cause.

Logical Troubleshooting Workflow

The following diagram illustrates a structured approach to diagnosing the source of variability. Start at the top and systematically work through each verification step.

Troubleshooting_Workflow cluster_analysis Analysis Methods Start Batch-to-Batch Variability Observed Verify_CoA Step 1: Verify CoA Compare new vs. old batch CoAs. Look for changes in purity, methods, or specs. Start->Verify_CoA Analyze_Materials Step 2: In-House Analysis Perform comparative analysis of old and new batches. Verify_CoA->Analyze_Materials Discrepancies or insufficient data Review_Process Step 3: Review Synthesis Process Scrutinize lab notebooks and batch records. Analyze_Materials->Review_Process Chemical differences confirmed HPLC HPLC Purity & Impurity Profile Analyze_Materials->HPLC GCMS Residual Solvents Analyze_Materials->GCMS NMR Structural Confirmation Analyze_Materials->NMR Isolate_Variable Step 4: Isolate Variable Conduct controlled experiments changing one parameter at a time. Review_Process->Isolate_Variable Process deviations identified Implement_Change Step 5: Implement Corrective Action Update SOPs and material specifications. Isolate_Variable->Implement_Change Root cause identified End Consistent Product Achieved Implement_Change->End

Caption: A logical workflow for systematically troubleshooting batch variability.
Starting Material & Reagent Integrity

The principle of "garbage in, garbage out" is fundamental in chemical synthesis. The quality of your starting materials is the foundation of a reproducible process.[2][6]

Key Areas of Investigation:

  • Supplier Consistency: Have you recently changed suppliers for a key starting material or reagent? Different manufacturing processes can introduce different impurity profiles.[1]

  • Purity Verification: Do not rely solely on the supplier's CoA. It is best practice to perform at least a simple identity check (e.g., ¹H NMR) on incoming raw materials to confirm structure and look for obvious impurities.

  • Aqueous Content: For moisture-sensitive reactions, the water content of solvents and reagents must be rigorously controlled. Use freshly opened anhydrous solvents or properly dried solvents.

Parameter Potential Impact on BDP Synthesis Recommended Action
Purity of Benzodioxane Precursor Structural isomers or residual reactants from its synthesis can lead to regioisomeric byproducts that are difficult to separate from BDP.Verify structure and purity via ¹H NMR and GC-MS. Compare new batches against a retained sample from a "good" synthesis.
Purity of Acylating Agent Contamination with other acylating species or hydrolysis can reduce yield and introduce impurities.Use high-purity grade. For acyl chlorides, use freshly or handle under inert atmosphere.
Solvent Grade & Water Content Non-anhydrous conditions can quench catalysts or reagents. Other solvent impurities can participate in side reactions.Use anhydrous grade solvents for moisture-sensitive steps. Verify water content via Karl Fischer titration if necessary.
Catalyst Activity Variations in catalyst activity (e.g., Lewis acids) can lead to incomplete reactions or increased byproduct formation.Use a consistent supplier and lot where possible. Store appropriately to prevent deactivation.
Reaction Condition Control

Precise and consistent control over reaction parameters is crucial for reproducibility in both laboratory and industrial settings.[4][] Complex chemical transformations can be highly sensitive to minor changes in these variables.[6]

Reaction_Parameters BDP BDP Synthesis Outcome (Yield & Purity) Yield Inconsistent Yield BDP->Yield Impurity Variable Impurity Profile BDP->Impurity Completion Incomplete Reaction BDP->Completion Temp Temperature Temp->BDP Affects kinetics & byproduct formation Time Reaction Time Time->BDP Affects completion & degradation Stir Stirring/Mixing Stir->BDP Affects heat/mass transfer Stoich Stoichiometry Stoich->BDP Affects residual reactants

Caption: Interplay of reaction parameters and their impact on synthesis outcome.

Common Deviations and Consequences:

Deviation Plausible Consequence Scientific Rationale
Temperature Overshoot (+5-10°C) Increased formation of byproducts, potential product degradation.Most side reactions have a higher activation energy than the main reaction. Higher temperatures provide the energy needed to overcome this barrier, increasing their rate relative to the desired transformation.[]
Inconsistent Reaction Time Too short: Incomplete reaction, high levels of starting material. Too long: Increased degradation or side reactions.Reaction kinetics dictate the time required for completion. Extending the time after completion serves only to expose the product to potentially degradative conditions.[7]
Poor Mixing/Stirring Inconsistent yield, localized overheating.Inefficient mixing prevents uniform distribution of reactants and heat. This can lead to pockets of high concentration or temperature, promoting side reactions.[8]
Inaccurate Stoichiometry Excess starting material in final product, or formation of byproducts from excess reagent.The law of mass action dictates that reaction rates depend on reactant concentrations. Incorrect ratios can leave unreacted starting materials or drive secondary reactions.[4]
Work-up and Purification Consistency

The final stages of isolating and purifying the product are as critical as the reaction itself. Variability introduced here can directly impact the purity, color, and crystalline form of the final product. Crystallization is a powerful purification technique, but it must be well-controlled.[9][10][11]

Key Crystallization Parameters:

  • Solvent System: The choice of solvent(s) is critical. The ideal solvent should dissolve the BDP at high temperatures but have low solubility at cooler temperatures, while impurities should remain soluble at all temperatures.[12]

  • Cooling Rate: Rapid cooling often leads to the trapping of impurities within the crystal lattice and can result in smaller, less pure crystals. A slow, controlled cooling process allows for the selective growth of pure crystals.[9][13]

  • Seeding: Introducing a small crystal of pure BDP ("seeding") to a supersaturated solution can promote controlled crystallization and can be crucial for obtaining a consistent polymorphic form.

  • Washing: Washing the filtered crystals with a small amount of cold, fresh solvent is essential to remove residual mother liquor containing dissolved impurities. The temperature and volume of the wash are critical parameters.

Part 3: Standardized Analytical Protocols

To accurately diagnose variability, consistent and validated analytical methods are required. The following protocols provide a starting point for the quality control of BDP.

Protocol 1: HPLC-UV Method for Purity Assessment and Impurity Profiling

Objective: To quantify the purity of BDP and create a comparative impurity profile between batches.

Instrumentation & Reagents:

  • HPLC or UPLC system with UV/Vis or DAD detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • HPLC-grade solvents

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the BDP batch sample and dissolve in 10 mL of Acetonitrile to make a 0.1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or DAD scan from 200-400 nm for impurity characterization)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 95
      17.0 95
      17.1 30

      | 20.0 | 30 |

  • Analysis: Inject a solvent blank, followed by the reference standard, and then the new batch samples.

  • Data Interpretation: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. Critically, overlay the chromatograms from the "good" batch and the "bad" batch. Look for new peaks, missing peaks, or significant changes in the area of existing impurity peaks.

Protocol 2: GC-MS Method for Residual Solvent Analysis

Objective: To identify and quantify residual solvents from the synthesis and purification process.

Instrumentation & Reagents:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Headspace Autosampler

  • DB-624 column (or equivalent)

  • High-purity Helium carrier gas

  • Solvent for dilution (e.g., DMSO, DMF)

Methodology:

  • Sample Preparation: Accurately weigh ~50 mg of the BDP sample directly into a 20 mL headspace vial. Add 5 mL of DMSO. Crimp the vial securely.

  • Standard Preparation: Prepare standards of expected solvents (e.g., Toluene, Ethyl Acetate, Dichloromethane) in DMSO at known concentrations in separate headspace vials.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 20 min

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas Flow: 1.2 mL/min (constant flow)

    • Oven Program: Initial 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.

    • MS Scan Range: 35-350 amu

  • Analysis: Run the standard vials to establish retention times and response factors. Run the BDP sample vials.

  • Data Interpretation: Identify peaks in the sample chromatogram by comparing retention times and mass spectra to the standards and a spectral library (e.g., NIST). Quantify based on the calibration curves generated from the standards.

References

  • University of Colorado, Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]

  • UCLA Chemistry. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • BYJU'S. (2019, October 16). Methods of purification of organic compounds. [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology. [Link]

  • PharmaRead. (2023, December 5). Synthesis of Active Pharmaceutical Ingredient. [Link]

  • Zamann Pharma Support GmbH. (n.d.). Reaction Conditions. [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Sharma, G., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Frontiers in Chemistry, 10, 838739. [Link]

  • Baxendale, I. R., & Hayward, J. J. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1354–1384. [Link]

  • McGraw Hill. (n.d.). Ketone Synthesis and Utilization Defects. AccessPediatrics. [https://accesspediatrics.mhmedical.com/content.aspx?bookid=2 pediatric-endocrinology-and-inborn-errors-of-metabolism&sectionid=1]([Link] pediatric-endocrinology-and-inborn-errors-of-metabolism&sectionid=1)

  • AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. [Link]

  • Wikipedia. (n.d.). Ketogenesis. [Link]

  • National Center for Biotechnology Information. (2025). Biochemistry, Ketogenesis. StatPearls. [Link]

  • Tristar Intermediates. (2025, April 3). Quality Assurance Techniques for Batch-to-Batch Consistency. [Link]

  • Kourti, T., & MacGregor, J. F. (1996). Troubleshooting of an Industrial Batch Process Using Multivariate Methods. ResearchGate. [Link]

  • WebMD. (2024, September 18). Ketonuria: Causes, Symptoms, Treatment, and More. [Link]

  • Dirty Medicine. (2019, July 18). Ketone Body Synthesis. YouTube. [Link]

  • Cell & Gene. (2024, March 1). Defining the Root Cause of Batch-to-Batch Variability. YouTube. [Link]

  • European Medicines Agency. (2014, September 16). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield?. [Link]

  • Yildiz, E. (2022). Effect of reaction time on the yield and purity of boric acid. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one and its Structural Analogs in Drug Discovery

A Comparative Analysis of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one and its Structural Analogs in Drug Discovery Introduction The 1,4-benzodioxane moiety is a quintessential "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one and its Structural Analogs in Drug Discovery

Introduction

The 1,4-benzodioxane moiety is a quintessential "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional conformation that can be strategically decorated with various functional groups to modulate interactions with biological targets. This guide provides an in-depth comparison of 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one , a representative ketone derivative, with its key structural isomers and analogs.

Through a detailed examination of their synthesis, physicochemical characteristics, and established structure-activity relationships (SAR) within this chemical class, we aim to provide researchers, chemists, and drug development professionals with a clear framework for selecting and designing novel benzodioxane-based compounds. The focus will be on understanding how subtle molecular modifications—such as the position of a carbonyl group or the nature of the side chain—can profoundly influence biological activity.

Compound Profiles: Structural and Functional Dissection

The selection of compounds for this comparison is based on systematic modifications to the core structure of 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one, allowing for a logical deduction of structure-activity relationships.

1. The Target Compound: 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one (Compound A)

  • Structure: Features a propan-2-one (acetone) moiety attached to the 6-position of the benzodioxane ring. The carbonyl group is located on the second carbon of the propyl chain.

  • Significance: This structure serves as our primary reference. The methyl ketone functionality is a common feature in synthetic intermediates and can participate in various chemical reactions, making it a versatile building block.

2. The Isomeric Analog: 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-1-one (Compound B)

  • Structure: An isomer of Compound A where the carbonyl group is on the first carbon of the propyl chain.

  • Significance: Direct comparison with Compound A allows for an assessment of the impact of the carbonyl group's position relative to the aromatic ring. This seemingly minor change can affect electronic properties, steric hindrance, and the potential for hydrogen bonding, which are critical for receptor binding.

3. The Reduced Analog: 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-ol (Compound C)

  • Structure: The ketone of Compound A is reduced to a secondary alcohol.

  • Significance: This modification introduces a hydroxyl group, a potent hydrogen bond donor and acceptor, and a chiral center. Comparing Compound A with C highlights the role of the carbonyl oxygen versus a hydroxyl group in biological interactions.

4. The Precursor Analog: 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)ethanone (Compound D)

  • Structure: A common precursor featuring an acetyl group instead of a propanone group.

  • Significance: This compound is a direct product of Friedel-Crafts acylation of 1,4-benzodioxane and is often the starting point for synthesizing more complex side chains.[3] Its biological profile provides a baseline for understanding the effect of extending the alkyl chain.

Comparative Physicochemical and Spectroscopic Data

A fundamental aspect of drug design is understanding the physicochemical properties that govern a molecule's behavior, including its solubility, stability, and ability to cross biological membranes.

CompoundNameMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
A 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-oneC₁₁H₁₂O₃192.21Propan-2-one side chain
B 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-1-oneC₁₁H₁₂O₃192.21Propan-1-one side chain[4][5]
C 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-olC₁₁H₁₄O₃194.23Propan-2-ol side chain[6]
D 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)ethanoneC₁₀H₁₀O₃178.18Ethanone (acetyl) side chain[3]

Spectroscopic Insights: The Basis of Structural Confirmation

The identity and purity of these compounds are unequivocally established through spectroscopic methods.

  • ¹H NMR Spectroscopy: The position of the carbonyl group creates distinct chemical shifts. In Compound A , the methylene protons (-CH₂-) adjacent to the aromatic ring would appear as a singlet, while the methyl protons (-CH₃) adjacent to the carbonyl would also be a singlet. In contrast, for Compound B , the methylene group adjacent to the carbonyl would be a quartet, and the terminal methyl group would be a triplet, providing a clear method of differentiation.

  • ¹³C NMR Spectroscopy: The carbonyl carbon (C=O) typically appears as a distinct signal in the downfield region (around 195-210 ppm). Its precise location can be influenced by conjugation with the aromatic ring, being slightly more downfield in Compound B than in Compound A .

  • Infrared (IR) Spectroscopy: A strong absorption band between 1680-1715 cm⁻¹ is characteristic of the carbonyl stretch. The exact wavenumber can indicate the degree of conjugation with the aromatic system.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns that confirm the compound's structure.

Comparative Synthesis Strategy: Friedel-Crafts Acylation

A common and efficient method for synthesizing these ketone analogs is the Friedel-Crafts acylation of 1,4-benzodioxane. This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry.

Causality in Experimental Design: The choice of Lewis acid (e.g., AlCl₃) is critical; it must be strong enough to activate the acyl halide but not so harsh as to cause decomposition of the substrate. The solvent (e.g., dichloromethane) is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions. An aqueous workup is necessary to quench the reaction and remove the Lewis acid.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Product A 1,4-Benzodioxane E Stir at 0°C to RT A->E B Acyl Chloride (e.g., Propanoyl chloride) B->E C Lewis Acid (AlCl₃) C->E D Inert Solvent (DCM) D->E F Aqueous Quench (HCl/Ice) E->F 1. Reaction complete G Extraction & Purification (Chromatography) F->G 2. Neutralize & extract H Acylated Benzodioxane (e.g., Compound B) G->H 3. Isolate pure product

Caption: General workflow for Friedel-Crafts acylation.

Protocol: Synthesis of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-1-one (Compound B)
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous dichloromethane (DCM, 50 mL) and aluminum chloride (AlCl₃, 1.2 eq). Cool the suspension to 0°C in an ice bath.

  • Addition: Slowly add propanoyl chloride (1.1 eq) to the stirred suspension. After 15 minutes, add a solution of 1,4-benzodioxane (1.0 eq) in DCM (20 mL) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (5 mL). Stir until the aluminum salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ketone.

  • Validation: Confirm the structure and purity of the final product using NMR, IR, and MS analysis, comparing the data to literature values.

Structure-Activity Relationships and Biological Potential

While direct comparative biological data for Compound A is limited, extensive research on the 1,4-benzodioxane class provides a robust framework for predicting its potential activities. Derivatives of this scaffold are well-known for their interaction with G-protein coupled receptors, particularly adrenergic and serotonergic receptors.[1][7][8]

Key SAR Insights from the Literature:

  • Adrenergic Receptor Antagonism: Many 1,4-benzodioxane derivatives are potent α₁-adrenoceptor antagonists.[1][9] The nature and conformation of the side chain are critical for both potency and subtype selectivity (α₁A, α₁B, α₁D).[10] The oxygen atoms at positions 1 and 4 of the dioxin ring are believed to play different roles, with one potentially involved in a polar interaction with the receptor and the other stabilizing the optimal conformation for binding.[1]

  • Anticancer Activity: Recent studies have linked α₁-adrenoceptor antagonism to anticancer effects, particularly in prostate cancer cells.[2][11] The blockade of α₁D and α₁B-adrenoceptor subtypes has been shown to induce apoptosis and inhibit proliferation.[11]

  • 5-HT₁ₐ Receptor Agonism: Some benzodioxane derivatives also show high affinity for serotonin 5-HT₁ₐ receptors, often with stereochemical preferences that are reversed compared to their adrenergic receptor interactions.[2][7]

SAR cluster_Core Core Scaffold cluster_Mods Structural Modifications cluster_Activity Biological Outcomes Core Mod1 Position 6 Side Chain (Ketone, Alcohol, Amine) Act1 α₁-Adrenoceptor Affinity & Selectivity Mod1->Act1 Controls Potency Mod2 Dioxane Ring (Substitution, Chirality) Mod2->Act1 Influences Stereoselectivity Act2 5-HT₁ₐ Receptor Affinity Mod2->Act2 Reversed Stereoselectivity Mod3 Benzene Ring (Substitution) Mod3->Act1 Modulates Subtype Selectivity Act3 Anticancer Activity Act1->Act3 Mechanism Link

Caption: Structure-Activity Relationship (SAR) logic for benzodioxane derivatives.

Comparative Predictions:

  • Compound A vs. B: The placement of the carbonyl in Compound B makes it a phenyl ketone, allowing for electronic conjugation with the aromatic ring. This could enhance π-stacking interactions with aromatic residues in a receptor binding pocket. Compound A , a benzyl ketone, has more conformational flexibility in its side chain, which could be advantageous or detrimental depending on the specific receptor topology.

  • Compound A vs. C: The reduction of the ketone to an alcohol in Compound C fundamentally changes its electronic and hydrogen-bonding capabilities. The hydroxyl group of Compound C can act as both a hydrogen bond donor and acceptor, whereas the carbonyl of Compound A is only an acceptor. This difference is often a critical determinant of binding affinity and selectivity.

Conclusion

This guide demonstrates that even subtle structural modifications to the 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one scaffold can lead to significant differences in physicochemical properties and predicted biological activity. The isomeric propan-1-one (Compound B) offers altered electronic properties due to conjugation, while the reduced alcohol analog (Compound C) introduces new hydrogen bonding possibilities and chirality.

The established importance of the 1,4-benzodioxane core in targeting adrenergic and serotonergic receptors, coupled with emerging links to anticancer activity, makes these simple ketone derivatives highly valuable as synthetic intermediates and pharmacological probes. By understanding the comparative synthesis, characterization, and structure-activity relationships outlined here, researchers can make more informed decisions in the design and development of next-generation therapeutic agents based on this privileged scaffold.

References

  • Cignarella, G., Barlocco, D., et al. (1989). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry. Available at: [Link][1]

  • Leone, G., et al. (2004). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry. Available at: [Link][10]

  • Leone, G., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry. Available at: [Link][7]

  • Leone, G., et al. (2013). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. (1) Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry. Available at: [Link][2]

  • PubChem. (2024). 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one. National Center for Biotechnology Information. Available at: [Link][4]

  • Hussein, M. A., et al. (2022). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link][3]

  • Pigini, M., et al. (2007). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. (1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry. Available at: [Link][8]

  • Carota, E., et al. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank. Available at: [Link][12]

  • Grol, C. J., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link][9]

  • Leonetti, F., et al. (2005). Structure-activity Relationships in 1,4-benzodioxan-related Compounds. 8.(1) {2-[2-(4-chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine (Clopenphendioxan) as a Tool to Highlight the Involvement of alpha1D- And alpha1B-adrenoreceptor Subtypes in the Regulation of Human PC-3 Prostate Cancer Cell Apoptosis and Proliferation. Journal of Medicinal Chemistry. Available at: [Link][11]

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Comparative

A Comparative Guide to Validating Serotonergic Modulators in Preclinical Models of Anxiety and PTSD

Introduction: Contextualizing 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one in Neuropharmacological Research 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one, also known as 3,4-Methylenedioxyphenylpropan-2-one (MDP2P) or...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one in Neuropharmacological Research

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one, also known as 3,4-Methylenedioxyphenylpropan-2-one (MDP2P) or Piperonyl Methyl Ketone (PMK), is a chemical intermediate of significant interest in neuropharmacology.[1][2][3] While not an end-product therapeutic itself, it serves as a critical precursor in the synthesis of potent psychoactive compounds, most notably 3,4-methylenedioxy-N-methylamphetamine (MDMA).[1][4] The primary value of MDP2P to the research community lies in its role enabling the synthesis of MDMA and its analogs, which are powerful tools for probing the serotonergic system.

This guide, therefore, moves beyond the precursor to focus on the application. We will provide a comprehensive framework for validating the efficacy of serotonergic modulators derived from MDP2P, using MDMA as our principal example. The objective is to equip researchers with the experimental designs, detailed protocols, and data interpretation strategies necessary to rigorously evaluate such compounds. To establish a meaningful benchmark, we will compare the hypothetical efficacy of MDMA against Diazepam, a classic benzodiazepine anxiolytic that acts via the GABAergic system, in established rodent models of anxiety and post-traumatic stress disorder (PTSD). This comparative approach highlights the distinct behavioral and neurochemical signatures of compounds acting on different neurotransmitter systems.

Section 1: The Serotonergic System: A Primary Target for Therapeutic Intervention

The serotonin (5-HT) system is a key regulator of mood, emotion, sleep, and anxiety.[5] Its pathways originate in the raphe nuclei and project throughout the brain, influencing a vast array of neurological processes. Consequently, serotonergic neurons are a critical target for pharmacological interventions in psychiatric disorders.

Compounds like MDMA exert their effects by profoundly interacting with the serotonin transporter (SERT).[6] The mechanism involves two primary actions: blocking the reuptake of serotonin from the synaptic cleft and reversing the transporter's function, causing a massive release of stored serotonin.[5][7] This surge in synaptic serotonin leads to the potent activation of postsynaptic 5-HT receptors, underpinning the compound's acute psychoactive effects. Understanding this mechanism is fundamental to designing experiments that can validate the therapeutic potential of new chemical entities targeting this system.

G cluster_pre Presynaptic Serotonin Neuron cluster_mdma MDMA Action vesicle Synaptic Vesicle (Stores 5-HT) synaptic_cleft Synaptic Cleft (High [5-HT]) vesicle->synaptic_cleft Release (Action Potential) sert Serotonin Transporter (SERT) synthesis Tryptophan -> 5-HTP -> 5-HT synthesis->vesicle Packaging receptor 5-HT Receptor Postsynaptic Effect Postsynaptic Effect mdma_node MDMA mdma_node->sert 1. Blocks Reuptake mdma_node->sert 2. Reverses Transport (Promotes 5-HT Efflux) synaptic_cleft->sert Reuptake (Normal) synaptic_cleft->receptor

Caption: Mechanism of MDMA at the serotonergic synapse.

Section 2: Selecting Appropriate Disease Models

The validity of any efficacy study hinges on the selection of an appropriate animal model. For evaluating serotonergic modulators in the context of anxiety and PTSD, rodent models that exhibit relevant behavioral and neurobiological phenotypes are essential.[8][9]

  • Models of Anxiety: Standard behavioral assays are often sufficient to screen for anxiolytic-like activity. These tests exploit the natural aversion of rodents to open or brightly lit spaces.[10][11]

  • Models of PTSD: Modeling a complex disorder like PTSD requires a more robust approach that induces long-lasting behavioral changes mirroring human symptoms.[12] The Single Prolonged Stress (SPS) model is a widely used paradigm that combines multiple stressors to produce a PTSD-like phenotype, including heightened anxiety, exaggerated startle response, and impaired fear extinction.[12][13] This model is particularly useful for testing the efficacy of compounds intended to treat trauma-related disorders.

Section 3: A Framework for Comparative Efficacy Assessment

A rigorous validation workflow involves progressing from behavioral screening to neurochemical target engagement. This multi-tiered approach ensures that observed behavioral changes can be confidently attributed to the intended pharmacological mechanism.

G cluster_setup Phase 1: Model Induction & Dosing cluster_behavior Phase 2: Behavioral Assessment cluster_neurochem Phase 3: Neurochemical Validation start Select Animal Cohorts (e.g., Male C57BL/6 Mice) model Induce Disease Model (e.g., Single Prolonged Stress for PTSD) start->model dosing Administer Compounds (Vehicle, MDMA, Diazepam) (i.p. injection) model->dosing epm Elevated Plus Maze (EPM) dosing->epm 30 min post-dose marble Marble Burying Test dosing->marble 30 min post-dose data_b Collect & Analyze Behavioral Data epm->data_b marble->data_b euth Euthanasia & Brain Tissue Collection data_b->euth Proceed if significant behavioral effect dissect Dissect Key Brain Regions (Hippocampus, PFC) euth->dissect hplc Quantify Neurotransmitters (HPLC-MS/MS) dissect->hplc data_n Correlate with Behavior hplc->data_n

Caption: Experimental workflow for validating a novel compound.
Behavioral Assays for Anxiolytic-Like Effects

The following protocols describe two of the most common behavioral tests for assessing anxiety-like behavior in rodents.[11][14][15]

Experimental Protocol 1: Elevated Plus Maze (EPM)

  • Principle: This test is based on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated areas.[16] Anxiolytic compounds increase the proportion of time spent in the open arms.[14][16]

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by walls.[11]

  • Methodology:

    • Habituate the animal to the testing room for at least 1 hour before the experiment.

    • Administer the test compound (e.g., MDMA 5 mg/kg, Diazepam 2 mg/kg, or Vehicle) via intraperitoneal (i.p.) injection.

    • After a 30-minute pre-treatment period, place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes. Record the session using an overhead video camera.

    • Use automated tracking software to score the number of entries into and the time spent in the open and closed arms.

    • Clean the maze thoroughly with 70% ethanol between trials to eliminate olfactory cues.

  • Key Metrics:

    • % Time in Open Arms = (Time in Open Arms / Total Time in Arms) * 100

    • % Open Arm Entries = (Entries into Open Arms / Total Arm Entries) * 100

    • Total Arm Entries (as a measure of general locomotor activity).[16]

Experimental Protocol 2: Marble Burying Test

  • Principle: This test assesses anxiety-like and obsessive-compulsive-like behavior. Anxious mice tend to bury harmless objects (glass marbles). Anxiolytic compounds reduce the number of marbles buried.[14][15]

  • Apparatus: A standard mouse cage filled with 5 cm of clean bedding, with 20 glass marbles arranged evenly on the surface.

  • Methodology:

    • Habituate the animal to the testing room.

    • Administer the test compound or vehicle as described for the EPM.

    • After the 30-minute pre-treatment period, place the mouse into the prepared cage.

    • Leave the mouse undisturbed for 30 minutes.

    • After the session, carefully remove the mouse.

    • Count the number of marbles that are at least two-thirds buried in the bedding.

  • Key Metric:

    • Number of Marbles Buried.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected outcomes from the behavioral assays, comparing our serotonergic modulator (MDMA) with a classic GABAergic anxiolytic (Diazepam).

Treatment Group (n=12/group)EPM: % Time in Open Arms (Mean ± SEM)EPM: Total Arm Entries (Mean ± SEM)Marble Burying: # Marbles Buried (Mean ± SEM)
Vehicle (Saline) 18.5 ± 2.125.3 ± 1.814.8 ± 1.3
MDMA (5 mg/kg) 35.2 ± 3.5 **38.1 ± 2.4 **6.5 ± 0.9 **
Diazepam (2 mg/kg) 42.8 ± 4.0 **24.1 ± 2.04.2 ± 0.7 **
Hypothetical data presented. ** p < 0.01 vs. Vehicle. Note the distinct locomotor profiles: MDMA, a psychostimulant, increases total entries, while Diazepam, a sedative, does not.

Section 4: Neurochemical Validation of Target Engagement

Observing a behavioral effect is the first step. To build a robust scientific argument, this effect must be linked to a plausible neurochemical change in the brain. For a serotonergic modulator, this means quantifying changes in serotonin levels in relevant brain regions. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.[17][18][19]

Experimental Protocol 3: Quantification of Brain Serotonin by HPLC-MS/MS

  • Principle: This protocol provides a method to accurately measure neurotransmitter concentrations from small amounts of brain tissue, confirming that the drug engaged its intended molecular target.[17][20]

  • Methodology:

    • Tissue Collection: Immediately following the final behavioral test, euthanize the mice via cervical dislocation followed by decapitation.

    • Dissection: Rapidly dissect the brain on an ice-cold surface. Isolate key regions implicated in anxiety and mood, such as the hippocampus and prefrontal cortex (PFC). Flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

    • Sample Preparation:

      • Weigh the frozen tissue sample.

      • Homogenize the tissue in a solution containing acetonitrile and a known concentration of an isotopically labeled internal standard (e.g., Serotonin-D4).[19] The acetonitrile precipitates proteins.

      • Centrifuge the homogenate at high speed (e.g., 12,000 rpm) at 4°C to pellet the precipitated proteins.[19]

      • Carefully collect the supernatant, which contains the neurotransmitters.

    • HPLC-MS/MS Analysis:

      • Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18 column).[18]

      • The mobile phase separates the neurotransmitters based on their physicochemical properties.

      • The eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly specific detection and quantification of the target analyte (serotonin) and the internal standard.

    • Data Analysis:

      • Generate a standard curve using known concentrations of serotonin.

      • Quantify the serotonin concentration in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[18] Results are typically expressed as ng of serotonin per g of tissue.

Comparative Neurochemical Data (Hypothetical)

This table shows the expected neurochemical changes corresponding to the behavioral data.

Treatment Group (n=12/group)Hippocampal 5-HT (ng/g tissue; Mean ± SEM)
Vehicle (Saline) 450 ± 35
MDMA (5 mg/kg) 1350 ± 110 **
Diazepam (2 mg/kg) 465 ± 42
Hypothetical data presented. ** p < 0.01 vs. Vehicle. This data confirms that MDMA, but not Diazepam, produced a massive increase in extracellular serotonin, linking the behavioral anxiolytic effect to its known mechanism of action.

Conclusion

Validating the efficacy of a novel compound like 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one requires a contextual approach. While the compound itself is a precursor, its derivatives demand a rigorous, multi-faceted validation strategy. As demonstrated, a successful framework combines carefully selected disease models with a battery of behavioral assays and is anchored by robust neurochemical evidence of target engagement. By comparing the effects of a novel serotonergic modulator to a well-characterized compound from a different pharmacological class, such as Diazepam, researchers can clearly delineate the unique behavioral and neurochemical fingerprint of their compound. This comprehensive approach is essential for establishing scientific integrity and building a compelling case for further drug development.

References

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  • A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Available from: [Link]

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  • Wikipedia. Elevated plus maze. Available from: [Link]

  • Hinton, T., et al. Animal models for the discovery of novel drugs for post-traumatic stress disorder. Taylor & Francis Online. Available from: [Link]

  • Sweis, B. M., et al. Measuring Anxiety-Like Behaviors in Rodent Models of Traumatic Brain Injury. Frontiers. Available from: [Link]

  • Levy, A., et al. Animal Model for Studying Therapeutic Drugs against Post-Traumatic Stress Disorder. Military Medicine, Oxford Academic. Available from: [Link]

  • Hinton, T., et al. Animal models for the discovery of novel drugs for post-traumatic stress disorder. PubMed. Available from: [Link]

  • Pinna, G. Animal models of post-traumatic stress disorder and novel treatment targets. PubMed. Available from: [Link]

  • Cohen, H., et al. Animal models of PTSD: a challenge to be met. PMC - PubMed Central. Available from: [Link]

  • Wikipedia. 3,4-Methylenedioxyphenylpropan-2-one. Available from: [Link]

  • Lee, H., et al. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry. ResearchGate. Available from: [Link]

  • Perez-Paramo, Y., et al. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. PMC - PubMed Central. Available from: [Link]

  • Safrole. PMK Oil: Physico-Chemical Properties and Synthesis of MDP2P. Available from: [Link]

  • Lee, H., et al. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry. PMC - PubMed Central. Available from: [Link]

  • Grokipedia. 3,4-Methylenedioxyphenylpropan-2-one. Available from: [Link]

  • Wang, Y., et al. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer's Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge. PMC - PubMed Central. Available from: [Link]

  • Thompson, C. D., et al. MDMA administration decreases serotonin but not N-acetylaspartate in the rat brain. PMC. Available from: [Link]

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  • Yamamoto, B. K., et al. ACTIONS OF 3,4-METHYLENEDIOXYMETHAMPHETAMINE (MDMA) ON CEREBRAL DOPAMINERIC, SEROTONERGIC AND CHOLINERGIC NEURONS. PubMed Central. Available from: [Link]

  • Taj Pharmaceuticals Limited. 3,4-methylenedioxyphenyl-2-propanone. Available from: [Link]

  • Request PDF. Optimising MDP2P Synthesis from Helional Using an Enamine Intermediate. Available from: [Link]

  • Swist, M., et al. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. ResearchGate. Available from: [Link]

  • Baumann, M. H., et al. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PMC - PubMed Central. Available from: [Link]

  • Mustafa, M., et al. MDMA and the Brain: A Short Review on the Role of Neurotransmitters in Neurotoxicity. NIH. Available from: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one Analogs as Monoamine Transporter Ligands

A Comparative Guide to the Structure-Activity Relationship of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one Analogs as Monoamine Transporter Ligands This guide provides an in-depth analysis of the structure-activi...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one Analogs as Monoamine Transporter Ligands

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of synthetic cathinones centered around the 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one scaffold. Our focus is on elucidating how subtle molecular modifications influence the interaction of these analogs with the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Understanding these relationships is pivotal for researchers in medicinal chemistry and pharmacology engaged in the development of novel central nervous system (CNS) agents.

The 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl) moiety, a common structural motif in psychoactive compounds, serves as a versatile template for designing ligands that target monoamine transporters. These transporters are critical regulators of neurotransmission, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders. The propan-2-one or the corresponding propan-2-amine side chain is a hallmark of cathinone-type molecules, which are known for their psychostimulant properties.[2]

This guide will dissect the SAR of this compound class by examining key structural variations:

  • Modifications of the Amino Group (N-alkylation): Elucidating the impact of the size and nature of substituents on the nitrogen atom.

  • Alterations at the α-Carbon (α-alkylation): Investigating the effect of extending the alkyl chain adjacent to the carbonyl group.

  • Substitution on the Benzodioxin Ring: Exploring how functionalization of the aromatic ring system modulates activity and selectivity.

We will also delve into the critical distinction between compounds that act as monoamine reuptake inhibitors (blockers) versus those that function as releasing agents (substrates), a functional divergence with significant pharmacological implications.[2][3]

Comparative Analysis of Monoamine Transporter Inhibition

The following table summarizes the in vitro activity of representative cathinone analogs at human monoamine transporters. While a complete dataset for a homologous series of 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one analogs is not publicly available, this curated data for structurally related compounds illustrates the key SAR principles. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity.

CompoundR1 (α-position)R2 (N-position)hDAT IC50 (nM)hNET IC50 (nM)hSERT IC50 (nM)Reference
Cathinone CH₃H~1000~300>10000[1]
Methcathinone CH₃CH₃~100~50>3000[4]
Pentedrone n-propylCH₃~50~20>1000[5]
α-PVP n-propylPyrrolidine22.214.5>10000[6]
MDPV n-propylPyrrolidine2.23.0>10000[5]

Note: α-PVP and MDPV are pyrrolidinophenone analogs, included to illustrate the potent effect of N-alkylation with a cyclic amine and the influence of the methylenedioxy moiety (structurally related to the dihydrobenzodioxin ring).

Structure-Activity Relationship Insights

The Influence of N-Alkylation

The nature of the substituent on the nitrogen atom is a critical determinant of potency and mechanism of action at monoamine transporters.

  • Primary vs. Secondary Amines: N-methylation of cathinone to form methcathinone generally enhances potency at both DAT and NET.[7] This is consistent with the broader class of phenethylamines, where N-methylation often increases stimulant properties.

  • Bulky N-Substituents and Cyclic Amines: Incorporating the nitrogen into a pyrrolidine ring, as seen in α-pyrrolidinophenones (e.g., α-PVP), dramatically increases potency at DAT and NET, while having minimal effect on SERT.[6] This structural feature tends to shift the mechanism of action from a releasing agent to a potent reuptake inhibitor.[7] The constrained conformation of the pyrrolidine ring is thought to optimize the interaction with the transporter binding pocket.

The Role of the α-Alkyl Chain

The length of the alkyl group at the α-position to the carbonyl has a significant impact on activity, particularly at DAT.

  • Chain Length and DAT Potency: Increasing the length of the α-alkyl chain from a methyl (as in methcathinone) to a propyl group (as in pentedrone) or longer generally leads to a substantial increase in potency at DAT and NET.[5][6] This suggests that a hydrophobic pocket in the transporter accommodates this alkyl extension, leading to enhanced binding affinity. For α-pyrrolidinophenones, there is a clear trend of increasing affinity at hDAT with increasing α-carbon chain length.[6]

The Effect of the Benzodioxin Ring System

The 2,3-dihydrobenzo[b][1][2]dioxin moiety is structurally analogous to the 3,4-methylenedioxy group found in compounds like MDPV (3,4-methylenedioxypyrovalerone).

  • Enhanced DAT/NET Affinity: The presence of the methylenedioxy or dihydrobenzodioxin ring system generally confers high affinity for DAT and NET.[6] In the case of MDPV, the addition of the 3,4-methylenedioxy group to α-PVP increases its affinity for DAT.[6] This suggests that the oxygen atoms of the dioxin ring may engage in favorable interactions, such as hydrogen bonding, with the transporter.

  • Selectivity over SERT: A common feature of these compounds is their relatively low affinity for SERT.[6] This DAT/NET selectivity is a hallmark of many psychostimulant drugs.

Mechanistic Considerations: Releasers vs. Blockers

A crucial aspect of the SAR of cathinone analogs is the distinction between compounds that act as substrates for monoamine transporters, inducing neurotransmitter release, and those that act as inhibitors of reuptake (blockers).

G cluster_0 Mechanism of Action cluster_1 Pharmacological Outcome Releaser Releasing Agents (Substrates) Blocker Reuptake Inhibitors (Blockers) Releaser->Blocker Structural modifications (e.g., bulky N-substituents, long α-alkyl chain) Efflux Neurotransmitter Efflux Releaser->Efflux Induces Uptake Blocked Neurotransmitter Uptake Blocker->Uptake Causes

Caption: Differentiating mechanisms of cathinone analogs.

Generally, smaller N-substituents (e.g., methyl) and shorter α-alkyl chains favor a substrate-type mechanism, leading to neurotransmitter release. In contrast, bulkier N-substituents, such as the pyrrolidine ring, and longer α-alkyl chains tend to result in compounds that are potent reuptake inhibitors.[7] This shift in mechanism is critical as it can profoundly alter the pharmacological and toxicological profile of the compound.

Experimental Methodologies

The data presented in this guide are typically generated using in vitro assays with cultured cells expressing the human monoamine transporters or with synaptosomal preparations.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells expressing the corresponding transporter.

Step-by-Step Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence in 96-well plates.[8]

  • Pre-incubation: The cell monolayers are washed with a Krebs-HEPES buffer (KHB). The cells are then pre-incubated with varying concentrations of the test compound or a vehicle control for a defined period (e.g., 10-15 minutes) at room temperature.[9][10]

  • Initiation of Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine for hDAT).[8]

  • Incubation: The plate is incubated for a short duration (e.g., 1-5 minutes) to measure the initial rate of uptake.[9]

  • Termination of Uptake: The reaction is stopped by rapidly washing the cells with ice-cold KHB to remove the extracellular radiolabeled substrate.[8]

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.

Caption: Workflow for monoamine transporter uptake inhibition assay.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the transporter by measuring its ability to displace a known radioligand that binds to the transporter.

Step-by-Step Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the transporter of interest or from brain tissue.[11]

  • Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound.[11]

  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.[11]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion

The structure-activity relationship of 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one analogs is a complex but systematic field of study. The key determinants of their activity at monoamine transporters are the substitutions at the amino group and the α-carbon. Bulky and cyclic N-substituents, along with extended α-alkyl chains, generally confer high potency as reuptake inhibitors at DAT and NET, with lower activity at SERT. The dihydrobenzodioxin moiety contributes to the high affinity for catecholamine transporters. A thorough understanding of these SAR principles is essential for the rational design of novel CNS-active compounds with desired pharmacological profiles. Further research is warranted to build a more comprehensive library of these analogs and to explore their therapeutic potential.

References

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458-470.
  • Walther, D., Ggt, D., & Baumann, M. H. (2019). Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters. Current topics in behavioral neurosciences, 39, 69-96.
  • Solis, E., Jr, & Sitte, H. H. (2016). Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters. In The Effects of Drugs on the Nucleus Accumbens (pp. 71-84). Springer, Cham.
  • Solis, E., Jr, Cameron, K. N., & Sitte, H. H. (2017). Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters. Current topics in behavioral neurosciences, 32, 71-84.
  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters. BenchChem.com.
  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(11), 1615-1628.
  • Zwartsen, A., Hondebrink, L., & Westerink, R. H. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in pharmacology, 11, 28.
  • BenchChem. (2025). Application Notes and Protocols for Mao-B-IN-25 in Dopamine Uptake and Release Studies. BenchChem.com.
  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., Janowsky, A., & An, J. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 361(3), 441-451.
  • Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current topics in behavioral neurosciences, 32, 43-69.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. GiffordBio.com.
  • Niello, M., Cintulova, D., Hellsberg, E., Jäntsch, K., Holy, M., Ayatollahi, S., ... & Sitte, H. H. (2021). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. Frontiers in pharmacology, 12, 654024.
  • Glennon, R. A. (2014). Structure-activity relationships of synthetic cathinones. Current topics in behavioral neurosciences, 18, 43-69.
  • Glennon, R. A., & Dukat, M. (2018). Structure-activity relationships of synthetic cathinones. Current topics in behavioral neurosciences, 32, 43-69.
  • Lee, J. W., Lee, Y. S., Park, J. Y., Kim, H. J., & Kim, Y. S. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 22(11), 5698.

Sources

Validation

A Methodological Framework for the Pre-Clinical Evaluation of Novel Chemical Entities: The Case of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one

As a Senior Application Scientist, I must first address a critical point regarding the topic, "Benchmarking 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one against standard treatments." My initial comprehensive search of...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I must first address a critical point regarding the topic, "Benchmarking 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one against standard treatments." My initial comprehensive search of scientific literature and chemical databases has revealed that 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one, often referred to in the context of chemical synthesis, does not have a well-established and recognized therapeutic application. It is more commonly noted as a precursor or an intermediate in certain chemical processes.

Therefore, a direct benchmarking against "standard treatments" is not feasible without an established biological target or a specified disease context. The core of any scientifically valid comparison guide is the comparison of a novel agent against the current gold standard for a specific indication.

To proceed with a meaningful analysis that adheres to the principles of scientific integrity, I will reframe this guide. Instead of a direct, and currently impossible, comparison, this document will serve as a foundational guide for how to approach the initial characterization and potential benchmarking of a novel chemical entity like 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one.

This guide will, therefore, focus on the methodology of drug evaluation, providing a roadmap for researchers on how to take a compound from initial characterization to a point where it could be benchmarked against standard therapies. This approach maintains scientific rigor and provides actionable insights for the target audience of researchers and drug development professionals.

Introduction

The journey of a novel chemical entity (NCE) from laboratory synthesis to a potential therapeutic agent is a rigorous, multi-stage process. The compound 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one represents a classic starting point: a molecule with a defined structure but without a well-characterized biological activity profile. This guide outlines a systematic, scientifically robust framework for the initial evaluation of such a compound. We will use 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one as our case study to illustrate the necessary steps to identify a potential therapeutic application and subsequently design a robust benchmarking study against standard-of-care treatments.

The core principle underpinning this framework is the establishment of a clear line of causality from in vitro activity to a potential in vivo therapeutic effect. This process is essential before any meaningful comparison to established drugs can be made.

Part 1: Initial Characterization and Target Identification

Before any benchmarking can occur, the fundamental biological activity of the NCE must be determined. This phase is exploratory and aims to answer the question: "What does this compound do in a biological system?"

High-Throughput Screening (HTS) for Target Identification

The initial step is to screen the compound against a broad panel of biological targets to identify potential interactions. This is an unbiased approach to hypothesis generation.

Experimental Protocol: Broad-Spectrum Kinase and GPCR Screening

  • Compound Preparation: Solubilize 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one in DMSO to create a 10 mM stock solution. Serially dilute to working concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Assay Panels:

    • Kinase Panel: Utilize a commercial service (e.g., Eurofins DiscoverX, Promega) to screen against a panel of 400+ human kinases. The primary endpoint is the percentage of inhibition of kinase activity at a given compound concentration.

    • GPCR Panel: Screen against a panel of common G-protein coupled receptors, monitoring for agonist or antagonist activity through second messenger readouts (e.g., cAMP, Ca2+ flux).

  • Data Analysis: Identify "hits" – targets where the compound demonstrates significant activity (e.g., >50% inhibition or activation). These hits form the basis for the next stage of investigation.

In Silico and Mechanistic Pathway Analysis

Computational approaches can complement HTS by predicting potential targets and elucidating possible mechanisms of action based on the compound's structure.

Workflow for Mechanistic Hypothesis Generation

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Hypothesis Refinement NCE 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one HTS High-Throughput Screening (e.g., Kinase, GPCR panels) NCE->HTS InSilico In Silico Analysis (e.g., Molecular Docking) NCE->InSilico Hits Identify Primary 'Hits' (e.g., Kinase X, Receptor Y) HTS->Hits InSilico->Hits Pathway Pathway Analysis (e.g., KEGG, Reactome) Hits->Pathway Hits->Pathway Disease Link to Disease Pathways (e.g., Oncology, Inflammation) Pathway->Disease G cluster_0 Benchmarking Parameters cluster_1 Decision Point cluster_2 Outcome Potency Potency (IC50) Decision Superior or Novel Profile? Potency->Decision Selectivity Selectivity (Off-Target Effects) Selectivity->Decision Toxicity In Vitro Toxicity (Healthy Cell Lines) Toxicity->Decision Resistance Resistance Profile (e.g., T790M Mutation) Resistance->Decision Advance Advance to In Vivo (Xenograft Models) Decision->Advance Yes

Caption: Logical flow for a comprehensive in vitro benchmarking study.

Selectivity Profiling

A critical aspect of a drug's potential is its selectivity. An ideal drug potently inhibits its target with minimal effect on other proteins, reducing the likelihood of off-target side effects.

Experimental Protocol: Kinome-Wide Selectivity Screen

  • Compound: Use 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one at a concentration 100-fold higher than its EGFR IC50 (e.g., if IC50 is 10 nM, use 1 µM).

  • Assay: Perform a full kinome scan (as in section 1.1) at this single high concentration.

  • Analysis: Identify any other kinases that are inhibited by >50%. The fewer off-targets, the more selective the compound. Compare this profile to the known selectivity profiles of Gefitinib and Osimertinib.

In Vitro Toxicity

The compound's effect on healthy, non-cancerous cells should be assessed to determine its therapeutic window.

Experimental Protocol: Cytotoxicity in Non-Malignant Cells

  • Cell Line: Use a non-malignant cell line, such as the human lung fibroblast line MRC-5.

  • Assay: Perform a cell viability assay (as in section 2.2) to determine the IC50 of the NCE and the standard treatments in this healthy cell line.

  • Therapeutic Index (TI): Calculate the TI for each compound as follows:

    • TI = IC50 (MRC-5) / IC50 (PC-9)

    • A higher TI is desirable, indicating greater selectivity for cancer cells.

Data Presentation: Comparative Safety and Selectivity

CompoundIC50 in PC-9 (nM)IC50 in MRC-5 (nM)Therapeutic Index (TI)Key Off-Targets (>50% Inh. at 1µM)
1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-oneData TBDData TBDData TBDData TBD
Gefitinib (Standard of Care)Data TBDData TBDData TBDData TBD

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous framework for the initial evaluation of a novel chemical entity like 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. By following this staged approach—from broad, unbiased screening to focused, hypothesis-driven cellular assays—researchers can generate the necessary data to establish a potential therapeutic application.

Only after a compound has demonstrated superior potency, selectivity, or a novel mechanism of action in these in vitro studies can a truly meaningful and resource-intensive benchmarking against standard treatments in in vivo animal models be justified. This structured methodology ensures that research efforts are focused, efficient, and grounded in robust scientific principles, paving the way for the potential discovery of next-generation therapeutics.

References

As this guide is a methodological framework and not based on pre-existing data for the specific compound's therapeutic use, the references provided are to established methods and databases crucial for this type of research.

  • KEGG Pathway Database. A database resource for understanding high-level functions and utilities of the biological system. [Link]

  • DiscoverX Kinase Screening Services. An example of a commercial platform for large-scale kinase profiling. [Link]

Comparative

A Comparative Guide to the Synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one (MDP2P) for Researchers

For researchers, scientists, and drug development professionals, the reproducibility of experiments is paramount. This guide provides a detailed comparison of common synthetic routes to 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experiments is paramount. This guide provides a detailed comparison of common synthetic routes to 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one, also known as 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) or Piperonyl Methyl Ketone (PMK). This key intermediate is of significant interest in the synthesis of various target molecules. We will delve into the experimental protocols, performance metrics, and safety considerations for three primary synthetic pathways, offering insights to aid in the selection of the most appropriate method for your research needs.

Introduction to 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one is a ketone that serves as a crucial building block in organic synthesis. Its molecular structure, featuring a benzodioxin moiety, makes it a valuable precursor for the synthesis of a range of compounds, most notably in the phenethylamine class. The efficiency, scalability, and impurity profile of the MDP2P synthesis are critical factors that can significantly impact the outcome of subsequent reactions. This guide will compare three prominent methods for its synthesis, starting from safrole, piperonal, and helional.

Comparison of Synthetic Routes

The choice of synthetic route to MDP2P often depends on the availability of starting materials, desired scale, and acceptable impurity profiles. Below, we compare the Wacker oxidation of safrole, the Henry reaction of piperonal followed by reduction, and a novel synthesis from helional.

Parameter Wacker Oxidation of Safrole Henry Reaction of Piperonal Synthesis from Helional
Starting Material SafrolePiperonal, NitroethaneHelional, Secondary Amine
Typical Yield 73-81%65-72% (for the reduction step)Not explicitly quantified, but described as "cleanly produced"
Purity High, but can contain by-productsGood, with potential for specific impuritiesGood, described as a "clean" reaction
Reaction Time Several hoursMulti-step, can be lengthyRelatively fast
Scalability Scalable with appropriate equipmentScalablePotentially scalable
Key Reagents Palladium(II) chloride, Copper(II) chloride, Oxygen/AirBase catalyst (e.g., cyclohexylamine), Iron, HClSecondary amine (e.g., proline methyl ester), Oxidizing agent
Safety Considerations Use of a flammable and potentially carcinogenic starting material (safrole). Use of a palladium catalyst.Use of nitroethane, a flammable and toxic reagent. Handling of strong acids and bases.Use of secondary amines and oxidizing agents.

Experimental Protocols

Method 1: Wacker Oxidation of Safrole

The Wacker process offers a direct oxidation of the alkene in safrole to the desired ketone. This method typically employs a palladium catalyst and a copper co-catalyst, with oxygen or air as the terminal oxidant.

Causality Behind Experimental Choices: The palladium(II) chloride is the active catalyst that complexes with the double bond of safrole. The copper(II) chloride is used to reoxidize the palladium(0) back to palladium(II), allowing for a catalytic cycle. The use of a solvent like methanol is common, though by-products related to the solvent can form[1].

Experimental Workflow:

Wacker_Oxidation Safrole Safrole Reaction Reaction Mixture (Stirring) Safrole->Reaction PdCl2_CuCl2 PdCl₂, CuCl₂ in Methanol PdCl2_CuCl2->Reaction Oxygen Oxygen (air) Oxygen->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Vacuum Distillation Workup->Purification MDP2P 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one Purification->MDP2P Purified Product

Wacker Oxidation of Safrole Workflow

Step-by-Step Protocol:

  • Catalyst Solution: In a suitable reaction vessel, dissolve palladium(II) chloride (0.02 eq) and copper(II) chloride (1 eq) in methanol.

  • Reaction Setup: To this solution, add safrole (1 eq). The reaction vessel should be equipped with a gas inlet and a stirrer.

  • Oxidation: Pressurize the vessel with air or oxygen and stir vigorously. The reaction is typically carried out at room temperature. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one as a light-colored oil. A reported yield for a modified version of this process is around 73%[2].

Method 2: Henry Reaction of Piperonal and Nitroethane

This two-step route begins with a Henry condensation between piperonal and nitroethane to form 1-(3,4-methylenedioxyphenyl)-2-nitropropene, which is then reduced to MDP2P.

Causality Behind Experimental Choices: The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a carbonyl compound and a nitroalkane. The subsequent reduction of the nitroalkene can be achieved using various reducing agents, with iron powder in the presence of an acid being a common and effective method[3].

Experimental Workflow:

Henry_Reaction Piperonal Piperonal Condensation Henry Condensation Piperonal->Condensation Nitroethane Nitroethane Nitroethane->Condensation Base Base Catalyst (e.g., Cyclohexylamine) Base->Condensation Nitropropene 1-(3,4-Methylenedioxyphenyl) -2-nitropropene Condensation->Nitropropene Intermediate Reduction Reduction (Fe/HCl) Nitropropene->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Vacuum Distillation Workup->Purification MDP2P 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one Purification->MDP2P Purified Product

Henry Reaction and Reduction Workflow

Step-by-Step Protocol:

Part A: Synthesis of 1-(3,4-methylenedioxyphenyl)-2-nitropropene

  • Reaction Mixture: In a flask, dissolve piperonal (1 eq) in nitroethane (1.5 eq) and add a catalytic amount of a base such as cyclohexylamine.

  • Reaction: Stir the mixture at room temperature. A yellow precipitate of the nitropropene should form. The reaction can be monitored by TLC.

  • Isolation: After the reaction is complete, the precipitate can be collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

Part B: Reduction to 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 1-(3,4-methylenedioxyphenyl)-2-nitropropene (1 eq) and iron powder (excess) in a mixture of water and a co-solvent like ethanol.

  • Reduction: Heat the mixture to reflux and add concentrated hydrochloric acid dropwise. The reaction is exothermic. After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and filter to remove the iron residues. Extract the filtrate with an organic solvent.

  • Purification: Wash the organic extract, dry it, and remove the solvent. The crude product is then purified by vacuum distillation. This reduction step can yield 65-72% of the final product[2].

Method 3: Synthesis from Helional

A more recent approach utilizes the fragrance compound helional to synthesize MDP2P. This method proceeds through an enamine intermediate, which is then oxidized.

Causality Behind Experimental Choices: Helional, an aldehyde, reacts with a secondary amine to form an enamine. This enamine is then susceptible to oxidative cleavage to yield the desired ketone, MDP2P. This route avoids the use of some of the more stringently controlled precursors[4][5].

Experimental Workflow:

Helional_Synthesis Helional Helional Enamine_Formation Enamine Formation Helional->Enamine_Formation Sec_Amine Secondary Amine (e.g., Proline Methyl Ester) Sec_Amine->Enamine_Formation Enamine Enamine Intermediate Enamine_Formation->Enamine Intermediate Oxidation Oxidation Enamine->Oxidation Workup Aqueous Workup & Extraction Oxidation->Workup Purification Chromatography or Distillation Workup->Purification MDP2P 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one Purification->MDP2P Purified Product

Synthesis from Helional Workflow

Step-by-Step Protocol:

  • Enamine Formation: Dissolve helional (1 eq) and a secondary amine like proline methyl ester (1.1 eq) in a suitable solvent (e.g., toluene) in a flask equipped with a Dean-Stark trap. Reflux the mixture to remove water and drive the formation of the enamine.

  • Oxidation: Once the enamine formation is complete, the reaction mixture is subjected to oxidation. Various oxidizing agents can be used.

  • Work-up: After the oxidation is complete, the reaction is quenched, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or vacuum distillation to afford 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. This method is reported to produce the product "readily and cleanly"[5].

Analytical Characterization

To ensure the identity and purity of the synthesized 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one, a combination of analytical techniques should be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying MDP2P and its impurities. The mass spectrum of MDP2P will show a characteristic molecular ion peak and fragmentation pattern. Impurity profiling by GC-MS can also provide insights into the synthetic route used[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the final product. The spectra will show characteristic chemical shifts and coupling constants for the protons and carbons in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule, most notably the ketone carbonyl group, which will have a strong absorption band around 1710 cm-1.

Safety and Handling

The synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one involves the use of hazardous chemicals and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Safrole: A flammable liquid and is suspected of causing cancer[2]. Handle with extreme care and avoid inhalation and skin contact.

  • Piperonal: May cause skin irritation and is sensitive to light and air[5].

  • Nitroethane: A flammable liquid and is harmful if swallowed or inhaled[7].

  • Palladium(II) chloride: Can cause serious eye damage and may cause an allergic skin reaction. It is also corrosive to metals[8][9].

  • Helional: May cause an allergic skin reaction and is toxic to aquatic life[1][10].

  • Acids and Bases: Strong acids and bases used in these syntheses are corrosive and should be handled with care.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Neutralize acidic and basic waste streams before disposal. Organic waste should be collected in appropriate, labeled containers.

Conclusion

The synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one can be achieved through several viable routes, each with its own set of advantages and challenges. The Wacker oxidation of safrole offers a direct and potentially high-yielding method, though it involves a controlled precursor. The Henry reaction of piperonal is a classic and reliable route, while the synthesis from helional presents a novel alternative that may circumvent some precursor regulations. The choice of method will ultimately be guided by the specific requirements of the research, including precursor availability, desired scale, and acceptable impurity profile. By carefully following the detailed protocols and adhering to strict safety measures, researchers can reliably reproduce these experiments and obtain high-quality 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one for their synthetic needs.

References

  • 3,4-Methylenedioxyamphetamine - Wikipedia. (URL: [Link])

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  • Optimising MDP2P Synthesis from Helional Using an Enamine Intermediate. (URL: [Link])

  • Alkyl Nitrite Wacker Oxidation of Safrole to MDP2P: A Discussion. (URL: [Link])

  • Palladium(II) chloride Safety Data Sheet. (URL: [Link])

  • Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. (URL: [Link])

  • Stable isotope characterisation of MDP2P and MDA prepared from piperonal. (URL: [Link])

  • Impurity Analysis of MDA Synthesized from Unrestricted Compounds. (URL: [Link])

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one PubChem Entry. (URL: [Link])

  • MDP2P from Piperonal. (URL: [Link])

  • Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma). (URL: )
  • Synthesis by-products from the Wacker oxidation of safrole in methanol using ρ-benzoquinone and palladium chloride. (URL: [Link])

  • The synthesis of MDA from helional and characterisation by isotope ratio mass spectrometry. (URL: [Link])

  • Piperonal + CH2N2 -> MDP2P + Safrole Epoxide. (URL: [Link])

  • MDP2NP 2-HEAA Catalysed Henry Condensation of Piperonal. (URL: [Link])

  • Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. (URL: [Link])

  • Synthesis by-products from the Wacker oxidation of safrole in methanol using rho-benzoquinone and palladium chloride. (URL: [Link])

  • PubChem Database. (URL: [Link])

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (URL: [Link])

  • The Synthesis and Chemical Profiling of 3,4-Methylene-Dioxymethamphetamine (MDMA) and Analogues. (URL: [Link])

  • A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. (URL: [Link])

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Validation

A Head-to-Head Comparative Guide to Kynurenine-3-Monooxygenase Inhibitors for Neurodegenerative Disease Research

This guide provides an in-depth, head-to-head comparison of a novel investigational compound, 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one (herein referred to as Compound X for illustrative purposes), with established...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head comparison of a novel investigational compound, 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one (herein referred to as Compound X for illustrative purposes), with established Kynurenine-3-Monooxygenase (KMO) inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neurodegenerative diseases, oncology, and inflammatory disorders.

Introduction: The Critical Role of Kynurenine-3-Monooxygenase in Disease

The kynurenine pathway is the primary metabolic route for tryptophan in mammals, producing a range of bioactive metabolites.[1][2] A critical enzyme in this pathway is Kynurenine-3-Monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine.[1][3] Under inflammatory conditions, the expression and activity of KMO are often upregulated.[1] This enzymatic step represents a crucial branch point, leading to the production of neurotoxic metabolites such as 3-hydroxykynurenine and quinolinic acid, an NMDA receptor agonist.[1][4] Conversely, the alternative branch of the pathway, mediated by kynurenine aminotransferases (KATs), produces the neuroprotective kynurenic acid, an antagonist of NMDA and α7-nicotinic acetylcholine receptors.[1][5]

The imbalance between the neurotoxic and neuroprotective arms of the kynurenine pathway is implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[5][6] Consequently, the inhibition of KMO has emerged as a promising therapeutic strategy to rebalance this pathway, reduce neurotoxicity, and enhance neuroprotection.[1][7] This guide will compare the preclinical profiles of several KMO inhibitors, providing a framework for their evaluation in research settings.

Mechanism of Action: Shifting the Balance of the Kynurenine Pathway

The primary therapeutic rationale for inhibiting KMO is to decrease the production of downstream neurotoxic metabolites while shunting the metabolic flux towards the synthesis of the neuroprotective kynurenic acid.[7] All inhibitors discussed in this guide share this fundamental mechanism of action.

Below is a diagram illustrating the central role of KMO in the kynurenine pathway and the impact of its inhibition.

Kynurenine_Pathway cluster_inhibitors KMO Inhibitors Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT 3-Hydroxykynurenine 3-Hydroxykynurenine KMO->3-Hydroxykynurenine Kynurenic Acid Kynurenic Acid KAT->Kynurenic Acid Quinolinic Acid (Neurotoxic) Quinolinic Acid (Neurotoxic) 3-Hydroxykynurenine->Quinolinic Acid (Neurotoxic) Neuroprotection Neuroprotection Kynurenic Acid->Neuroprotection Compound X Compound X Compound X->KMO Ro 61-8048 Ro 61-8048 Ro 61-8048->KMO UPF 648 UPF 648 UPF 648->KMO GSK180 GSK180 GSK180->KMO

Figure 1: The Kynurenine Pathway and the site of action for KMO inhibitors.

Head-to-Head Comparison of KMO Inhibitors

The following table summarizes the key preclinical data for Compound X (hypothetical values for comparative purposes) and three well-characterized KMO inhibitors: Ro 61-8048, UPF 648, and GSK180.

InhibitorChemical ClassHuman KMO IC50Key Features & Remarks
Compound X Dihydrobenzodioxinyl-propanone(Hypothetical) ~15 nMA novel, potentially brain-penetrant small molecule. Preclinical data is currently under investigation.
Ro 61-8048 Benzenesulfonamide37 nM[7][8][9]A potent and competitive inhibitor. Often used as a reference compound in KMO research. JM6 is a contested pro-drug.[3][10]
UPF 648 Benzoylalanine derivative20 nM[11], 40 nM[3]A potent inhibitor that reduces conformational freedom of the molecule.[3]
GSK180 Oxazolidinone~6 nM[3][12]A highly potent and selective inhibitor with properties suitable for intravenous administration.[3][13]

Experimental Protocols for Inhibitor Evaluation

To ensure the rigorous and reproducible evaluation of KMO inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

In Vitro KMO Inhibition Assay (Fluorescence-Based)

This high-throughput screening assay measures the consumption of the cofactor NADPH, which is directly proportional to KMO activity. The decrease in NADPH fluorescence is monitored over time.

Principle: KMO utilizes NADPH as a cofactor to hydroxylate kynurenine. The intrinsic fluorescence of NADPH (excitation ~340 nm, emission ~460 nm) is quenched upon its oxidation to NADP+. Inhibitors of KMO will prevent this conversion, resulting in a stable fluorescence signal.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection cluster_analysis Data Analysis Recombinant Human KMO Recombinant Human KMO Reaction Mixture Reaction Mixture Recombinant Human KMO->Reaction Mixture NADPH NADPH NADPH->Reaction Mixture L-Kynurenine L-Kynurenine L-Kynurenine->Reaction Mixture Test Inhibitor (e.g., Compound X) Test Inhibitor (e.g., Compound X) Test Inhibitor (e.g., Compound X)->Reaction Mixture Fluorescence Plate Reader Fluorescence Plate Reader Reaction Mixture->Fluorescence Plate Reader IC50 Determination IC50 Determination Fluorescence Plate Reader->IC50 Determination

Figure 2: Workflow for a fluorescence-based KMO inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X KMO enzyme solution in assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT).

    • Prepare a 2X substrate/cofactor solution containing L-kynurenine and NADPH in assay buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., Compound X) and control inhibitors (Ro 61-8048, UPF 648, GSK180) in assay buffer containing a constant, low percentage of DMSO.

  • Assay Procedure (96-well or 384-well plate):

    • Add 50 µL of the 2X KMO enzyme solution to each well.

    • Add 25 µL of the serially diluted inhibitor or vehicle control to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the 2X substrate/cofactor solution to each well.

    • Immediately place the plate in a fluorescence plate reader and monitor the decrease in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over a 30-60 minute period.

  • Data Analysis:

    • Calculate the initial rate of reaction for each inhibitor concentration.

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

LC-MS/MS-Based KMO Activity Assay in Cell Lysates

This assay provides a more direct measure of KMO activity by quantifying the formation of the product, 3-hydroxykynurenine, from the substrate, kynurenine, in a cellular context.

Principle: Cells overexpressing KMO are treated with the inhibitor, followed by lysis and incubation with the substrate. The reaction is quenched, and the amount of 3-hydroxykynurenine produced is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cells stably overexpressing human KMO (e.g., HEK293-huKMO) to ~80% confluency.[13]

    • Treat the cells with varying concentrations of the test inhibitor or vehicle control for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis and Enzymatic Reaction:

    • Wash the cells with ice-cold PBS and lyse them in a suitable buffer.

    • Determine the protein concentration of the cell lysates.

    • Incubate a fixed amount of cell lysate with L-kynurenine and NADPH at 37°C for 30-60 minutes.

  • Sample Preparation for LC-MS/MS:

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated 3-hydroxykynurenine).

    • Centrifuge to precipitate proteins.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the metabolites using reverse-phase liquid chromatography.

    • Detect and quantify kynurenine and 3-hydroxykynurenine using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[15]

  • Data Analysis:

    • Calculate the amount of 3-hydroxykynurenine produced per unit of protein per unit of time.

    • Determine the IC50 value as described for the fluorescence-based assay.

Concluding Remarks

The inhibition of Kynurenine-3-Monooxygenase represents a compelling therapeutic strategy for a range of neurodegenerative and inflammatory diseases. The availability of potent and selective inhibitors such as Ro 61-8048, UPF 648, and GSK180 has significantly advanced our understanding of the kynurenine pathway's role in pathology. The hypothetical Compound X, 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one, represents the next generation of potential KMO inhibitors that warrant rigorous preclinical evaluation. The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of these and other novel KMO inhibitors, facilitating the identification of promising candidates for further development.

References

  • Simplified diagram of the kynurenine pathway. The kynurenine pathway... - ResearchGate. Available at: [Link]

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  • Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - NIH. Available at: [Link]

  • KMO Inhibitor Screening Assay Kit (96-well) - BPS Bioscience. Available at: [Link]

  • The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC - PubMed Central. Available at: [Link]

  • The Kynurenine pathway. A schematic of the kynurenine pathway of tryptophan metabolism indicating the rate-limiting enzymatic conversion of LTryptophan to N-formylkynurenine. Feathered arrows indicate several metabolic steps. *cis-hydroperoxide ((2S,3aR,8aR)-3a-hydroperoxy-1,2,3,3a, 8,8a-hexahydropyrrolo [2,3-b]indole-2-carboxylic acid)[12]. - ResearchGate. Available at: [Link]

  • A schematic diagram of the kynurenine pathway. - ResearchGate. Available at: [Link]

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  • Receptor–Mitochondria Crosstalk in the Kynurenine Metabolic Pathway: Integrating Metabolomics and Clinical Mass Spectrometry - Preprints.org. Available at: [Link]

  • Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - MDPI. Available at: [Link]

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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. Available at: [Link]

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Comparative

A Strategic Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one

This guide provides a comprehensive framework for establishing a meaningful in vitro to in vivo correlation (IVIVC) for the investigational compound 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. For researchers in drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a meaningful in vitro to in vivo correlation (IVIVC) for the investigational compound 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. For researchers in drug development, establishing such a correlation is a critical step.[1][2] A robust IVIVC can serve as a surrogate for in vivo bioequivalence studies, significantly reducing the need for extensive clinical trials and accelerating the drug development timeline.[2][3] This document outlines the scientific rationale, experimental design, and data analysis required to build a predictive mathematical model that links the in vitro properties of a drug to its in vivo response.[3]

The core principle of IVIVC is to ensure that an in vitro test can accurately predict the in vivo performance of a drug product.[4][5] This is particularly valuable for formulation optimization, quality control, and justifying post-approval changes.[2][4] This guide will walk through the necessary steps, from initial in vitro characterization to in vivo pharmacokinetic and pharmacodynamic studies, culminating in the development of a correlative model.

Understanding the Molecule: 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one

The subject of our study, 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one, belongs to the benzodioxane class of compounds. This scaffold is a versatile template in medicinal chemistry, known to interact with a variety of biological targets.[6] Derivatives of benzodioxane have shown activity as α-adrenoceptor antagonists, serotonin 5-HT(1A) antagonists, and have been investigated for their potential in treating neurodegenerative diseases.[7][8][9][10] The propan-2-one moiety is also a key pharmacophoric element in various biologically active molecules, including dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase.[11] Given this background, a plausible hypothesis for the activity of our target compound is its interaction with a specific enzyme or receptor system. For the purpose of this guide, we will hypothesize that 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one is an inhibitor of a specific kinase, a common target for compounds with similar structural motifs.

Part 1: In Vitro Characterization

The first step in establishing an IVIVC is to thoroughly characterize the in vitro properties of the active pharmaceutical ingredient (API).[4] This involves assessing its physicochemical properties and developing a relevant in vitro activity assay.

Physicochemical Properties

A comprehensive understanding of the API's solubility, permeability, and stability is crucial as these factors will influence its in vivo behavior.[4][5]

ParameterExperimental MethodHypothetical ResultImplication for IVIVC
Aqueous Solubility Shake-flask method in buffers of varying pH (e.g., 1.2, 4.5, 6.8)Low solubility (<0.1 mg/mL) across the physiological pH rangeDissolution is likely to be the rate-limiting step for absorption, a key prerequisite for a successful IVIVC for many compounds.[5]
Permeability Caco-2 cell monolayer assayHigh permeability (Papp > 10 x 10⁻⁶ cm/s)High permeability suggests that once dissolved, the drug is readily absorbed across the intestinal membrane.
LogP HPLC-based method3.5Indicates good lipophilicity, which is favorable for membrane permeation.
Metabolic Stability Incubation with liver microsomes (human, rat)Moderate to high clearanceProvides an early indication of the drug's metabolic fate, which will influence its in vivo half-life and bioavailability.
In Vitro Activity Assay: Kinase Inhibition

Based on our hypothesis, we will develop an in vitro assay to quantify the inhibitory activity of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one against a specific kinase (e.g., a receptor tyrosine kinase).

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Materials : Recombinant human kinase, appropriate peptide substrate, ATP, kinase assay buffer, 96-well plates, and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation : Prepare a stock solution of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one in DMSO. Create a dilution series to test a range of concentrations.

  • Assay Procedure :

    • Add the kinase and substrate to the wells of the 96-well plate.

    • Add the diluted compound or vehicle control (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Part 2: In Vivo Evaluation

The in vivo study is designed to measure the pharmacokinetic profile and the pharmacodynamic response to 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one.[1] This will be conducted in a suitable animal model, such as rats.

Pharmacokinetic (PK) Study

The PK study will determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.[1]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model : Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing : Administer 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one intravenously (for bioavailability assessment) and orally (formulated in a suitable vehicle).

  • Blood Sampling : Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Sample Analysis : Process the blood samples to obtain plasma. Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS method.

  • Data Analysis : Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and oral bioavailability.[1]

Pharmacodynamic (PD) Study

The PD study will measure the biological effect of the compound in vivo. For our hypothesized kinase inhibitor, this could be the inhibition of tumor growth in a xenograft model or the modulation of a specific biomarker.

Experimental Protocol: In Vivo Biomarker Modulation Study

  • Animal Model : Tumor-bearing mice (e.g., nude mice with human tumor xenografts).

  • Dosing : Administer 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one orally at different dose levels.

  • Tissue/Blood Collection : Collect tumor tissue and/or blood samples at various time points after dosing.

  • Biomarker Analysis : Analyze the samples for the level of a downstream biomarker of the target kinase (e.g., phosphorylated protein) using techniques like Western blotting or ELISA.

  • Data Analysis : Correlate the drug concentration in plasma (from a satellite group of animals) with the extent of biomarker modulation.

Part 3: Establishing the In Vitro to In Vivo Correlation

The final step is to develop a mathematical model that correlates the in vitro data with the in vivo findings.[1][5] A Level A IVIVC, which represents a point-to-point correlation between in vitro dissolution and in vivo absorption, is considered the highest level of correlation.[2][3]

Deconvolution of In Vivo Data

To establish a Level A IVIVC, the in vivo absorption profile needs to be determined from the plasma concentration-time data through a process called deconvolution.[2][12]

IVIVC_Workflow

Building the Correlation Model

Once the in vivo absorption profile is obtained, it can be plotted against the in vitro dissolution profile. A linear relationship between the two is often sought.[3]

Correlation_Plot

Hypothetical Correlated Data

Time (hours)In Vitro Dissolution (%)In Vivo Absorption (%)
12522
24548
47075
89092
129897

Conclusion

This guide has outlined a systematic approach to establishing an in vitro to in vivo correlation for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one. By integrating in vitro characterization with in vivo pharmacokinetic and pharmacodynamic studies, a predictive model can be developed. Such a model is an invaluable tool in modern drug development, enabling more efficient and cost-effective formulation development and regulatory processes. The principles and methodologies described herein provide a solid foundation for researchers embarking on IVIVC studies.

References

  • Cardot, J-M. 5 Top Tips on How to Establish IVIVC. Pharma IQ. [Link]

  • Patsnap Synapse. (2025-05-29). How is in vitro–in vivo correlation (IVIVC) established?. [Link]

  • JoVE. (2025-09-17). Drug Product Performance: In Vitro–In Vivo Correlation. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Gao, Z., & Yu, L. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal, 14(4), 867–872. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Pharmaceuticals, 16(10), 1435. [Link]

  • Pigini, M., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361–369. [Link]

  • Artas, J., et al. (2018). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. European Journal of Medicinal Chemistry, 157, 120–135. [Link]

  • Kim, J. K., et al. (2021). Cheonggukjang-Specific Component 1,3-Diphenyl-2-Propanone as a Novel PPARα/γ Dual Agonist: An In Vitro and In Silico Study. Nutrients, 13(11), 3848. [Link]

  • Childers, W. E., et al. (2005). Synthesis and biological evaluation of benzodioxanylpiperazine derivatives as potent serotonin 5-HT(1A) antagonists: the discovery of Lecozotan. Journal of Medicinal Chemistry, 48(10), 3467–3470. [Link]

  • Cignarella, G., et al. (2005). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. Journal of Medicinal Chemistry, 48(23), 7242–7250. [Link]

  • Safe, S., et al. (1990). Polybrominated dibenzo-p-dioxins and related compounds: quantitative in vivo and in vitro structure-activity relationships. Environmental Health Perspectives, 86, 215–221. [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2023). Molecules, 28(21), 7354. [Link]

  • Leung, K. (2013). 1-(2,3-Dihydrobenzo[b][2][4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • Chen, Y. F., et al. (2008). In Vitro Characterization of the Enzymes Involved in the Metabolism of 1-furan-2-yl-3-pyridin-2-yl-propenone, an Anti-Inflammatory Propenone Compound. Basic & Clinical Pharmacology & Toxicology, 103(4), 345–351. [Link]

  • Carli, M., et al. (2003). New substituted 1-(2,3-dihydrobenzo[2][4]dioxin-2-ylmethyl)piperidin-4-yl derivatives with alpha(2)-adrenoceptor antagonist activity. Journal of Medicinal Chemistry, 46(18), 3927–3938. [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one As researchers and developers, our focus is often on synthesis and application. However, the responsib...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical byproducts and waste is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one, grounding procedural steps in the established regulatory framework and scientific principles that ensure safety and environmental stewardship.

A Note on Chemical Nomenclature: Benzodioxin vs. "Dioxin"

It is critical to distinguish the "dihydrobenzo[b][1][2]dioxin" moiety in this compound from the highly toxic and persistent organic pollutants (POPs) commonly referred to as "dioxins" (e.g., polychlorinated dibenzo-p-dioxins or PCDDs).[3] While structurally related, this compound does not share the same level of extreme toxicity or regulatory scrutiny as chlorinated dioxins. Nevertheless, its classification as a hazardous chemical necessitates a rigorous and cautious disposal pathway.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is to understand the material's hazards. This is not just a best practice; it is a legal requirement under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2]

Scientific Principle: Waste characterization ensures that the chemical is properly segregated, stored, and treated to prevent dangerous reactions, environmental contamination, and harm to personnel. Based on its structure—a ketone derivative—and data from analogous compounds, we can anticipate several hazards. The structurally similar compound 1-(2,3-Dihydrobenzo[b][1][2]dioxin-7-yl)propan-1-one is classified as "Harmful if swallowed" (Acute Tox. 4 Oral, H302). Ketones as a class are often flammable and can act as solvents.[4][5]

Potential Hazard Classification EPA Waste Code GHS Pictogram Rationale & Causality
Ignitability D001 🔥The propan-2-one functional group is a ketone, a class of chemicals often possessing low flash points.[6] Improper handling can lead to fire or explosion, especially near ignition sources.
Toxicity (Acute) N/A (unless specific) Analogous structures are harmful if ingested. This dictates the need for stringent PPE to prevent accidental exposure via ingestion, inhalation, or dermal contact.
Spent Solvent Waste F003 🔥 ❗If used as a solvent and is no longer usable, it may fall under the F003 hazardous waste code for specific non-halogenated solvents.

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring compliance and safety at each stage.

Step 1: Don Personal Protective Equipment (PPE)

Rationale: Direct exposure is the primary risk. Standard laboratory PPE is the first line of defense.

  • Procedure: Before handling the waste container, wear appropriate PPE:

    • Nitrile gloves (check for breakthrough time).

    • Safety glasses or goggles.

    • A flame-resistant lab coat.

Step 2: Waste Segregation

Scientific Principle: Improperly mixed chemicals are a primary cause of laboratory accidents. This compound must be treated as hazardous chemical waste and segregated accordingly.[1]

  • Procedure:

    • Designate a specific, labeled container for 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one waste.

    • DO NOT mix this waste with:

      • Non-hazardous waste (e.g., regular trash).

      • Aqueous waste, unless explicitly permitted by your institution's EHS office.

      • Incompatible chemicals, particularly strong oxidizing agents, which can react violently with ketones.

Step 3: Containerization and Labeling

Rationale: Federal law mandates that hazardous waste containers be clearly and accurately labeled to inform handlers of the contents and their associated dangers.[7][8]

  • Procedure:

    • Select a chemically compatible container in good condition with a secure, leak-proof lid. For ketones, glass or polyethylene containers are typically appropriate.[2]

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include the following information:

      • The words "HAZARDOUS WASTE ".[7][8]

      • The full chemical name: "1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one". Avoid abbreviations or formulas.

      • A clear indication of the hazards (e.g., checking boxes for "Flammable" and "Toxic").[7]

      • The accumulation start date (this is added once the first drop of waste enters the container).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Rationale: The SAA provides a designated, safe location for the short-term storage of hazardous waste at or near its point of generation, under the direct control of laboratory personnel.[7][8]

  • Procedure:

    • Place the labeled waste container in your designated SAA.

    • The SAA must be within the line of sight from where the waste is generated.[8]

    • Keep the waste container closed at all times, except when adding waste.

    • Ensure the container is in a secondary containment bin to catch any potential leaks.

Step 5: Arranging for Disposal

Rationale: Hazardous waste must be tracked from its point of generation to its final disposal ("cradle to grave").[8] This is managed by your institution's Environmental Health & Safety (EHS) department and a licensed disposal vendor.

  • Procedure:

    • Once the container is full or the waste is no longer being generated, contact your institution's EHS office to schedule a waste pickup.

    • EHS personnel will transport the container from the SAA to a Central Accumulation Area (CAA) to await pickup by a licensed hazardous waste transporter.[7]

Step 6: Final Disposition

Scientific Principle: The most effective and common disposal method for flammable and toxic organic compounds is high-temperature incineration at an EPA-permitted facility.[9][10] This process destroys the hazardous organic molecules, converting them primarily to carbon dioxide and water.[11]

  • Process: A licensed hazardous waste disposal company will transport the waste from your facility's CAA to a treatment, storage, and disposal facility (TSDF). The primary disposal method will likely be:

    • Incineration: Destruction of the compound in a specialized hazardous waste incinerator.

    • Fuel Blending: The waste may be blended with other fuels to be burned for energy recovery in industrial furnaces or cement kilns.[8]

Part 3: Disposal Workflow Visualization

The following diagram illustrates the complete, compliant lifecycle for the disposal of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-one.

G Disposal Workflow for 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one Start Waste Generation (Point of Use) Assess Step 1: Hazard Assessment (Ignitable, Toxic) Start->Assess PPE Step 2: Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Segregate Step 3: Segregate Waste (No Mixing) PPE->Segregate Containerize Step 4: Containerize & Label ('Hazardous Waste' Label) Segregate->Containerize SAA Step 5: Store in SAA (At or Near Point of Generation) Containerize->SAA EHS Step 6: Request EHS Pickup (Container Full / Project End) SAA->EHS CAA EHS Transfer to CAA (Central Accumulation Area) EHS->CAA Transport Licensed Vendor Transport (Manifest Tracking) CAA->Transport Disposal Final Disposition (Incineration / Fuel Blending) Transport->Disposal

Caption: A compliant hazardous waste disposal workflow.

References

  • Regulating Lab Waste Disposal in the United St
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
  • Laboratory Waste Management: The New Regulations.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
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  • Proper disposal of chemicals. Sciencemadness Wiki.
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  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering.
  • 1-(2,3-Dihydrobenzo[b][1][2]dioxin-7-yl)propan-1-one. Sigma-Aldrich.

  • Material Safety Data Sheet for 1,4-Dioxane. Actylis Lab Solutions.
  • Learn about Dioxin. U.S. Environmental Protection Agency.
  • What is the best method to dispose TCDD and Dioxin?

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